molecular formula C10H10O3 B042107 Methyl-P-Coumarate CAS No. 3943-97-3

Methyl-P-Coumarate

Cat. No.: B042107
CAS No.: 3943-97-3
M. Wt: 178.18 g/mol
InChI Key: NITWSHWHQAQBAW-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxycinnamate is a potent ester derivative of p-coumaric acid, widely utilized in biochemical and pharmacological research for its diverse biological activities. This compound serves as a key scaffold and active agent in the study of oxidative stress and inflammation. Its primary mechanism of action is attributed to its strong antioxidant properties, functioning as a potent free radical scavenger and an inhibitor of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Researchers employ Methyl 4-hydroxycinnamate to investigate its protective effects in models of neurodegenerative diseases, cardiovascular disorders, and cancer, where it has been shown to modulate critical signaling pathways like NF-κB and MAPK, leading to the downregulation of inflammatory cytokines and the induction of apoptosis in malignant cells. Furthermore, its favorable physicochemical properties make it a valuable reference standard in analytical chemistry, particularly in HPLC and LC-MS, for the quantification of phenolic compounds in natural products and biological samples. Supplied as a high-purity compound, it is an essential tool for advancing studies in natural product chemistry, neuropharmacology, and chemoprevention. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITWSHWHQAQBAW-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19367-38-5, 3943-97-3
Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019367385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxycinnamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl p-hydroxycinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxycinnamic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the chemical structure of methyl p-coumarate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in a variety of plants.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and purification are outlined, alongside a summary of its quantitative biological data. Furthermore, this guide elucidates its mechanism of action, particularly its role in modulating the NF-κB signaling pathway, offering insights for its potential therapeutic applications in inflammation and other disorders.

Chemical Structure and Physicochemical Properties

Methyl p-coumarate, systematically named methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate, is a derivative of cinnamic acid.[3] Its structure consists of a phenyl group substituted with a hydroxyl group at the para position, attached to a methyl acrylate (B77674) moiety.

Chemical Structure:

Chemical structure of methyl p-coumarate

Figure 1. 2D structure of methyl p-coumarate.

Chemical Identifiers
IdentifierValue
IUPAC Name methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[3]
CAS Number 3943-97-3[3]
Molecular Formula C₁₀H₁₀O₃[3]
SMILES COC(=O)/C=C/C1=CC=C(C=C1)O[3]
InChI Key NITWSHWHQAQBAW-QPJJXVBHSA-N[3]
Physicochemical Data
PropertyValue
Molecular Weight 178.18 g/mol
Appearance White to light yellow crystalline solid
Melting Point 137-141 °C
Boiling Point 306.6 ± 17.0 °C (Predicted)
Density 1.2 ± 0.1 g/cm³
Solubility Soluble in DMSO, chloroform, and methanol (B129727).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are crucial for the structural confirmation of methyl p-coumarate.

  • 1H NMR (CDCl₃, 700 MHz): δ 7.63 (d, J=16.0 Hz, 1H), 7.42 (d, J=8.6 Hz, 2H), 6.84 (d, J=8.6 Hz, 2H), 6.31 (d, J=16.0 Hz, 1H), 5.55 (s, 1H), 3.79 (s, 3H).[4]

  • 13C NMR (CDCl₃, 175 MHz): δ 167.8, 158.1, 144.6, 129.9, 127.1, 116.0, 115.6, 51.7.[4]

Infrared (IR) Spectroscopy

The IR spectrum of methyl p-coumarate reveals characteristic absorption bands corresponding to its functional groups. A representative spectrum would show peaks around 3400 cm⁻¹ (O-H stretching), 1710 cm⁻¹ (C=O stretching of the ester), 1630 cm⁻¹ (C=C stretching of the alkene), and 1600, 1515 cm⁻¹ (C=C stretching of the aromatic ring).[5][6]

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of methyl p-coumarate. In a typical GC-MS analysis with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 178. Other significant fragments may appear at m/z 147, 119, and 91.[3][7]

Experimental Protocols

Synthesis of Methyl p-Coumarate

Methyl p-coumarate can be synthesized from p-coumaric acid via Fischer esterification.

Materials:

  • p-Coumaric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolve p-coumaric acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[9]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl p-coumarate.[9]

Purification

The crude product can be purified by silica (B1680970) gel column chromatography.

Materials:

  • Crude methyl p-coumarate

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass column, flasks for fraction collection

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude methyl p-coumarate in a minimal amount of the eluting solvent (e.g., a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.[8]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified methyl p-coumarate as a crystalline solid.[8][10]

Biological Activities and Mechanisms of Action

Methyl p-coumarate exhibits a range of biological activities, including anti-inflammatory, antifungal, and tyrosinase inhibitory effects.

Anti-inflammatory Activity

Methyl p-coumarate has demonstrated significant anti-inflammatory properties. It can suppress the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in stimulated human airway epithelial cells.[1][11] This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1] Methyl p-coumarate has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of NF-κB into the nucleus to activate the transcription of pro-inflammatory genes.[1][11]

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., PMA, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_p65_p50 [label="IκBα-p65-p50\n(Inactive NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_IkBa [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p65_p50 [label="p65-p50\n(Active NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(IL-6, IL-8, MCP-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methyl_p_coumarate [label="Methyl p-coumarate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];

// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkBa_p65_p50 [label="Phosphorylates IκBα"]; IkBa_p65_p50 -> p_IkBa [style=invis]; p_IkBa -> p65_p50 [label="IκBα degradation"]; p65_p50 -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression [label="Induces"]; Methyl_p_coumarate -> IKK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } }

Diagram 1. Simplified signaling pathway of NF-κB inhibition by Methyl p-coumarate.

Antifungal Activity

Methyl p-coumarate has shown notable in vitro inhibitory effects against various pathogens, including the fungus Alternaria alternata.[11]

Table 1: Antifungal Activity of Methyl p-coumarate

OrganismActivity MetricValue
Alternaria alternataInhibition200 µg/mL shows activity[11]
Candida speciesMIC Range32–>64 µg/mL[12]
Candida speciesMIC₉₀64 µg/mL[12]
Tyrosinase Inhibition and Antimelanogenic Effects

Methyl p-coumarate is an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[] This has led to its investigation for applications in skin lightening and treating hyperpigmentation. It has been shown to significantly suppress melanin formation in B16 mouse melanoma cells.[11] Interestingly, while p-coumaric acid is a more potent inhibitor of human tyrosinase, methyl p-coumarate demonstrates better inhibition of melanin synthesis in cell-based assays.[14]

Table 2: Tyrosinase Inhibition and Cytotoxicity

AssayTargetIC₅₀ Value
CytotoxicityB16-F10 melanoma cells130 µM (23.2 µg/mL)[15]

Conclusion

Methyl p-coumarate is a versatile natural compound with a well-defined chemical structure and a range of interesting biological activities. Its anti-inflammatory effects, mediated through the inhibition of the NF-κB pathway, make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases. Its antifungal and tyrosinase-inhibiting properties also warrant further exploration for potential applications in agriculture and cosmetics. This guide provides a foundational resource for researchers and professionals in drug development to understand and further explore the potential of methyl p-coumarate.

References

Methyl p-Coumarate: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-melanogenic, cytotoxic, and plant defense-inducing properties. This technical guide provides an in-depth overview of the natural sources of methyl p-coumarate, detailed methodologies for its isolation and purification, and an exploration of its roles in relevant signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Natural Sources of Methyl p-Coumarate

Methyl p-coumarate is found in a variety of plant species, where it contributes to their chemical defense mechanisms and other physiological processes. Its presence has been identified in various plant parts, including flowers, fruits, leaves, and bark. Additionally, innovative methods have been developed for its production from abundant biomass.

Table 1: Natural and Synthetic Sources of Methyl p-Coumarate and Reported Yields

SourcePlant Part/MethodYield/ConcentrationReference(s)
Trixis michuacana var. longifoliaFresh FlowersNot Quantified[1]
Melicope latifoliaBarkNot Quantified[2]
Ziziphus jujuba (Jujube)Fruit PeelPredominant in esterified fraction[3][4]
Morinda citrifolia (Noni)LeavesNot Quantified[1]
Herbaceous Lignin (e.g., Bagasse)"Clip-Off" Strategy9.1%
Comptonia peregrinaRoots and StemsNot Quantified
Aloe veraNot Quantified
Hemp (Cannabis sativa L.)Roots (as ethyl p-coumarate)216 mg/kg of dry root

Isolation and Purification of Methyl p-Coumarate

The isolation of methyl p-coumarate from natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is crucial for achieving high purity and yield.

General Experimental Protocol: Isolation from Plant Material

This protocol provides a general framework for the isolation and purification of methyl p-coumarate from plant tissues. Specific parameters may need to be optimized depending on the source material.

1. Extraction:

  • Sample Preparation: Air-dry or freeze-dry the plant material (e.g., flowers, leaves, bark) and grind it into a fine powder to increase the surface area for extraction.
  • Solvent Extraction: Macerate or percolate the powdered plant material with a suitable organic solvent. Methanol (B129727) is a common choice due to its ability to extract a wide range of phenolic compounds. For a more targeted extraction of less polar compounds like methyl p-coumarate, a sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), followed by chloroform (B151607), then methanol) can be effective.
  • Example: For Ziziphus jujuba fruits, an initial extraction with 80% methanol has been used.

2. Fractionation:

  • The crude extract is often partitioned between immiscible solvents to separate compounds based on their polarity. For instance, a methanol-water extract can be partitioned with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like chloroform or ethyl acetate, which is likely to contain methyl p-coumarate.

3. Chromatographic Purification:

  • Column Chromatography: This is the primary method for purifying methyl p-coumarate from the fractionated extract.
  • Stationary Phase: Silica gel is a commonly used stationary phase for normal-phase chromatography.
  • Mobile Phase: A gradient of non-polar to polar solvents is used to elute the compounds. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  • Fraction Pooling: Fractions containing the compound of interest (identified by comparing their TLC profile with a standard) are pooled together.
  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative or semi-preparative HPLC is employed.
  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724) is common.
  • Detection: A UV detector set at a wavelength of approximately 310 nm is suitable for detecting methyl p-coumarate.

4. Structure Elucidation:

  • The identity and purity of the isolated methyl p-coumarate are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Start Dried Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Partition Solvent-Solvent Partitioning (e.g., Hexane, Chloroform) Concentration->Partition ColumnChromatography Column Chromatography (Silica Gel) Partition->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Monitor Pooling Pooling of Fractions TLC->Pooling HPLC Preparative HPLC (C18 Column) Pooling->HPLC Analysis Structure Elucidation (NMR, MS) HPLC->Analysis PureCompound Pure Methyl p-Coumarate Analysis->PureCompound

General workflow for the isolation of methyl p-coumarate.

Biological Activities and Signaling Pathways

Methyl p-coumarate exhibits a range of biological activities, with its roles in anti-melanogenesis and plant defense being particularly noteworthy.

Anti-melanogenic and Cytotoxic Activity

Methyl p-coumarate has been shown to suppress melanin (B1238610) formation in melanoma cells and exhibit cytotoxicity. This activity is attributed, at least in part, to its enone moiety, which can act as a Michael reaction acceptor.

Table 2: Biological Activity of Methyl p-Coumarate

Biological ActivityCell Line/SystemIC50/EffectReference(s)
CytotoxicityB16-F10 melanoma cells130 µM
Melanin Formation InhibitionB16 mouse melanoma cellsSignificant suppression
DPP-4 InhibitionIn vitro assay911.44 µM

The anti-melanogenic effect of related compounds often involves the modulation of key signaling pathways that regulate the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis. While the precise pathway for methyl p-coumarate is still under full investigation, it is likely to involve the mitogen-activated protein kinase (MAPK) pathway, which is a central regulator of melanogenesis. Inhibition of this pathway can lead to a decrease in the transcription of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes.

melanogenesis_pathway MPC Methyl p-Coumarate MAPK MAPK Pathway (e.g., ERK, JNK, p38) MPC->MAPK Inhibits CREB CREB Phosphorylation MAPK->CREB MITF MITF Expression CREB->MITF Tyrosinase Tyrosinase Expression MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Proposed anti-melanogenic signaling pathway of methyl p-coumarate.
Plant Defense Induction

Methyl p-coumarate, along with its parent compound p-coumaric acid, plays a role in inducing defense responses in plants against pathogens. In jujube fruit, for example, these compounds have been shown to enhance the phenylpropanoid pathway and activate the expression of pathogenesis-related (PR) proteins.

The plant defense response is a complex network of signaling pathways. The induction by methyl p-coumarate likely involves the activation of genes responsible for producing antimicrobial compounds and reinforcing cell walls. This response can be mediated by plant hormones such as salicylic (B10762653) acid and jasmonic acid.

plant_defense_pathway MPC Methyl p-Coumarate Signal_Perception Signal Perception MPC->Signal_Perception SA_JA_Pathway Salicylic Acid (SA) & Jasmonic Acid (JA) Pathways Signal_Perception->SA_JA_Pathway Phenylpropanoid_Pathway Phenylpropanoid Pathway Metabolism SA_JA_Pathway->Phenylpropanoid_Pathway PR_Proteins Pathogenesis-Related (PR) Protein Expression SA_JA_Pathway->PR_Proteins Defense_Response Enhanced Defense Response Phenylpropanoid_Pathway->Defense_Response PR_Proteins->Defense_Response

Proposed plant defense signaling pathway induced by methyl p-coumarate.

Conclusion

Methyl p-coumarate is a valuable natural product with significant potential in the fields of drug development and agriculture. Its presence in a range of plant species and the development of synthetic strategies from biomass make it an accessible target for research. The isolation and purification of methyl p-coumarate can be achieved through standard chromatographic techniques, and its biological activities are beginning to be understood at the molecular level. Further research into its specific mechanisms of action and optimization of its isolation will be crucial for harnessing its full potential.

References

The Biosynthesis of Methyl p-Coumarate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate is a naturally occurring phenylpropanoid found in various plant species. It serves as a precursor for the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and other phenolic compounds that play crucial roles in plant development, defense mechanisms, and signaling. The biosynthetic pathway of methyl p-coumarate is an extension of the general phenylpropanoid pathway, a well-characterized metabolic route in higher plants. This technical guide provides an in-depth overview of the core biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and development in this area.

Core Biosynthesis Pathway

The biosynthesis of methyl p-coumarate originates from the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions. The pathway can be broadly divided into two stages: the formation of p-coumaric acid via the general phenylpropanoid pathway, and the subsequent methylation of p-coumaric acid to yield methyl p-coumarate.

Stage 1: The General Phenylpropanoid Pathway to p-Coumaric Acid
  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24). This is a key regulatory step in the phenylpropanoid pathway.

  • Cinnamate 4-Hydroxylase (C4H): The second step involves the hydroxylation of trans-cinnamic acid at the para-position of the phenyl ring to produce p-coumaric acid (4-hydroxycinnamic acid). This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase.

  • 4-Coumarate:CoA Ligase (4CL): While not directly required for the formation of methyl p-coumarate from free p-coumaric acid, 4-Coumarate:CoA Ligase (4CL; EC 6.2.1.12) is a critical enzyme in the broader phenylpropanoid pathway. It activates p-coumaric acid by ligating it to Coenzyme A to form p-coumaroyl-CoA, which is a central intermediate for the biosynthesis of flavonoids and lignin.

Stage 2: Methylation of p-Coumaric Acid

The final step in the biosynthesis of methyl p-coumarate is the methylation of the carboxyl group of p-coumaric acid.

  • Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT): This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferases, specifically Cinnamate/p-Coumarate Carboxyl Methyltransferases (CCMTs). These enzymes transfer a methyl group from SAM to the carboxyl group of p-coumaric acid, forming methyl p-coumarate and S-adenosyl-L-homocysteine (SAH).

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of methyl p-coumarate, as well as reported concentrations of p-coumaric acid and methyl p-coumarate in various plant species.

Table 1: Kinetic Parameters of Key Enzymes in the Methyl p-Coumarate Biosynthesis Pathway

EnzymePlant SpeciesSubstrateKm (µM)Vmax (units)Reference
PAL Annona cherimolaL-Phenylalanine40 ± 244.6 ± 0.7 (nmol/min/mg protein)[1]
Musa cavendishiiL-Phenylalanine14500.15 (µmol/min/mg protein)[2]
Trichosporon cutaneumL-Phenylalanine5000 ± 1100-[3]
C4H Glycine max (GmC4H2)trans-Cinnamic acid6.438 ± 0.743.6 ± 0.15 (nmol/min/mg protein)[4][5]
Glycine max (GmC4H14)trans-Cinnamic acid2.74 ± 0.1856.38 ± 0.73 (nmol/min/mg protein)
Glycine max (GmC4H20)trans-Cinnamic acid3.83 ± 0.440.13 (nmol/min/mg protein)
Petroselinum crispumtrans-Cinnamic acid5-
4CL Populus trichocarpa x P. deltoidesp-Coumaric acid~80-
Marchantia paleacea (Mp4CL1)p-Coumaric acid93.99-
Selaginella moellendorffii (Sm4CL1)p-Coumaric acid11.89-
Arabidopsis thaliana (At4CL2)p-Coumaric acid-6.2 (nkat/mg protein)
CCMT Ocimum basilicum (CCMT1)p-Coumaric acid70 ± 5-
Ocimum basilicum (CCMT2)p-Coumaric acid90 ± 10-

Table 2: Concentrations of p-Coumaric Acid and Methyl p-Coumarate in Plant Tissues

CompoundPlant SpeciesTissueConcentrationReference
p-Coumaric Acid Cannabis sativa L.Roots2.61 mg/g extract
Salvia hispanica L.Seedlings-
Various plants-Generally 0.01 to 0.1 mM in soils
Methyl p-Coumarate Trixis michuacana var longifoliaFlower- (Isolated)
Ziziphus jujuba Mill.Fruit- (Identified)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the methyl p-coumarate biosynthesis pathway.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

Objective: To determine the enzymatic activity of PAL in plant extracts.

Principle: The assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm, the characteristic absorbance maximum for trans-cinnamic acid.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5% (w/v) polyvinylpolypyrrolidone (PVPP)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.8)

  • Substrate: 50 mM L-phenylalanine in Assay Buffer

  • Spectrophotometer capable of reading at 290 nm

  • Quartz cuvettes

Procedure:

  • Enzyme Extraction: a. Harvest fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. To the powder, add ice-cold Extraction Buffer (e.g., 5 mL per gram of tissue). d. Homogenize the mixture on ice and then centrifuge at 12,000 x g for 20 minutes at 4°C. e. Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay: a. Set up the reaction mixture in a quartz cuvette: 800 µL of Assay Buffer, 100 µL of the crude enzyme extract. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 100 µL of the L-phenylalanine substrate solution. d. Immediately start monitoring the increase in absorbance at 290 nm for 10-20 minutes, taking readings every 30 seconds.

  • Calculation of Activity: a. Determine the initial rate of the reaction (ΔA290/min) from the linear portion of the absorbance versus time plot. b. Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M-1cm-1). c. Enzyme activity (U/mg protein) = (ΔA290/min * Total reaction volume (mL)) / (ε * Path length (cm) * Protein concentration (mg/mL) * Sample volume (mL)). One unit (U) is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

Protocol 2: Cinnamate 4-Hydroxylase (C4H) Enzyme Activity Assay

Objective: To measure the activity of C4H in microsomal fractions from plant tissues.

Principle: This assay quantifies the conversion of trans-cinnamic acid to p-coumaric acid. The product is separated by High-Performance Liquid Chromatography (HPLC) and quantified by its absorbance.

Materials:

  • Plant tissue

  • Microsome Extraction Buffer: 100 mM potassium phosphate (B84403) (pH 7.6), 10% (v/v) glycerol, 2 mM DTT, 1 mM EDTA, 1 mM PMSF.

  • Resuspension Buffer: 50 mM potassium phosphate (pH 7.6), 10% (v/v) glycerol, 1 mM DTT.

  • Reaction Mixture: 50 mM potassium phosphate (pH 7.6), 1 mM NADPH, 10 µM trans-cinnamic acid.

  • Stopping Solution: 1 M HCl.

  • Ethyl acetate (B1210297)

  • HPLC system with a C18 column and a UV detector.

  • Mobile Phase: Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution).

Procedure:

  • Microsome Isolation: a. Homogenize fresh or frozen plant tissue in ice-cold Microsome Extraction Buffer. b. Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes at 4°C to remove cell debris. c. Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in Resuspension Buffer. Determine the protein concentration.

  • Enzyme Assay: a. In a microcentrifuge tube, combine 100 µg of microsomal protein with the Reaction Mixture to a final volume of 200 µL. b. Incubate the reaction at 25°C for 30 minutes with gentle shaking. c. Stop the reaction by adding 20 µL of 1 M HCl. d. Extract the product by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases. e. Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • HPLC Analysis: a. Reconstitute the dried extract in 50 µL of the initial mobile phase. b. Inject an aliquot onto the HPLC system. c. Separate the compounds using a suitable gradient (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 30 minutes). d. Monitor the absorbance at 310 nm. e. Identify and quantify p-coumaric acid by comparing the retention time and peak area to a standard curve of authentic p-coumaric acid.

Protocol 3: 4-Coumarate:CoA Ligase (4CL) Enzyme Activity Assay

Objective: To determine the activity of 4CL by measuring the formation of p-coumaroyl-CoA.

Principle: The formation of the thioester bond in p-coumaroyl-CoA results in a shift in the absorbance maximum compared to p-coumaric acid. This change in absorbance at 333 nm is used to monitor the reaction.

Materials:

  • Plant protein extract

  • Assay Buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

  • Substrate Solution: 5 mM p-coumaric acid.

  • Cofactor Solution: 10 mM ATP, 1 mM Coenzyme A.

  • Spectrophotometer capable of reading at 333 nm.

Procedure:

  • Enzyme Preparation: Prepare a crude or partially purified protein extract from the plant tissue of interest as described in Protocol 1.

  • Enzyme Assay: a. In a cuvette, mix 700 µL of Assay Buffer, 100 µL of Substrate Solution, and 100 µL of the enzyme extract. b. Equilibrate the mixture to 30°C. c. Start the reaction by adding 100 µL of the Cofactor Solution. d. Monitor the increase in absorbance at 333 nm for 5-10 minutes.

  • Calculation of Activity: a. Calculate the rate of change in absorbance (ΔA333/min). b. Use the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M-1cm-1) to calculate the enzyme activity. c. Activity (U/mg protein) = (ΔA333/min * Total reaction volume (mL)) / (ε * Path length (cm) * Protein concentration (mg/mL) * Sample volume (mL)).

Protocol 4: Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) Enzyme Activity Assay

Objective: To measure the activity of CCMT by quantifying the formation of radiolabeled methyl p-coumarate.

Principle: This is a radiometric assay that uses [14C]S-adenosyl-L-methionine as the methyl donor. The radiolabeled product, methyl p-coumarate, is extracted and quantified by liquid scintillation counting.

Materials:

  • Purified or partially purified CCMT enzyme.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5).

  • Substrate: 1 mM p-coumaric acid.

  • Methyl Donor: [14C]S-adenosyl-L-methionine (specific activity ~50 mCi/mmol).

  • Stopping Solution: 1 M HCl.

  • Ethyl acetate.

  • Liquid scintillation cocktail and counter.

Procedure:

  • Enzyme Assay: a. In a microcentrifuge tube, set up the reaction mixture: 50 µL Assay Buffer, 10 µL of 1 mM p-coumaric acid, 5 µL of enzyme solution, and 10 µL of [14C]SAM (e.g., 0.5 µCi). b. Incubate at 30°C for 30 minutes. c. Stop the reaction by adding 10 µL of 1 M HCl.

  • Product Extraction and Quantification: a. Add 200 µL of ethyl acetate to the reaction tube, vortex vigorously for 30 seconds, and centrifuge for 2 minutes to separate the phases. b. Carefully transfer 150 µL of the upper ethyl acetate phase to a scintillation vial. c. Add 4 mL of liquid scintillation cocktail to the vial. d. Quantify the radioactivity using a liquid scintillation counter.

  • Calculation of Activity: a. Convert the measured counts per minute (CPM) to disintegrations per minute (DPM) using the counter's efficiency. b. Calculate the amount of product formed based on the specific activity of the [14C]SAM. c. Express the enzyme activity as pmol of product formed per minute per mg of protein.

Protocol 5: HPLC Quantification of Methyl p-Coumarate in Plant Tissues

Objective: To extract and quantify the amount of methyl p-coumarate in plant material.

Principle: Plant metabolites are extracted with a suitable solvent, and the extract is analyzed by reverse-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of methyl p-coumarate in the sample to a standard curve.

Materials:

  • Plant tissue (fresh or lyophilized).

  • Extraction Solvent: 80% (v/v) methanol (B129727) in water.

  • HPLC system with a C18 column and a UV-Vis or Diode Array Detector.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Methyl p-coumarate standard.

Procedure:

  • Extraction: a. Weigh a known amount of plant tissue (e.g., 100 mg fresh weight or 20 mg dry weight). b. Add the Extraction Solvent (e.g., 1 mL) and homogenize thoroughly (e.g., using a bead beater or sonicator). c. Centrifuge the homogenate at 14,000 x g for 15 minutes. d. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Inject the filtered extract onto the HPLC system. b. Use a gradient elution program to separate the metabolites. For example: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. c. Set the detector to monitor at 310 nm.

  • Quantification: a. Prepare a series of standard solutions of methyl p-coumarate of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). b. Inject the standards and create a calibration curve by plotting peak area against concentration. c. Identify the methyl p-coumarate peak in the sample chromatogram based on its retention time compared to the standard. d. Quantify the amount of methyl p-coumarate in the sample by using the regression equation from the standard curve. e. Express the concentration as µg/g of fresh or dry weight.

Visualizations

Biosynthesis Pathway of Methyl p-Coumarate

Biosynthesis_of_Methyl_p_Coumarate Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin NH3 pCou p-Coumaric Acid Cin->pCou O2, NADPH Me_pCou Methyl p-Coumarate pCou->Me_pCou SAM S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine SAM->SAH PAL PAL PAL->Phe C4H C4H C4H->Cin CCMT CCMT CCMT->pCou CCMT->SAM

Caption: Biosynthesis pathway of methyl p-coumarate from L-phenylalanine.

Experimental Workflow for Characterizing the Biosynthesis Pathway

Experimental_Workflow start Hypothesize Pathway/ Identify Candidate Genes clone Clone Candidate Genes start->clone invivo In Planta Functional Analysis start->invivo express Heterologous Expression (e.g., E. coli, Yeast) clone->express purify Purify Recombinant Protein express->purify enzyme_assay In Vitro Enzyme Assays purify->enzyme_assay kinetics Determine Kinetic Parameters (Km, Vmax) enzyme_assay->kinetics elucidation Pathway Elucidation kinetics->elucidation transgenics Generate Transgenic Plants (Overexpression/Knockdown) invivo->transgenics metabolite Metabolite Profiling (HPLC, GC-MS) transgenics->metabolite phenotype Phenotypic Analysis transgenics->phenotype metabolite->elucidation phenotype->elucidation

Caption: A general experimental workflow for the elucidation of a plant secondary metabolite biosynthetic pathway.

References

Physical and chemical properties of methyl p-coumarate.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in a variety of plant species. It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-melanogenic, and antifungal properties. This technical guide provides an in-depth overview of the physical and chemical properties of methyl p-coumarate, detailed experimental protocols for its synthesis, extraction, and analysis, and an exploration of its mechanisms of action, with a focus on relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Methyl p-coumarate, also known as methyl 4-hydroxycinnamate, is a white to light yellow crystalline solid.[1][2] Its fundamental properties are summarized in the table below. The compound is practically insoluble in water but soluble in organic solvents such as methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and chloroform.[3][4]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₃[4][5]
Molecular Weight 178.18 g/mol [4][5]
IUPAC Name methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate[5]
CAS Number 19367-38-5 (trans-isomer)[1]
Melting Point 137-141 °C[1][2]
Boiling Point 306.6±17.0 °C (Predicted)[4]
Appearance White to light yellow powder/crystal[1][2]
Solubility Soluble in Methanol, DMSO, Chloroform. Practically insoluble in water.[3][4][6]
pKa (Strongest Acidic) 9.4 (Predicted)[3]
LogP 2.42 (Predicted)[3]
UV Maximum Absorption (λmax) 315 nm (in Methanol)[1][2]
Spectral Data
  • ¹H and ¹³C NMR: The nuclear magnetic resonance spectra are used to confirm the structure of methyl p-coumarate.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to the functional groups present, such as the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the carbon-carbon double bond (C=C) of the acrylate (B77674) moiety.[5]

  • Mass Spectrometry (MS): GC-MS analysis of methyl p-coumarate typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[5] The monoisotopic mass is 178.062994186 Da.[3]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, extraction, and analysis of methyl p-coumarate.

Synthesis: Fischer Esterification

Methyl p-coumarate can be readily synthesized from p-coumaric acid via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol.

Materials:

  • p-Coumaric acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add p-coumaric acid (1.0 equivalent) and an excess of methanol (e.g., 0.33 M solution).[7]

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.[7][8]

  • Assemble a reflux condenser on the flask and heat the reaction mixture to a gentle reflux with stirring.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Allow the mixture to cool to room temperature and then remove the excess methanol using a rotary evaporator.[8]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[8]

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude methyl p-coumarate.[8]

  • The product can be further purified by recrystallization or column chromatography if necessary.

Extraction from Natural Sources

Methyl p-coumarate can be isolated from various plant materials. The following is a general protocol for its extraction and isolation.

Materials:

  • Dried and powdered plant material (e.g., flowers of Trixis michuacana)[9]

  • Methanol or Ethanol

  • Soxhlet apparatus or maceration vessel

  • Filtration apparatus

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Extraction:

    • Maceration: Soak the powdered plant material in methanol at room temperature for a period of several days with occasional agitation.[10]

    • Soxhlet Extraction: For a more exhaustive extraction, place the plant material in a thimble and extract with methanol using a Soxhlet apparatus for several hours.[11]

  • Concentration: After the extraction period, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

  • Purification by Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., increasing percentages of ethyl acetate in hexane).

    • Collect fractions and monitor them by TLC to identify those containing methyl p-coumarate.

    • Combine the pure fractions and evaporate the solvent to yield isolated methyl p-coumarate.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the quantification of methyl p-coumarate in various samples.[12][13]

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution and an organic solvent. A common mobile phase is a mixture of water with a small amount of acetic or formic acid and methanol or acetonitrile.[6][11]

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Detection: UV detector set at the maximum absorption wavelength of methyl p-coumarate (around 310-315 nm).[1][11]

  • Quantification: A standard curve is generated by injecting known concentrations of a pure methyl p-coumarate standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile or semi-volatile compounds like methyl p-coumarate, often requiring derivatization.

Procedure:

  • Derivatization: To increase volatility and thermal stability, the phenolic hydroxyl group of methyl p-coumarate is often derivatized. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14]

  • Injection: A small volume of the derivatized sample is injected into the GC.

  • Separation: The compounds are separated on a capillary column (e.g., a non-polar or semi-polar column).

  • Detection: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.

  • Identification: The compound is identified by comparing its retention time and mass spectrum to that of a known standard or by searching a spectral library.

Biological Activities and Mechanisms of Action

Methyl p-coumarate exhibits a range of biological effects, which are currently under investigation for their therapeutic potential.

Anti-Inflammatory Activity

Methyl p-coumarate has demonstrated significant anti-inflammatory effects. It can suppress the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[15] This activity is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] By preventing the activation and nuclear translocation of NF-κB, methyl p-coumarate downregulates the expression of various inflammatory genes.[2][15]

Anti-Melanogenic Activity

Methyl p-coumarate acts as an inhibitor of melanin (B1238610) synthesis.[9][16] Its mechanism involves the inhibition of tyrosinase, the key enzyme in the melanogenesis pathway.[17] Kinetic studies have shown that it acts as a non-competitive inhibitor of tyrosinase. This suggests that methyl p-coumarate binds to a site on the enzyme other than the active site, inducing a conformational change that reduces its catalytic efficiency.[1][4] Interestingly, methyl p-coumarate shows greater inhibitory activity on melanin formation in cell-based assays compared to its parent compound, p-coumaric acid.

Antifungal Activity

Methyl p-coumarate has also been reported to possess antifungal properties. It shows inhibitory effects against various fungal pathogens, such as Alternaria alternata.[18]

Visualizations

Signaling Pathway: NF-κB Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by methyl p-coumarate.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive p65/p50 (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Translocation MeCoumarate Methyl p-coumarate MeCoumarate->IKK Inhibition DNA DNA NFkB_active->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by Methyl p-coumarate.
Experimental Workflow

This diagram outlines a typical workflow for the isolation and analysis of methyl p-coumarate from a plant source.

Experimental_Workflow start Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Maceration/Soxhlet with Methanol) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Silica Gel Column Chromatography) crude_extract->purification pure_compound Pure Methyl p-coumarate purification->pure_compound analysis Analysis & Quantification pure_compound->analysis hplc HPLC-UV analysis->hplc Quantitative gcms GC-MS (with derivatization) analysis->gcms Qualitative/ Quantitative

Figure 2: Workflow for isolation and analysis of Methyl p-coumarate.
Logical Relationship Diagram

This diagram illustrates the chemical relationship between p-coumaric acid and methyl p-coumarate and their shared biological activities.

Logical_Relationship cluster_compounds Compounds cluster_activities Biological Activities pCA p-Coumaric Acid (C₉H₈O₃) MpC Methyl p-coumarate (C₁₀H₁₀O₃) pCA->MpC Fischer Esterification (+CH₃OH, H⁺) AntiInflam Anti-inflammatory pCA->AntiInflam MpC->pCA Hydrolysis (+H₂O, H⁺/OH⁻) MpC->AntiInflam AntiMelan Anti-melanogenic (Tyrosinase Inhibition) MpC->AntiMelan AntiFungal Antifungal MpC->AntiFungal

Figure 3: Relationship between p-coumaric acid and Methyl p-coumarate.

References

An In-depth Technical Guide to Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, an esterified derivative of p-coumaric acid, is a naturally occurring phenolic compound found in various plant species. This document provides a comprehensive technical overview of its chemical properties, biological activities, and the molecular mechanisms underlying its effects, with a focus on its potential applications in research and drug development.

Chemical Identification and Properties

Methyl p-coumarate is identified by the following CAS numbers and IUPAC name, with its primary properties summarized in Table 1.

  • CAS Number: 3943-97-3

  • IUPAC Name: methyl (E)-3-(4-hydroxyphenyl)acrylate

Data Presentation

Table 1: Physicochemical Properties of Methyl p-Coumarate

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃N/A
Molecular Weight 178.18 g/mol N/A
Appearance Crystalline SolidN/A
Melting Point 144-145 °CN/A
Boiling Point 306.6 ± 17.0 °C (Predicted)N/A
Density 1.2 ± 0.1 g/cm³ (Predicted)N/A
Solubility Soluble in DMSO, Chloroform, MethanolN/A

Biological Activities and Quantitative Data

Methyl p-coumarate exhibits a range of biological activities, including anti-inflammatory, anti-melanogenic, and antifungal effects. The quantitative data associated with these activities are summarized in Table 2.

Data Presentation

Table 2: Summary of Biological Activities and Quantitative Data

Biological ActivityModel SystemKey FindingsQuantitative Data
Anti-inflammatory PMA-stimulated A549 human lung carcinoma cellsSuppression of pro-inflammatory cytokines and chemokines (IL-6, IL-8, MCP-1) and the adhesion molecule ICAM-1.[1]Dose-dependent inhibition observed at concentrations between 5-100 μM. IC₅₀ values can be calculated from the dose-response curves presented in the cited literature.[1]
Anti-melanogenic B16-F10 murine melanoma cellsInhibition of melanin (B1238610) formation.[2]Significant suppression of melanin content.
Cytotoxicity B16-F10 murine melanoma cellsExhibits cytotoxic effects against melanoma cells.IC₅₀: 130 μM
Antifungal Alternaria alternataStrong in vitro inhibitory effect.[3]Minimum Inhibitory Concentration (MIC) not explicitly reported, but strong suppression of in vitro growth has been noted.[3]

Signaling Pathways

The anti-inflammatory effects of methyl p-coumarate are primarily mediated through the inhibition of the NF-κB and AP-1 signaling pathways. Upon stimulation with agents like Phorbol 12-myristate 13-acetate (PMA), these pathways are activated, leading to the transcription of pro-inflammatory genes. Methyl p-coumarate intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. It also suppresses the phosphorylation of key AP-1 components, c-Jun and c-Fos, preventing their nuclear translocation and transcriptional activity.

Mandatory Visualization

Caption: Inhibition of NF-κB and AP-1 pathways by Methyl p-Coumarate.

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Anti-inflammatory Activity Assay

This protocol is based on the methodology used to assess the anti-inflammatory effects of methyl p-coumarate on PMA-stimulated A549 cells.[1]

Experimental Workflow Diagram

workflow start Start seed_cells Seed A549 cells (0.5 x 10^5 cells/well) in 96-well plates start->seed_cells pretreat Pre-treat with Methyl p-Coumarate (5-100 µM) for 1 hour seed_cells->pretreat stimulate Stimulate with PMA (10 nM) for 18 hours pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant elisa Quantify IL-6, IL-8, MCP-1, and ICAM-1 levels using ELISA collect_supernatant->elisa analyze Analyze data and determine dose-dependent inhibition elisa->analyze end End analyze->end

Caption: Workflow for assessing anti-inflammatory activity.

Methodology:

  • Cell Culture: A549 human lung adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 0.5 x 10⁵ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of methyl p-coumarate (e.g., 5, 10, 25, 50, 100 µM) and incubated for 1 hour.

  • Stimulation: Phorbol 12-myristate 13-acetate (PMA) is added to each well (final concentration of 10 nM) to induce an inflammatory response. A vehicle control group without PMA stimulation is also included. The plates are then incubated for 18 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Quantification of Inflammatory Markers: The concentrations of IL-6, IL-8, MCP-1, and ICAM-1 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a microplate reader, and the concentrations of the inflammatory markers are calculated based on a standard curve. The inhibitory effect of methyl p-coumarate is determined by comparing the levels of the markers in the treated groups to the PMA-stimulated control group.

Melanin Content Assay

This protocol is adapted from methodologies used to measure melanin content in B16-F10 melanoma cells.

Methodology:

  • Cell Culture: B16-F10 murine melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 6-well plates at a density of 1 x 10⁵ cells per well and allowed to attach.

  • Treatment: The cells are treated with various concentrations of methyl p-coumarate and incubated for 48-72 hours.

  • Cell Lysis: After incubation, the cells are washed with PBS and lysed with a buffer containing 1% Triton X-100.

  • Melanin Solubilization: The cell lysates are centrifuged, and the resulting pellets containing melanin are dissolved in 1 N NaOH.

  • Quantification: The absorbance of the solubilized melanin is measured at 405 nm using a microplate reader. The melanin content is normalized to the total protein content of the cells, which can be determined using a BCA protein assay.

Antifungal Susceptibility Testing

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of methyl p-coumarate against Alternaria alternata, based on standard antifungal susceptibility testing methods.

Methodology:

  • Inoculum Preparation: Alternaria alternata is grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation. Spores are harvested and suspended in a sterile saline solution. The spore suspension is adjusted to a standardized concentration.

  • Broth Microdilution: A serial two-fold dilution of methyl p-coumarate is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized spore suspension of Alternaria alternata. A positive control (fungus without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control well.

  • MIC Determination: The MIC is determined as the lowest concentration of methyl p-coumarate that completely inhibits the visible growth of the fungus.

Conclusion

Methyl p-coumarate is a promising natural compound with well-documented anti-inflammatory, anti-melanogenic, and antifungal properties. Its ability to modulate key signaling pathways, such as NF-κB and AP-1, makes it a valuable candidate for further investigation in the development of novel therapeutic agents for inflammatory and other related disorders. The experimental protocols provided herein offer a framework for the continued exploration of its biological activities and potential applications.

References

Preliminary In Vitro Studies on Methyl p-Coumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro research conducted on methyl p-coumarate, a naturally occurring phenolic compound. The document summarizes key findings related to its anti-inflammatory, anti-melanogenic, cytotoxic, and anti-angiogenic properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Anti-inflammatory Activity

Methyl p-coumarate has demonstrated significant anti-inflammatory effects in vitro, primarily through the suppression of pro-inflammatory mediators and the inhibition of key signaling pathways.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines
Cell LineStimulantCytokine/MoleculeConcentration of Methyl p-Coumarate% Inhibition / Effect
A549 (airway epithelial cells)PMAIL-6, IL-8, MCP-1, ICAM-1Not specifiedSuppression of secretion
RAW264.7 (macrophages)LPSTNF-α, IL-1β, IL-6, MCP-1Not specifiedInhibitory effect
Experimental Protocols
  • Cell Line: Human airway epithelial cells (A549) and murine macrophages (RAW264.7) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.

  • Stimulation: To induce an inflammatory response, cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for A549 cells or lipopolysaccharide (LPS) for RAW264.7 cells.

  • Method: The levels of secreted cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each molecule.

  • Objective: To determine the effect of methyl p-coumarate on the activation of NF-κB and AP-1 signaling pathways.

  • Procedure:

    • A549 cells are pre-treated with methyl p-coumarate before stimulation with PMA.

    • Cells are lysed, and total protein is extracted.

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-NF-κB p65, p-IκBα, p-c-Fos, p-c-Jun).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Methyl p-coumarate exerts its anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways.

anti_inflammatory_pathway cluster_nucleus Nucleus PMA PMA IKK IKK PMA->IKK MAPK MAPKs PMA->MAPK Methyl_p_Coumarate Methyl p-Coumarate Methyl_p_Coumarate->IKK Inhibits Methyl_p_Coumarate->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Leads to Dissociation IkB->NFkB Inhibits NFkB_active Active NF-κB (p-p65) NFkB->NFkB_active Phosphorylation Inflammatory_Genes Inflammatory Gene Expression (IL-6, IL-8, etc.) NFkB_active->Inflammatory_Genes AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 Activates AP1_active Active AP-1 (p-c-Fos/p-c-Jun) AP1->AP1_active Phosphorylation AP1_active->Inflammatory_Genes Nucleus Nucleus

Inhibition of NF-κB and AP-1 Pathways by Methyl p-Coumarate.

Anti-melanogenic and Cytotoxic Activity

Studies on B16 murine melanoma cells have revealed that methyl p-coumarate can inhibit melanin (B1238610) formation and exhibit cytotoxicity.

Quantitative Data
Cell LineActivityIC50 Value
B16 Mouse MelanomaCytotoxicity130 µM (23.2 µg/mL)
Mushroom TyrosinaseTyrosinase InhibitionNot specified, but inhibits L-tyrosine oxidation
Experimental Protocols
  • Cell Line: B16 mouse melanoma cells.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • B16 cells are seeded in a multi-well plate and treated with various concentrations of methyl p-coumarate.

  • After incubation, the cells are washed with PBS and lysed.

  • The melanin content in the cell lysate is measured spectrophotometrically at 405 nm.

  • B16 cells are seeded in a 96-well plate and treated with different concentrations of methyl p-coumarate.

  • After the desired incubation period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

  • A reaction mixture containing mushroom tyrosinase and a substrate (L-tyrosine or L-DOPA) in a suitable buffer is prepared.

  • Methyl p-coumarate is added to the reaction mixture at various concentrations.

  • The rate of the enzymatic reaction (oxidation of the substrate) is monitored by measuring the change in absorbance over time at a specific wavelength.

Experimental Workflow

melanogenesis_workflow Start Start Culture_B16 Culture B16 Melanoma Cells Start->Culture_B16 Tyrosinase_Assay Mushroom Tyrosinase Activity Assay Start->Tyrosinase_Assay Treat Treat with Methyl p-Coumarate Culture_B16->Treat Incubate Incubate Treat->Incubate Melanin_Assay Melanin Content Assay Incubate->Melanin_Assay MTT_Assay MTT Cytotoxicity Assay Incubate->MTT_Assay Analyze_Melanin Measure Absorbance at 405 nm Melanin_Assay->Analyze_Melanin Analyze_MTT Measure Absorbance at 570 nm MTT_Assay->Analyze_MTT Analyze_Tyrosinase Monitor Absorbance Change Tyrosinase_Assay->Analyze_Tyrosinase End End Analyze_Melanin->End Analyze_MTT->End Analyze_Tyrosinase->End

Workflow for In Vitro Anti-melanogenic and Cytotoxicity Assays.

Anti-Angiogenic Activity

Methyl p-coumarate has been shown to inhibit angiogenesis in vitro, suggesting its potential in cancer therapy.

Experimental Protocols
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Proliferation Assay: HUVECs are treated with methyl p-coumarate, and cell proliferation is assessed using methods like the MTT assay.

  • Wound Healing/Migration Assay: A scratch is made in a confluent monolayer of HUVECs. The cells are then treated with methyl p-coumarate, and the rate of wound closure is monitored over time to assess cell migration.

  • Tube Formation Assay: HUVECs are seeded on a basement membrane matrix (e.g., Matrigel) and treated with methyl p-coumarate in the presence of a pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF). The formation of capillary-like tube structures is observed and quantified.

Signaling Pathways

The anti-angiogenic effects of methyl p-coumarate are mediated through the inhibition of the VEGF/VEGFR2 and Angiopoietin/Tie signaling pathways.

anti_angiogenic_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Ang Angiopoietin (Ang) Tie Tie Receptor Ang->Tie Binds Methyl_p_Coumarate Methyl p-Coumarate Methyl_p_Coumarate->VEGFR2 Inhibits Methyl_p_Coumarate->Tie Inhibits Downstream Downstream Signaling Cascades (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Tie->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis

Inhibition of VEGF/VEGFR2 and Ang/Tie Signaling by Methyl p-Coumarate.

Conclusion

The preliminary in vitro data presented in this technical guide highlight the multifaceted biological activities of methyl p-coumarate. Its ability to modulate key signaling pathways involved in inflammation, melanogenesis, and angiogenesis suggests its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to elucidate the precise molecular targets and to validate these in vitro findings in preclinical in vivo models.

Methyl p-coumarate derivatives and their basic properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl p-Coumarate Derivatives: Properties, Synthesis, and Biological Activities

Introduction

Methyl p-coumarate, also known as methyl 4-hydroxycinnamate, is a naturally occurring phenolic compound found in a wide variety of plants.[1] It is an esterified derivative of p-coumaric acid, a hydroxycinnamic acid that serves as a key precursor in the biosynthesis of many other natural products.[2] Methyl p-coumarate and its synthetic derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities. These compounds are being explored for their therapeutic potential in various fields, including inflammation, infectious diseases, cancer, and dermatology.

This technical guide provides a comprehensive overview of methyl p-coumarate derivatives, focusing on their basic properties, synthesis, and key biological activities. It is intended for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this versatile chemical scaffold.

Core Properties of Methyl p-Coumarate

Methyl p-coumarate (C₁₀H₁₀O₃) is a foundational molecule from which a vast array of derivatives can be synthesized.[3] Understanding its basic properties is crucial for its application and modification.

Physicochemical Properties

The fundamental physicochemical characteristics of methyl p-coumarate are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.

PropertyValue / DescriptionReference
IUPAC Name methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[3]
Molecular Formula C₁₀H₁₀O₃[3]
Molecular Weight 178.18 g/mol [4]
CAS Number 3943-97-3[3][4]
Appearance Solid[4]
Solubility DMSO: 90 mg/mL (with ultrasonic and warming)[4]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[4][5]

Synthesis of Methyl p-Coumarate Derivatives

The synthesis of derivatives typically starts from p-coumaric acid or methyl p-coumarate itself. Modifications often target the phenolic hydroxyl group or the carboxyl group to create esters, amides, or other functionalized molecules.[6][7] Green synthetic procedures are being developed to avoid toxic reagents like thionyl chloride (SOCl₂).[7] One common strategy involves Williamson synthesis and microwave-assisted click reactions to produce ester and triazole derivatives.[8] Another approach is the Pechmann condensation for synthesizing coumarin (B35378) derivatives, which can be performed under solvent-free conditions.[9]

A generalized workflow for the synthesis and subsequent evaluation of these derivatives is outlined below.

G cluster_synthesis Synthesis Phase cluster_bio Biological Evaluation Phase start Starting Material (p-Coumaric Acid) ester Esterification (e.g., Fischer) start->ester deriv Chemical Modification (e.g., Click Chemistry, Amide Coupling) ester->deriv purify Purification (Chromatography) deriv->purify char Characterization (NMR, IR, HRMS) purify->char screen In Vitro Screening (Antioxidant, Antimicrobial, etc.) char->screen Test Synthesized Derivatives ic50 Dose-Response Analysis (IC50 / MIC Determination) screen->ic50 mechanistic Mechanistic Studies (e.g., Western Blot, Pathway Analysis) ic50->mechanistic invivo In Vivo Models (e.g., Animal Models of Disease) mechanistic->invivo

Caption: General workflow for synthesis and biological evaluation.

Biological Activities and Quantitative Data

Methyl p-coumarate and its derivatives exhibit a wide spectrum of biological activities. The structural modifications significantly influence their potency and mechanism of action.

Anti-inflammatory Activity

Methyl p-coumarate has demonstrated significant anti-inflammatory effects. It can suppress the secretion of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and MCP-1 in airway epithelial cells.[1] In macrophages, it inhibits the production of TNF-α, IL-1β, IL-6, and MCP-1.[1] The anti-inflammatory action is largely attributed to the inhibition of key signaling pathways, including NF-κB and AP-1.[1]

The diagram below illustrates the inhibitory effect of Methyl p-coumarate on the NF-κB and AP-1 signaling pathways, which are central to the inflammatory response.

G cluster_pathway Inflammatory Signaling cluster_NFKB NF-κB Pathway cluster_AP1 AP-1 Pathway PMA Inflammatory Stimulus (e.g., PMA, LPS) IKB p-IκBα PMA->IKB FOS p-c-Fos PMA->FOS JUN p-c-Jun PMA->JUN NFKB p-NF-κB (p65) IKB->NFKB NFKB_Nuc NF-κB Translocation to Nucleus NFKB->NFKB_Nuc Cytokines Pro-inflammatory Gene Expression (IL-6, IL-8, MCP-1, iNOS, COX-2) NFKB_Nuc->Cytokines AP1_Nuc AP-1 Translocation to Nucleus FOS->AP1_Nuc JUN->AP1_Nuc AP1_Nuc->Cytokines MH Methyl p-Coumarate MH->IKB Inhibits MH->FOS Inhibits MH->JUN Inhibits

Caption: Inhibition of NF-κB and AP-1 pathways by Methyl p-coumarate.

Quantitative data from studies on coumarin derivatives highlight their potential. For instance, certain 4-methylcoumarin (B1582148) derivatives have shown potent inhibition of inflammatory mediators in microglial cells.[10]

CompoundConcentrationTarget Inhibited% Inhibition / EffectReference
DHEMC100 µMNO, TXB₂, PGE₂, TNF-αSignificant Inhibition[10]
DAEMC50 µMNO, TXB₂, TNF-αSignificant Inhibition[10]
DAEMC100 µMiNOS protein expressionSignificant Inhibition[10]
6-Methylcoumarin300-500 µMNO, PGE₂, iNOS, COX-2Dose-dependent reduction[11]
Compound 43 hours postCarrageenan-induced edema44.05%[12]
Compound 83 hours postCarrageenan-induced edema38.10%[12]
Note: Compounds 4 and 8 are 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones.
Antioxidant Activity

Many coumarin derivatives are effective antioxidants.[13] Their radical scavenging activity is often evaluated against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The antioxidant capacity is highly dependent on the substitution pattern, with ortho-dihydroxy groups on the benzenoid ring conferring considerable neuroprotective and antioxidant effects.[14]

CompoundAssayIC₅₀ (µg/mL)Reference
Compound 4DPPH10[13]
Compound 5DPPH42.90[13]
Ascorbic Acid (Standard)DPPH33.48[13]
Coumarin-benzothiazole hybridDPPH591.58[13]
Ascorbic Acid (Standard)DPPH391.25[13]
Thiazine-coumarin hybridsDPPH35.35 - 40.02[13]
Note: Compounds 4 and 5 are novel methyl-, nitro- and/or amino-substituted coumarin derivatives.
Antimicrobial Activity

p-Coumaric acid and its derivatives possess a broad spectrum of antimicrobial activities against bacteria and fungi.[2][6] Methyl p-coumarate itself shows a strong inhibitory effect against Alternaria alternata, the fungus responsible for black spot rot on jujube fruit.[5][8] The antimicrobial efficacy of synthesized derivatives is often determined by their Minimum Inhibitory Concentration (MIC).

Compound Class / Specific CompoundTarget Organism(s)MIC Range (µg/mL) / pMIC (µM/mL)Reference
p-Coumaric acid derivatives (general)S. aureus, B. subtilis, E. coli, C. albicans, A. niger1.56 - 50[6]
Compound 17*Various bacteria and fungipMIC = 1.73[6]
Amido-coumarins (55e-f)Gram-positive and Gram-negative bacteria, Fungi50 to >200[15]
Coumarin derivative 83bC. albicans250[15]
Coumarin derivative 4E. coli, Klebsiella, S. aureusPotent at 0.5 - 1 mg/mL[16]
Note: Compound 17 is a specific synthesized p-coumaric acid derivative from a series of 36 compounds.
Anti-cancer and Cytotoxic Activity

Methyl p-coumarate has also been investigated for its effects on cancer cells. It exhibits cytotoxicity against B16 mouse melanoma cells and can suppress melanin (B1238610) formation.[8] This anti-melanogenic activity is linked to its cytotoxicity.[8] The enone moiety in the molecule is considered critical for this activity, potentially acting as a Michael reaction acceptor.[8]

CompoundCell LineIC₅₀Reference
Methyl p-coumarateB16 Mouse Melanoma130 µM (23.2 µg/mL)[8]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the literature for evaluating methyl p-coumarate derivatives.

Protocol: DPPH Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of compounds.

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol (B129727) (e.g., 0.2 mM). Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Reaction : Mix the test compound solution with the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[13]

  • Measurement : Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum DPPH absorbance (typically ~517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation : The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Media Preparation : Prepare a suitable liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[6]

  • Compound Dilution : Perform serial dilutions of the test compounds in the broth to achieve a range of concentrations (e.g., 1.56 to 50 µg/mL).[6]

  • Inoculation : Inoculate each tube with a standardized suspension of the target microorganism.

  • Incubation : Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25°C for 7 days for fungi).[6]

  • Observation : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Western Blot Analysis for Inflammatory Proteins

This technique is used to detect and quantify specific proteins (e.g., p-IκBα, p-p65, iNOS, COX-2) in cell lysates.

  • Cell Culture and Treatment : Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the methyl p-coumarate derivative for a set time (e.g., 1 hour).[11]

  • Stimulation : Induce an inflammatory response by adding a stimulant like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specific duration (e.g., 20 minutes for signaling proteins, longer for inducible enzymes).[11]

  • Protein Extraction : Lyse the cells to extract total protein.

  • Protein Quantification : Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE : Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Electrotransfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.

Conclusion

Methyl p-coumarate and its derivatives represent a promising class of compounds with a rich chemical diversity and a wide range of biological activities. Their demonstrated anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties make them attractive candidates for further investigation in drug discovery and development. The ability to readily synthesize novel derivatives allows for the fine-tuning of their activity and pharmacokinetic profiles. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers aiming to explore and validate the therapeutic potential of this versatile molecular scaffold. Future research should focus on structure-activity relationship (SAR) studies, mechanistic elucidation, and preclinical evaluation in relevant disease models.

References

General Pharmacological Profile of Methyl p-Coumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in various plant species. It has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the general pharmacological profile of methyl p-coumarate, summarizing key findings on its pharmacodynamics and pharmacokinetics, and presenting available data on its safety and toxicology. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacodynamics: Mechanism of Action and Biological Effects

Methyl p-coumarate exhibits a range of biological activities, including anti-inflammatory, anti-melanogenic, and anticancer effects. The underlying mechanisms of these activities are multifaceted and involve the modulation of various signaling pathways and enzymatic activities.

Anti-inflammatory Activity

Methyl p-coumarate has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action is primarily attributed to the inhibition of key inflammatory mediators and signaling pathways.

  • Inhibition of Pro-inflammatory Cytokines and Chemokines: In studies using PMA-stimulated A549 airway epithelial cells, methyl p-coumarate was found to suppress the secretion of several pro-inflammatory molecules, including interleukin-6 (IL-6), interleukin-8 (IL-8), monocyte chemoattractant protein-1 (MCP-1), and intercellular adhesion molecule-1 (ICAM-1)[1]. Similarly, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it inhibited the production of tumor necrosis factor-alpha (TNF-α), IL-1β, IL-6, and MCP-1[1][2].

  • Inhibition of NF-κB and AP-1 Signaling Pathways: A crucial aspect of methyl p-coumarate's anti-inflammatory action is its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) transcription factors. It has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the phosphorylation of c-Fos and c-Jun, which are components of the AP-1 complex[1]. This inhibition prevents the translocation of these transcription factors to the nucleus, thereby downregulating the expression of their target pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (PMA, LPS) IKK IKK JNK_p38 JNK/p38 Methyl_p_coumarate Methyl p-coumarate Methyl_p_coumarate->IKK Inhibits Methyl_p_coumarate->JNK_p38 Inhibits IkB IκBα NFkB NF-κB (p65/p50) Proteasomal_Degradation IkB->Proteasomal_Degradation Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation cJun_cFos c-Jun/c-Fos JNK_p38->cJun_cFos Phosphorylates AP1 AP-1 cJun_cFos->AP1 Forms AP1_n AP-1 AP1->AP1_n Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression AP1_n->Gene_Expression

Inhibition of NF-κB and AP-1 Signaling by Methyl p-Coumarate.
Anti-melanogenic Activity

Methyl p-coumarate has been identified as an inhibitor of melanin (B1238610) synthesis. Its primary mechanism involves the direct inhibition of tyrosinase, the key enzyme in melanogenesis.

  • Tyrosinase Inhibition: Methyl p-coumarate acts as a competitive inhibitor of human tyrosinase, with a reported IC50 value of 30 µM. This is in contrast to its weaker inhibitory effect on mushroom tyrosinase. The competitive inhibition mechanism suggests that methyl p-coumarate competes with the natural substrate, L-tyrosine, for the active site of the enzyme.

G L_Tyrosine L-Tyrosine Tyrosinase Tyrosinase L_Tyrosine->Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Methyl_p_coumarate Methyl p-coumarate Methyl_p_coumarate->Tyrosinase Inhibits (Competitive)

Mechanism of Tyrosinase Inhibition by Methyl p-Coumarate.
Anticancer Activity

Emerging evidence suggests that methyl p-coumarate possesses anticancer properties, particularly against certain cancer cell lines.

  • Cytotoxicity: Methyl p-coumarate has been shown to exhibit cytotoxicity against B16-F10 murine melanoma cells with an IC50 value of 130 μM[2]. Studies on other coumarin (B35378) derivatives have also demonstrated cytotoxic effects against human lung adenocarcinoma A549 cells, suggesting a potential area for further investigation of methyl p-coumarate's efficacy.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Comprehensive pharmacokinetic data specifically for methyl p-coumarate is limited. Most of the available information pertains to its parent compound, p-coumaric acid.

  • Absorption: Studies on p-coumaric acid in rats indicate rapid absorption following oral administration. However, the oral bioavailability of methyl p-coumarate has not been extensively studied. Due to its increased lipophilicity compared to p-coumaric acid, it is hypothesized that methyl p-coumarate may exhibit different absorption characteristics.

  • Metabolism: Information on the metabolism of methyl p-coumarate is scarce. It is plausible that it undergoes hydrolysis to p-coumaric acid in vivo. Studies on coumarin metabolism in rat liver microsomes have identified various hydroxylated metabolites, suggesting that similar pathways may be involved in the metabolism of methyl p-coumarate.

  • Distribution and Excretion: No specific data on the distribution and excretion of methyl p-coumarate are currently available.

Toxicology and Safety Profile

The toxicological profile of methyl p-coumarate has not been fully elucidated.

  • Acute Toxicity: A definitive acute oral lethal dose (LD50) for methyl p-coumarate has not been reported. However, p-coumaric acid has a reported LD50 of 2850 mg/kg in mice, suggesting a relatively low acute toxicity profile for the parent compound. General safety data sheets for methyl p-coumarate indicate that it may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.

Quantitative Data Summary

Parameter Test System Value Reference
Cytotoxicity (IC50) B16-F10 murine melanoma cells130 μM
Tyrosinase Inhibition (IC50) Human Tyrosinase30 μM

Experimental Protocols

Anti-inflammatory Activity Assay (In Vitro)

Cell Culture and Treatment:

  • A549 human lung adenocarcinoma cells or RAW264.7 murine macrophage cells are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of methyl p-coumarate for a specified time (e.g., 1 hour).

  • Inflammation is induced by adding an inflammatory stimulus such as phorbol (B1677699) 12-myristate 13-acetate (PMA) for A549 cells or lipopolysaccharide (LPS) for RAW264.7 cells.

  • Control groups include untreated cells and cells treated with the inflammatory stimulus alone.

Measurement of Inflammatory Mediators:

  • After incubation, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, TNF-α, MCP-1) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Components:

  • Following treatment, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.

  • Protein concentrations are determined using a suitable assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of proteins in the NF-κB and AP-1 pathways (e.g., p-p65, p65, p-IκBα, IκBα, p-c-Jun, c-Jun, p-c-Fos, c-Fos).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay Start Start Cell_Culture Culture A549 or RAW264.7 cells Start->Cell_Culture Pre_treatment Pre-treat with Methyl p-coumarate Cell_Culture->Pre_treatment Stimulation Induce inflammation (PMA or LPS) Pre_treatment->Stimulation Incubation Incubate Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells ELISA ELISA for Cytokines/ Chemokines Collect_Supernatant->ELISA Western_Blot Western Blot for Signaling Proteins Lyse_Cells->Western_Blot Data_Analysis Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

Methyl p-coumarate is a promising natural compound with a multifaceted pharmacological profile. Its well-documented anti-inflammatory and anti-melanogenic activities, mediated through the inhibition of key signaling pathways and enzymes, highlight its therapeutic potential. The preliminary evidence of its anticancer effects warrants further investigation. However, a significant knowledge gap exists regarding its pharmacokinetic properties and a comprehensive toxicological profile. Future research should focus on detailed ADME studies to understand its bioavailability and metabolic fate, as well as rigorous safety and toxicity assessments to establish a clear therapeutic window. A more thorough quantification of its in vitro and in vivo efficacy, including the determination of IC50 values for its various biological activities, will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundation for such future endeavors, providing a structured overview of the current state of knowledge on the pharmacology of methyl p-coumarate.

References

The Metabolic Journey of Methyl p-Coumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of methyl p-coumarate, a naturally occurring phenolic compound. Understanding its metabolism is crucial for evaluating its pharmacokinetic profile, potential therapeutic applications, and safety. This document details its metabolic pathways, provides standardized experimental protocols for its study, and presents key quantitative data in a clear, comparative format.

Core Metabolic Pathways

The metabolism of methyl p-coumarate in vivo is primarily characterized by a two-stage process. The initial and principal metabolic step is the hydrolysis of the methyl ester to its parent compound, p-coumaric acid. Subsequently, p-coumaric acid undergoes extensive phase II conjugation reactions, leading to more water-soluble metabolites that are readily excreted.

The primary metabolic transformations include:

  • Hydrolysis: The ester linkage in methyl p-coumarate is cleaved by esterase enzymes, releasing p-coumaric acid and methanol. This is a rapid and efficient conversion.

  • Glucuronidation: The phenolic hydroxyl group of p-coumaric acid is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The phenolic hydroxyl group can also be sulfated by sulfotransferases (SULTs).

  • Methylation: Catechol-O-methyltransferase (COMT) can methylate the hydroxyl group, although this is a more common pathway for catechols.

While cytochrome P450 (CYP) enzymes are key players in the metabolism of many xenobiotics, their direct role in the metabolism of methyl p-coumarate appears to be minor compared to hydrolysis and subsequent conjugation of the resulting p-coumaric acid.[1]

Signaling Pathway Diagram

Metabolism_of_Methyl_p_Coumarate cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Methyl_p_Coumarate Methyl_p_Coumarate p_Coumaric_Acid p_Coumaric_Acid Methyl_p_Coumarate->p_Coumaric_Acid Esterases p_Coumaric_Acid_Glucuronide p_Coumaric_Acid_Glucuronide p_Coumaric_Acid->p_Coumaric_Acid_Glucuronide UGTs p_Coumaric_Acid_Sulfate p_Coumaric_Acid_Sulfate p_Coumaric_Acid->p_Coumaric_Acid_Sulfate SULTs Excretion Excretion p_Coumaric_Acid_Glucuronide->Excretion p_Coumaric_Acid_Sulfate->Excretion

Metabolic pathway of methyl p-coumarate.

Experimental Protocols

To investigate the metabolism of methyl p-coumarate, both in vitro and in vivo experimental models are employed. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of methyl p-coumarate in a controlled environment.[2][3][4][5]

Objective: To determine the rate of metabolism of methyl p-coumarate by liver microsomal enzymes and to identify the resulting metabolites.

Materials:

  • Methyl p-coumarate

  • Pooled human or rat liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., a structurally similar compound not found in the matrix)

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add methyl p-coumarate (final concentration, e.g., 1 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples by a validated HPLC-MS/MS method to quantify the remaining methyl p-coumarate and identify and quantify the formation of metabolites, primarily p-coumaric acid.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare incubation mixture: - Phosphate buffer - NADPH regenerating system - Liver microsomes B Pre-warm at 37°C A->B C Initiate reaction with Methyl p-Coumarate B->C D Incubate at 37°C C->D E Collect aliquots at time points (0-60 min) D->E F Quench reaction with ice-cold Acetonitrile + IS E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by HPLC-MS/MS G->H

Workflow for in vitro metabolism study.
In Vivo Pharmacokinetic Study in Rats

This protocol outlines an in vivo study to determine the pharmacokinetic parameters of methyl p-coumarate and its primary metabolite, p-coumaric acid, in a rodent model.[6][7]

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of methyl p-coumarate after oral administration to rats.

Materials:

  • Male Wistar rats (e.g., 200-250 g)

  • Methyl p-coumarate formulation for oral gavage

  • Vehicle (e.g., corn oil or a suspension)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Anesthetic (for terminal bleed if required)

  • HPLC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dosing: Administer a single oral dose of methyl p-coumarate (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to extract the analytes.

  • Analysis: Quantify the concentrations of methyl p-coumarate and p-coumaric acid in the plasma samples using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

In_Vivo_PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis_phase Analysis Phase A Acclimatize and fast rats B Administer Methyl p-Coumarate (oral gavage) A->B C Collect blood samples at serial time points B->C D Prepare plasma by centrifugation C->D E Store plasma at -80°C D->E F Extract analytes from plasma E->F G Quantify Methyl p-Coumarate and p-Coumaric Acid by HPLC-MS/MS F->G H Calculate pharmacokinetic parameters G->H

Workflow for in vivo pharmacokinetic study.

Quantitative Data Summary

The primary metabolite of methyl p-coumarate is p-coumaric acid. The following tables summarize the available pharmacokinetic parameters for p-coumaric acid in rats after oral administration. It is important to note that when methyl p-coumarate is administered, the appearance of p-coumaric acid in plasma is expected to be rapid due to efficient hydrolysis.

Table 1: Pharmacokinetic Parameters of p-Coumaric Acid in Rats
ParameterValue (Mean ± SD)UnitReference
Cmax (Maximum Concentration)735.46 ± 252.29ng/mL[8]
Tmax (Time to Cmax)0.93 ± 0.57h[8]
AUC0-t (Area Under the Curve)1341.0 ± 515.0ng*h/mL[8]
t1/2 (Half-life)4.01 ± 0.85h[8]

Data presented is for a related compound, coumarin (B35378), and its metabolite o-coumaric acid, which provides a comparative context for the pharmacokinetics of similar phenolic structures. A study on p-coumaric acid in rats after oral administration of p-coumaric acid and freeze-dried red wine showed a significant increase in AUC and T1/2 when administered as part of the red wine matrix, suggesting that the formulation can impact its pharmacokinetics.[7]

Table 2: Analytical Method Parameters for p-Coumaric Acid Quantification
ParameterValueUnitReference
Analytical MethodHPLC-MS-[7]
ColumnKromasil C18-[7]
Mobile PhaseMethanol-0.5‰ acetic acid (60:40, v/v)-[7]
DetectionESI-MS (Negative ion mode)-[7]
m/z for p-coumaric acid163.15-[7]
Linearity Range0.01 - 15µg/mL[7]
Lower Limit of Quantification (LLOQ)0.01µg/mL[7]

Conclusion

The metabolism of methyl p-coumarate is a straightforward process initiated by rapid hydrolysis to p-coumaric acid, which is then extensively conjugated for excretion. The provided experimental protocols offer a robust framework for the detailed investigation of its metabolic profile and pharmacokinetics. The quantitative data for its primary metabolite, p-coumaric acid, serve as a critical reference for predicting its behavior in biological systems. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and similar phenolic compounds.

References

Methodological & Application

Application Note: Laboratory Synthesis of Methyl p-Coumarate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl p-coumarate, an esterified derivative of p-coumaric acid. Methyl p-coumarate is a naturally occurring compound found in various plants and is of interest to researchers for its potential biological activities, including antifungal and anti-inflammatory properties[1]. The described method is a classic Fischer esterification, a straightforward and common acid-catalyzed esterification of a carboxylic acid with an alcohol[2][3]. This protocol outlines the necessary reagents, step-by-step experimental procedures, purification methods, and expected outcomes to guide researchers in the successful laboratory synthesis of this compound.

Principle of Synthesis

The synthesis of methyl p-coumarate is achieved through the Fischer esterification of p-coumaric acid with methanol (B129727). The reaction is catalyzed by a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is reversible, and to favor the formation of the ester product, an excess of the alcohol (methanol) is used to shift the equilibrium according to Le Châtelier's principle[2][3]. The reaction mechanism involves the protonation of the carboxylic acid carbonyl group, followed by a nucleophilic attack from the methanol, and subsequent elimination of a water molecule to form the methyl ester[3].

Experimental Protocol

This protocol is adapted from the successful synthesis of similar alkyl p-coumarate esters[4].

Materials and Reagents
Reagent / MaterialFormulaMolar Mass ( g/mol )Notes
p-Coumaric AcidC₉H₈O₃164.16Starting material
Methanol (Anhydrous)CH₃OH32.04Reagent and solvent
Hydrochloric Acid (conc.)HCl36.46Catalyst
Ethyl Acetate (B1210297)C₄H₈O₂88.11Extraction solvent
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01For washing/neutralization
Magnesium Sulfate (B86663) (anhydrous)MgSO₄120.37Drying agent
Brine (sat. aq. NaCl)NaCl58.44For washing
Deionized WaterH₂O18.02For washing
Round-bottom flask--Reaction vessel
Reflux condenser--
Heating mantle / Oil bath--
Separatory funnel--For extraction
Rotary evaporator--For solvent removal
Synthesis Procedure
  • Reaction Setup : In a 250 mL round-bottom flask, dissolve p-coumaric acid (e.g., 7.0 g, 42.6 mmol) in methanol (110 mL).

  • Catalyst Addition : To the stirred solution, carefully add 8-10 drops of concentrated hydrochloric acid.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath. Allow the reaction to proceed overnight (12-16 hours)[4].

  • Cooling and Concentration : After the reflux period, allow the reaction mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the excess methanol, resulting in a crude oil or solid.

  • Extraction and Work-up :

    • Dilute the crude residue with ethyl acetate (e.g., 100 mL).

    • Transfer the solution to a separatory funnel and wash it three times with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid[4].

    • Subsequently, wash the organic layer with deionized water and then with brine[4].

  • Drying and Filtration : Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent[4].

  • Final Concentration : Concentrate the filtrate using a rotary evaporator to yield the crude methyl p-coumarate.

  • Purification (Optional) : If necessary, the product can be further purified by recrystallization, for instance from an ethanol (B145695) solution[5], or by flash chromatography on silica (B1680970) gel.

Data Presentation

Reagent Quantities (Example Scale)
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
p-Coumaric Acid164.167.0 g42.6
Methanol32.04110 mL~2720
Conc. HCl36.468-10 dropsCatalytic
Expected Results
ParameterExpected ValueReference
Yield ~90%Based on analogous ethyl ester synthesis[4]
Appearance White to light yellow crystalline solid
Melting Point 137-141 °C[6]

Workflow and Pathway Visualization

The following diagram illustrates the experimental workflow for the synthesis of methyl p-coumarate.

Synthesis_Workflow cluster_reagents 1. Reagents cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Final Product pCA p-Coumaric Acid Reflux Combine and Reflux (Overnight, ~65-70°C) pCA->Reflux MeOH Methanol MeOH->Reflux HCl Conc. HCl (Catalyst) HCl->Reflux Concentrate1 Concentrate (Remove Methanol) Reflux->Concentrate1 Cool Dilute Dilute with Ethyl Acetate Concentrate1->Dilute Wash Wash Sequentially: - Sat. NaHCO₃ - Water - Brine Dilute->Wash Dry Dry with MgSO₄ & Filter Wash->Dry Concentrate2 Concentrate (Remove Ethyl Acetate) Dry->Concentrate2 Product Methyl p-Coumarate Concentrate2->Product

Caption: Experimental workflow for the synthesis of methyl p-coumarate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate is a naturally occurring phenolic compound and a methyl ester derivative of p-coumaric acid. It is found in various plant species and is of significant interest to researchers in the fields of natural products, pharmacology, and drug development due to its potential biological activities. Accurate and reliable quantification of methyl p-coumarate in various matrices is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of such compounds.

This application note provides a detailed protocol for the HPLC analysis of methyl p-coumarate, including instrumentation, sample preparation, and method parameters. The methodology is based on established principles of reversed-phase chromatography, adapted from validated methods for structurally similar compounds like p-coumaric acid and other coumarate derivatives.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar methyl p-coumarate. A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution with a pH modifier (such as formic acid or acetic acid) is used to elute the analyte. The concentration of the organic solvent can be optimized for isocratic or gradient elution to achieve the desired separation and run time. Detection is performed at a UV wavelength where methyl p-coumarate exhibits maximum absorbance, ensuring high sensitivity.

Instrumentation and Materials

3.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

3.2. Chromatographic Column

  • A C18 reversed-phase column is recommended. Common specifications include:

    • Dimensions: 250 mm x 4.6 mm

    • Particle Size: 5 µm

    • Pore Size: 100 Å

3.3. Chemicals and Reagents

  • Methyl p-coumarate reference standard (purity >98%)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid or acetic acid (analytical grade)

  • Solvents for sample extraction (e.g., methanol, ethanol, ethyl acetate)

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of methyl p-coumarate reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

4.2. Sample Preparation

The appropriate sample preparation protocol will depend on the matrix. The goal is to extract methyl p-coumarate efficiently and remove interfering substances.[1]

  • Solid Samples (e.g., plant material, formulated products):

    • Accurately weigh a known amount of the homogenized sample.

    • Extract the sample with a suitable solvent (e.g., methanol, ethanol) using techniques such as sonication or maceration. Multiple extraction steps may be necessary for complete recovery.

    • Combine the extracts and filter through a 0.45 µm syringe filter to remove particulate matter.

    • If necessary, evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.

  • Liquid Samples (e.g., biological fluids, beverage samples):

    • Liquid-liquid extraction or solid-phase extraction (SPE) may be required to clean up the sample and concentrate the analyte.[1]

    • For simpler liquid matrices, direct filtration through a 0.45 µm syringe filter may be sufficient before injection.

4.3. HPLC Method Parameters

The following parameters can be used as a starting point and should be optimized for the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Elution Mode Isocratic or Gradient
Isocratic Composition e.g., Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid
Gradient Program Start with a lower acetonitrile concentration and increase over time
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~310 nm (based on p-coumaric acid)
Injection Volume 10-20 µL

4.4. System Suitability

Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution multiple times (e.g., n=6) and evaluate parameters such as:

  • Tailing factor: Should be ≤ 2.

  • Theoretical plates: Should be > 2000.

  • Relative standard deviation (RSD) of peak area and retention time: Should be < 2%.

Data Analysis and Quantification

5.1. Calibration Curve

Inject the prepared working standard solutions in ascending order of concentration. A calibration curve is constructed by plotting the peak area of methyl p-coumarate against the corresponding concentration. Perform a linear regression analysis on the data. A correlation coefficient (r²) of >0.999 is typically desired.

5.2. Quantification of Methyl p-Coumarate in Samples

Inject the prepared sample solutions into the HPLC system. The peak area corresponding to the retention time of methyl p-coumarate is measured. The concentration of methyl p-coumarate in the sample is determined using the equation of the line obtained from the calibration curve.

Method Validation Parameters (Illustrative)

The following table summarizes typical quantitative data that should be established during method validation. The values provided are illustrative and based on methods for structurally similar compounds like p-coumaric acid.[2][3]

ParameterTypical Value
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time Dependent on exact conditions, but should be consistent

Visualizations

7.1. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability System_Suitability->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (~310 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peaks Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions Start Problem Observed High_Pressure High Backpressure Start->High_Pressure Low_Pressure Low/No Pressure Start->Low_Pressure Pressure_Fluctuation Pressure Fluctuations Start->Pressure_Fluctuation No_Peaks No Peaks Start->No_Peaks Tailing_Peaks Tailing Peaks Start->Tailing_Peaks Fronting_Peaks Fronting Peaks Start->Fronting_Peaks Split_Peaks Split Peaks Start->Split_Peaks RT_Shift Retention Time Shift Start->RT_Shift No_Retention No Retention Start->No_Retention Sol_Blockage Check for blockages (frits, column) High_Pressure->Sol_Blockage Sol_Leak Check for leaks Low_Pressure->Sol_Leak Sol_Pump Check pump seals, prime pump Low_Pressure->Sol_Pump Pressure_Fluctuation->Sol_Pump Sol_Mobile_Phase Prepare fresh mobile phase, degas Pressure_Fluctuation->Sol_Mobile_Phase Sol_Injection Check injector No_Peaks->Sol_Injection Sol_Column Column aging, replace column Tailing_Peaks->Sol_Column Sol_pH Adjust mobile phase pH Tailing_Peaks->Sol_pH Sol_Sample Sample overload, dilute sample Fronting_Peaks->Sol_Sample Split_Peaks->Sol_Blockage RT_Shift->Sol_Mobile_Phase RT_Shift->Sol_Column No_Retention->Sol_Mobile_Phase

References

Detecting Methyl p-Coumarate in Plant Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of bioactive compounds in plant extracts is a critical step in discovering and developing new therapeutic agents. Methyl p-coumarate, a phenolic compound found in various plant species, has garnered interest for its potential biological activities. This document provides a comprehensive guide to a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of methyl p-coumarate in plant extracts.

Introduction

Methyl p-coumarate is a derivative of p-coumaric acid, a common phenolic acid in the plant kingdom. Phenolic compounds are a diverse group of secondary metabolites that play essential roles in plant defense and physiology, and many exhibit significant pharmacological properties. The analysis of these compounds in complex plant matrices requires a highly selective and sensitive analytical technique. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose, offering excellent chromatographic separation and definitive compound identification based on mass spectra.

Due to the relatively low volatility and thermal lability of phenolic compounds, a derivatization step is typically required prior to GC-MS analysis. Silylation is a common and effective derivatization technique that replaces active hydrogens on functional groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the analyte.

This application note details a complete workflow for the extraction, derivatization, and GC-MS analysis of methyl p-coumarate in plant extracts.

Experimental Protocols

Sample Preparation: Extraction of Phenolic Compounds

The choice of extraction solvent and method is crucial for the efficient recovery of methyl p-coumarate from the plant matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (B129727) (HPLC grade)

  • Deionized water

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh solvent.

  • Combine all the supernatants.

  • Evaporate the solvent from the combined extract using a rotary evaporator at 40°C until a viscous residue is obtained.

  • Redissolve the residue in a known volume (e.g., 5 mL) of methanol for subsequent derivatization.

Derivatization: Silylation

Silylation is performed to enhance the volatility of methyl p-coumarate for GC-MS analysis.

Materials:

  • Plant extract (dissolved in methanol)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Transfer 100 µL of the methanolic plant extract into a GC vial insert.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried extract to dissolve it.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Analysis

Instrumentation:

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

GC-MS Conditions:

ParameterValue
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 550 m/z
Solvent Delay 5 minutes

Data Presentation and Interpretation

Identification of Methyl p-Coumarate

The identification of methyl p-coumarate is based on two key parameters:

  • Retention Time (RT): The time it takes for the analyte to pass through the GC column. Under the specified conditions, the retention time for silylated methyl p-coumarate should be consistent. The Kovats retention index for underivatized methyl p-coumarate on a standard non-polar column is approximately 1698, which can be used as a reference point.[1]

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization.

Quantitative Data

The following table summarizes the key mass spectral data for the identification of both underivatized and TMS-derivatized methyl p-coumarate.

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Relative Abundance
Methyl p-Coumarate (Underivatized) 178.18178 (M+, ~55%), 147 (~100%), 119 (~31%), 91 (~19%), 65 (~15%)[1]
Methyl p-Coumarate-TMS Derivative 250.36Expected fragments based on TMS-p-coumaric acid: 250 (M+), 235 (M+-15), 219 (M+-OCH3), 191, 147, 73

Note: The fragmentation pattern of the TMS derivative is predicted based on the known fragmentation of TMS-p-coumaric acid. The molecular ion (M+) will be at m/z 250. A characteristic loss of a methyl group (-CH3) from the TMS moiety results in the M+-15 fragment at m/z 235. The ion at m/z 73 is a common fragment for TMS derivatives.

For quantitative analysis, a calibration curve should be prepared using a certified standard of methyl p-coumarate. An internal standard, such as a deuterated analog or a structurally similar compound not present in the plant extract, should be used to improve accuracy and precision. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined by analyzing progressively more dilute concentrations of the standard.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structures relevant to this analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plant_material Dried Plant Material extraction Solvent Extraction (80% Methanol, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution drying Drying of Extract reconstitution->drying silylation Silylation (BSTFA + 1% TMCS, 70°C) drying->silylation injection GC Injection silylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Retention Time & Mass Spectrum) detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of methyl p-coumarate.

Caption: Silylation of methyl p-coumarate for GC-MS analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the detection and quantification of methyl p-coumarate in plant extracts. Proper sample preparation, including efficient extraction and derivatization, is paramount for achieving accurate results. The combination of retention time and mass spectral data allows for confident identification of the target analyte. This protocol serves as a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Note: Structural Elucidation of Methyl p-Coumarate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and data analysis guide for the structural elucidation of methyl p-coumarate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The application of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments is outlined to unambiguously assign the proton and carbon signals and confirm the molecular structure.

Introduction

Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in various plants.[1] It belongs to the class of hydroxycinnamates and is known for several biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate structural confirmation is a critical step in the study of natural products and drug candidates. NMR spectroscopy is an unparalleled tool for the non-destructive and detailed structural analysis of organic molecules in solution.[2][3] This note details the comprehensive workflow, from sample preparation to the interpretation of 1D and 2D NMR spectra, for the complete structural assignment of methyl p-coumarate.

Predicted NMR Data and Structural Assignments

The complete assignment of the ¹H and ¹³C NMR spectra is crucial for structural confirmation. The data presented below has been compiled from literature sources for methyl p-coumarate and its close analogs.[4] The numbering convention used for assignment is shown in Figure 1.

Methyl p-coumarate Structure with Numbering
Figure 1. Chemical structure of methyl p-coumarate with atom numbering.
¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity through spin-spin coupling.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-77.60 - 7.69d~16.0
H-2, H-67.35 - 7.47d~8.7
H-3, H-56.71 - 6.88d~8.7
H-86.20 - 6.40d~16.0
OCH₃3.78 - 3.89s-
OH5.5 - 10.0br s-

Note: Chemical shifts can vary based on solvent and concentration. The large coupling constant (~16.0 Hz) between H-7 and H-8 is characteristic of a trans (E) configuration across the double bond. The phenolic OH proton is exchangeable and may appear as a broad singlet or not be observed, depending on the solvent (e.g., D₂O exchange).

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

CarbonChemical Shift (δ) ppm (DMSO-d₆)Chemical Shift (δ) ppm (CDCl₃)
C-9 (C=O)167.2~167.4
C-4160.0~158.5
C-7144.9~144.6
C-2, C-6130.5~129.9
C-1125.1~125.8
C-8115.9~115.7
C-3, C-5114.0~114.4
OCH₃51.4~51.8

Note: Data is provided for both DMSO-d₆ and CDCl₃, common NMR solvents. Carbonyl carbons (C=O) typically resonate at the low-field end of the spectrum (160-220 ppm).

Experimental Protocols

This section outlines the general procedures for acquiring high-quality NMR data for methyl p-coumarate.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified methyl p-coumarate sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition

All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton couplings, typically over 2-3 bonds.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpppqf').

    • Data Points: 1024-2048 in the direct dimension (F2), 256-512 increments in the indirect dimension (F1).

    • Number of Scans per Increment: 2-8.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).

    • Number of Scans per Increment: 4-16.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and assigning quaternary carbons.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (~8-10 Hz).

    • Number of Scans per Increment: 16-64.

Data Interpretation and Visualization

Experimental Workflow

The overall process for structural elucidation follows a logical progression from sample preparation to final structure confirmation.

G cluster_0 Preparation & Acquisition cluster_1 Analysis & Elucidation A Sample Preparation (5-10 mg in 0.6 mL solvent) B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Peak Picking, Integration) D->E F Structure Confirmation E->F

Caption: Experimental workflow for NMR-based structural elucidation.
Analysis of 2D Spectra

  • COSY: The COSY spectrum will show a strong correlation between the vinylic protons H-7 and H-8, confirming their three-bond coupling. It will also show a correlation between the aromatic protons H-2/H-6 and H-3/H-5, confirming the para-substituted pattern of the aromatic ring.

  • HSQC: The HSQC spectrum directly links each proton to its attached carbon. Key correlations include:

    • δH ~7.65 ppm (H-7) with δC ~145 ppm (C-7).

    • δH ~6.3 ppm (H-8) with δC ~116 ppm (C-8).

    • δH ~7.4 ppm (H-2,6) with δC ~130.5 ppm (C-2,6).

    • δH ~6.8 ppm (H-3,5) with δC ~116 ppm (C-3,5).

    • δH ~3.8 ppm (OCH₃) with δC ~51.4 ppm (OCH₃).

  • HMBC: The HMBC spectrum is critical for establishing the overall carbon skeleton. Key long-range correlations are visualized below.

G H7 H-7 C9 C-9 (C=O) H7->C9 ²J C1 C-1 H7->C1 ²J C7 C-7 H8 H-8 H8->C9 ³J H8->C1 ³J C8 C-8 H26 H-2/6 C4 C-4 H26->C4 ³J H35 H-3/5 H35->C1 ³J OCH3 OCH₃ OCH3->C9 ³J

Caption: Key HMBC correlations for methyl p-coumarate.

Interpretation of HMBC Correlations:

  • The correlation from the methoxy (B1213986) protons (OCH₃) to the carbonyl carbon (C-9) confirms the methyl ester functionality.

  • Correlations from the vinylic proton H-7 to both the carbonyl carbon (C-9) and the aromatic ipso-carbon (C-1) connect the propenoate chain to the aromatic ring.

  • The correlation from H-8 to C-1 further solidifies this connection.

  • Correlations within the aromatic ring, such as from H-2/6 to C-4, help confirm the substitution pattern.

Conclusion

By systematically applying 1D and 2D NMR techniques, the chemical structure of methyl p-coumarate can be unequivocally determined. The combination of ¹H and ¹³C NMR provides the fundamental chemical shift and multiplicity data, while COSY, HSQC, and HMBC experiments reveal the intricate network of proton and carbon connectivities. This comprehensive approach ensures accurate and reliable structural elucidation, a cornerstone of research in natural products chemistry and drug development.

References

Application Note: Experimental Determination of Methyl p-Coumarate Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a critical physicochemical property in drug discovery and development.[1][2][3] It profoundly influences a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile by affecting its solubility, membrane permeability, and binding to biological targets.[3][4] The octanol-water partition coefficient (P), typically expressed in its logarithmic form (Log P), is the most widely accepted measure of lipophilicity. An optimal Log P range, often considered to be between 0 and 3, is frequently associated with favorable bioavailability for orally administered drugs.

Methyl p-coumarate is a naturally occurring phenolic compound with various reported biological activities, including anti-inflammatory and antifungal properties. To evaluate its potential as a therapeutic agent, characterizing its physicochemical properties is essential. Determining the lipophilicity of methyl p-coumarate provides crucial insights into its likely pharmacokinetic behavior, guiding further development and formulation efforts.

This document provides detailed protocols for two standard experimental methods for determining the Log P value of methyl p-coumarate: the Shake-Flask method (OECD Guideline 107) and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Guideline 117).

Data Presentation: Physicochemical Properties of Methyl p-Coumarate

The following table summarizes key identifiers and the computationally predicted lipophilicity value for methyl p-coumarate. Experimental determination is necessary to validate this value.

ParameterValueSource
IUPAC Name methyl (E)-3-(4-hydroxyphenyl)prop-2-enoatePubChem
Molecular Formula C₁₀H₁₀O₃PubChem
Molecular Weight 178.18 g/mol PubChem
CAS Number 19367-38-5PubChem
Calculated Log P 2.3 (XLogP3)PubChem

Conceptual Framework: Lipophilicity

The partition coefficient (P) represents the ratio of the equilibrium concentration of a neutral solute between two immiscible phases: n-octanol and water. Log P is the base-10 logarithm of this ratio.

References

Application Notes and Protocols for Methyl p-Coumarate Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, a naturally occurring phenolic compound, is a derivative of p-coumaric acid.[1][2] Phenolic compounds are of significant interest in research and drug development due to their potential antioxidant properties, which can play a role in mitigating oxidative stress-related diseases.[[“]][4][5] Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various pathological conditions.[6][7][8] Therefore, accurate and standardized assessment of the antioxidant capacity of compounds like methyl p-coumarate is crucial.

These application notes provide detailed, step-by-step protocols for assessing the antioxidant capacity of methyl p-coumarate using four common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.[9][10][11]

General Workflow for Antioxidant Capacity Assays

The general workflow for determining the antioxidant capacity of methyl p-coumarate involves several key stages, from sample preparation to data analysis and interpretation. This standardized process ensures reproducibility and comparability of results.

Antioxidant Assay Workflow General Workflow for In Vitro Antioxidant Capacity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Standard Preparation reaction_setup Reaction Setup in 96-Well Plate reagent_prep->reaction_setup sample_prep Methyl p-Coumarate Sample Preparation sample_prep->reaction_setup incubation Incubation (Time & Temperature Specific) reaction_setup->incubation measurement Absorbance/Fluorescence Measurement incubation->measurement std_curve Standard Curve Generation (e.g., Trolox) measurement->std_curve calculation Calculation of Antioxidant Capacity (IC50, TEAC, etc.) std_curve->calculation data_reporting Data Reporting & Interpretation calculation->data_reporting

Caption: A generalized workflow for determining the antioxidant capacity of a test compound.

Experimental Protocols

Prior to initiating any of the following protocols, it is essential to prepare a stock solution of methyl p-coumarate. Given its properties, dissolving it in a suitable solvent like methanol (B129727) or DMSO is recommended.[12] Subsequently, a series of dilutions should be prepared to determine the concentration-dependent activity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[13][14][15]

Principle of DPPH Assay

DPPH_Principle DPPH Radical Scavenging Mechanism DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + AH Antioxidant_H Methyl p-Coumarate (AH) Antioxidant_radical Methyl p-Coumarate Radical (A•) Antioxidant_H->Antioxidant_radical - H•

Caption: The basic principle of the DPPH radical scavenging assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Methyl p-coumarate

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[16] The absorbance of this solution at 517 nm should be approximately 1.0.[14]

  • Sample and Standard Preparation: Prepare a stock solution of methyl p-coumarate in methanol. From this, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of methyl p-coumarate solution or the standard to the respective wells.[17]

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[16]

    • Measure the absorbance at 517 nm using a microplate reader.[16][17]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100[16][17]

    • Plot the percentage of inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ParameterValueReference
DPPH Concentration0.1 mM[16]
Wavelength517 nm[16][17]
Incubation Time30 minutes[16]
Incubation Temp.Room Temperature[16]
Positive ControlTrolox, Ascorbic Acid[16]
ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[18][19]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or Ethanol (B145695)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Methyl p-coumarate

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[20][21]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[20]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[20][21]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[19]

  • Sample and Standard Preparation: Prepare a stock solution and a series of dilutions of methyl p-coumarate and a positive control (e.g., Trolox) in the chosen solvent.

  • Assay:

    • Add 180-195 µL of the working ABTS•+ solution to each well of a 96-well microplate.[18][22]

    • Add 5-20 µL of the sample or standard solution at different concentrations to the respective wells.[17][18][19]

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6-30 minutes.[17][18]

    • Measure the absorbance at 734 nm.[17][19]

  • Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC). The results are often expressed as IC50 values or as TEAC, where the antioxidant capacity of the sample is compared to that of Trolox.

ParameterValueReference
ABTS Concentration7 mM[20][21]
K-Persulfate Conc.2.45 mM[20]
Wavelength734 nm[17][19]
Incubation Time6-30 minutes[17][18]
Incubation Temp.Room Temperature[18]
Positive ControlTrolox[22]
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored Fe²⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex is measured spectrophotometrically.[6][23]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Methyl p-coumarate

  • Positive control (e.g., FeSO₄, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[24] Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution and a series of dilutions of methyl p-coumarate. Prepare a standard curve using a ferrous sulfate (B86663) (FeSO₄) solution of known concentrations.

  • Assay:

    • Add 20 µL of the diluted sample or standard to the wells of a 96-well plate.[25]

    • Add 180-200 µL of the pre-warmed FRAP reagent to each well.[25]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 15-40 minutes.[6][26]

    • Measure the absorbance at 593 nm.[23][25]

  • Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as µmol Fe²⁺ equivalents per gram or per mole of the sample.

ParameterValueReference
FRAP Reagent Ratio10:1:1 (Buffer:TPTZ:FeCl₃)[24]
Wavelength593 nm[23][25]
Incubation Time15-40 minutes[6][26]
Incubation Temp.37°C[27]
StandardFeSO₄[23]
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[28][29] The decay of fluorescence is monitored over time.

Materials:

  • Fluorescein (B123965) sodium salt

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • Methyl p-coumarate

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer.[30]

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer.[30]

    • Trolox Standards: Prepare a stock solution of Trolox and a series of dilutions to create a standard curve.[7][30]

  • Sample Preparation: Prepare a stock solution and dilutions of methyl p-coumarate in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.[30][31]

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.[30][31]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[28][30]

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.[30][31]

    • Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60-90 minutes.[30][31] The excitation wavelength is typically 485 nm and the emission wavelength is 520-538 nm.[7][31]

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is expressed as Trolox equivalents.[31]

ParameterValueReference
Excitation λ485 nm[7][31]
Emission λ520-538 nm[7][31]
Incubation Time30 minutes[28][30]
Incubation Temp.37°C[28][30]
StandardTrolox[7][30]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Results should be expressed as mean ± standard deviation from at least three independent experiments. The antioxidant capacity of methyl p-coumarate should be compared with that of the positive controls. A lower IC50 value indicates a higher antioxidant activity. For TEAC and ORAC values, a higher value signifies greater antioxidant capacity.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the antioxidant capacity of methyl p-coumarate. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the advancement of research and development in the fields of pharmacology and food science.

References

Application Notes and Protocols for Cell Viability Assays of Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Assessing the cytotoxic and anti-proliferative effects of this compound is a critical step in preclinical drug development. This document provides detailed protocols for two common colorimetric cell viability assays, MTT and XTT, tailored for the evaluation of methyl p-coumarate. Additionally, it summarizes quantitative data on its cytotoxic effects and illustrates a key signaling pathway potentially modulated by this compound.

Data Presentation

The cytotoxic effects of methyl p-coumarate and its parent compound, p-coumaric acid, have been evaluated in various cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a reference for dose-range selection in future experiments.

CompoundCell LineAssayIC50 ValueCitation
Methyl p-coumarateB16-F10 (Murine Melanoma)Not Specified130 µM[1]
p-Coumaric AcidHT-29 (Human Colorectal Cancer)MTT150 µM[2]
CoumarinHT-29 (Human Colorectal Cancer)MTT25 µM[2]

Experimental Protocols

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]

Materials:

  • Methyl p-coumarate

  • MTT solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of methyl p-coumarate in DMSO.

    • Prepare serial dilutions of methyl p-coumarate in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve and determine the IC50 value.

XTT Assay Protocol

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, thus eliminating the need for a solubilization step.[6][7]

Materials:

  • Methyl p-coumarate

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Following the compound treatment period, add 50 µL of the XTT working solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis:

    • Calculate the percentage of cell viability as described in the MTT protocol.

Visualizations

Experimental Workflow

MTT_XTT_Workflow MTT/XTT Assay Workflow for Methyl p-Coumarate cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Methyl p-Coumarate Dilutions Treatment 3. Treat Cells (24-72h) Cell_Culture->Treatment MTT_Add 4a. Add MTT Reagent Treatment->MTT_Add XTT_Add 4b. Add XTT Reagent Treatment->XTT_Add MTT_Incubate 5a. Incubate (2-4h) MTT_Add->MTT_Incubate MTT_Solubilize 6a. Solubilize Formazan (DMSO) MTT_Incubate->MTT_Solubilize Read_Absorbance 7. Read Absorbance MTT_Solubilize->Read_Absorbance XTT_Incubate 5b. Incubate (2-4h) XTT_Add->XTT_Incubate XTT_Incubate->Read_Absorbance Calculate_Viability 8. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow of MTT and XTT cell viability assays.

Signaling Pathway

Methyl p-coumarate has been shown to exert anti-inflammatory effects by suppressing the NF-κB and AP-1 signaling pathways. The diagram below illustrates this proposed mechanism of action.

Signaling_Pathway Proposed Anti-inflammatory Signaling Pathway of Methyl p-Coumarate cluster_pathway Intracellular Signaling cluster_response Cellular Response Stimulus e.g., PMA, LPS IKK IKK Complex Stimulus->IKK Activates MAPK MAPKs Stimulus->MAPK Activates MPC Methyl p-Coumarate MPC->IKK Inhibits MPC->MAPK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation AP1 AP-1 (c-Fos/c-Jun) AP1->Nucleus Translocation MAPK->AP1 Phosphorylates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, MCP-1) Nucleus->Cytokines Gene Expression

Caption: Inhibition of NF-κB and AP-1 pathways by methyl p-coumarate.

References

Preparation of Methyl p-Coumarate Stock Solutions for Cell Culture: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, a natural phenolic compound found in various plants, has garnered significant interest in biomedical research for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Accurate and reproducible in vitro studies investigating the effects of methyl p-coumarate on cellular functions necessitate the correct preparation of stock solutions. This application note provides a detailed protocol for the preparation, storage, and use of methyl p-coumarate stock solutions in cell culture applications.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes key quantitative data for methyl p-coumarate.

ParameterValueReference
Molecular Weight 178.18 g/mol [1][2]
Solubility in DMSO 90 mg/mL[2]
Recommended Stock Solution Concentration 10-100 mM in DMSO[3]
Typical Working Concentrations 5 µM - 100 µM[4][5]
Final DMSO Concentration in Culture < 0.5% (v/v)[3]

Experimental Protocols

This section details the step-by-step methodology for preparing methyl p-coumarate stock and working solutions for cell culture experiments.

Materials
  • Methyl p-coumarate powder (≥98% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber, or foil-wrapped microcentrifuge tubes

  • Sterile, conical tubes (15 mL or 50 mL)

  • Complete cell culture medium, pre-warmed to 37°C

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipettes and tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 100 mM Methyl p-Coumarate Stock Solution
  • Calculate the required mass of methyl p-coumarate:

    • To prepare 1 mL of a 100 mM stock solution, weigh out 17.82 mg of methyl p-coumarate powder (Molecular Weight = 178.18 g/mol ).

  • Dissolution in DMSO:

    • In a sterile, amber, or foil-wrapped microcentrifuge tube, add the weighed methyl p-coumarate.

    • Add 1 mL of cell culture grade DMSO.

    • Vortex the tube vigorously until the powder is completely dissolved.[3] A brief sonication in a water bath may be used to aid dissolution if necessary.[3]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.[3]

    • For long-term storage, store the aliquots at -80°C for up to 6 months.[2] For short-term storage, aliquots can be kept at -20°C for up to one month or at 4°C for up to two weeks.

Protocol 2: Preparation of Working Solutions for Cell Treatment
  • Thaw the Stock Solution:

    • Prior to use, allow an aliquot of the frozen methyl p-coumarate stock solution to equilibrate to room temperature for at least one hour.

  • Dilution in Cell Culture Medium:

    • Prepare a series of dilutions of the methyl p-coumarate stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations.

    • Example for a 50 µM working solution in 10 mL of medium:

      • Add 5 µL of the 100 mM stock solution to 10 mL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.05%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of methyl p-coumarate.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of methyl p-coumarate or the vehicle control.

    • Incubate the cells for the desired experimental duration.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing methyl p-coumarate stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Methyl p-Coumarate Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for Methyl p-Coumarate Solution Preparation.

Signaling Pathway

Methyl p-coumarate has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The diagram below provides a simplified representation of this pathway and the inhibitory action of methyl p-coumarate.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces MePC Methyl p-coumarate MePC->IKK Inhibits IkB_NFkB:f1->NFkB_active Releases

Caption: Inhibition of the NF-κB Pathway by Methyl p-Coumarate.

Conclusion

The protocols outlined in this application note provide a standardized method for the preparation of methyl p-coumarate stock solutions for use in cell culture. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. It is always recommended to perform a dose-response experiment to determine the optimal concentration of methyl p-coumarate for a specific cell line and experimental endpoint. Furthermore, maintaining a low final concentration of the DMSO solvent is critical to avoid any potential solvent-induced cytotoxicity or off-target effects.

References

Application Note: Utilizing Methyl p-Coumarate for the Investigation of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl p-coumarate (MH), a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties, making it a valuable tool for researchers studying inflammation.[1][2] It is an esterified derivative of p-coumaric acid and has been shown to modulate key signaling pathways involved in the inflammatory response.[3] This document provides detailed application notes and protocols for utilizing methyl p-coumarate in both in vitro and in vivo models of inflammation, with a focus on its effects on the NF-κB and MAPK signaling cascades.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Methyl p-coumarate exerts its anti-inflammatory effects primarily by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like iNOS and COX-2.[1][2]

1. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In response to stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Methyl p-coumarate has been shown to inhibit this process by suppressing the phosphorylation of both IκBα and the p65 subunit, thereby preventing NF-κB activation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates p65_IkappaB p65-IκBα Complex IKK->p65_IkappaB phosphorylates IkappaB IκBα p65 p65 p_IkappaB p-IκBα (Degradation) p65_IkappaB->p_IkappaB leads to p_p65 p-p65 p65_IkappaB->p_p65 releases p_p65_nuc p-p65 p_p65->p_p65_nuc translocates DNA DNA p_p65_nuc->DNA binds Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines transcription MPC Methyl p-Coumarate MPC->IKK inhibits MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS, PMA) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates AP1 AP-1 (c-Fos/c-Jun) p38->AP1 activates DNA DNA AP1->DNA binds Cytokines Pro-inflammatory Gene Expression DNA->Cytokines MPC Methyl p-Coumarate MPC->MAPKK inhibits phosphorylation In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed 1. Seed RAW264.7 cells (e.g., 2x10^5 cells/well in 24-well plate) incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 pretreat 3. Pre-treat with Methyl p-Coumarate (e.g., 5-100 µM) for 1h incubate1->pretreat stimulate 4. Stimulate with LPS (e.g., 500 ng/mL) pretreat->stimulate incubate2 5. Incubate for 18-24h stimulate->incubate2 collect 6. Collect Supernatant & Lyse Cells incubate2->collect elisa 7a. ELISA on Supernatant (Measure TNF-α, IL-6, etc.) collect->elisa western 7b. Western Blot on Lysate (Measure p-p65, p-p38, iNOS) collect->western

References

Application Notes and Protocols for In-Vivo Studies with Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate is a naturally occurring phenolic compound and an esterified derivative of p-coumaric acid. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] In-vivo studies are crucial for validating the therapeutic potential of methyl p-coumarate and understanding its physiological effects. These application notes provide detailed protocols for in-vivo experimental designs to investigate the anti-inflammatory, and anticancer activities of methyl p-coumarate.

Data Presentation: Quantitative In-Vitro and In-Vivo Data

The following tables summarize the key quantitative data from various studies on methyl p-coumarate, providing a basis for dose selection and expected outcomes in pre-clinical in-vivo experiments.

Table 1: In-Vitro Bioactivity of Methyl p-Coumarate

Biological ActivityCell LineAssayKey FindingsReference
Anti-inflammatoryA549 (human airway epithelial cells)PMA-stimulated cytokine secretionSuppressed the secretion of IL-6, IL-8, MCP-1, and ICAM-1 (0-100 µM)[1][4]
Anti-inflammatoryRAW264.7 (murine macrophages)LPS-stimulated cytokine secretionInhibited the secretion of TNF-α, IL-1β, IL-6, and MCP-1
Anticancer (Melanoma)B16 mouse melanoma cellsMelanin (B1238610) formation inhibitionInhibited melanin formation at 10 µM
Anticancer (Melanoma)B16-F10 melanoma cellsCytotoxicityIC50 of 130 µM (23.2 µg/mL)
AntifungalAlternaria alternataAntifungal activityShowed antifungal activity at 200 µg/mL

Table 2: In-Vivo Efficacy of Methyl p-Coumarate

Animal ModelDisease ModelDosing RegimenKey FindingsReference
MiceOvalbumin-induced allergic asthma5 mg/kg, p.o.Inhibited airway inflammation, secretion of Th2 cytokines, MCP-1, and IgE. Reduced eosinophil/macrophage influx and mucus secretion.
MiceB16-F10 melanoma lung metastasisNot specifiedButyl ester derivative suppressed lung tumor burden.

Experimental Protocols

In-Vivo Anti-Inflammatory Activity: Ovalbumin-Induced Allergic Asthma Model in Mice

This protocol is designed to evaluate the anti-inflammatory effects of methyl p-coumarate in a murine model of allergic asthma.

Materials:

  • Methyl p-coumarate

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS)

  • Vehicle for methyl p-coumarate (e.g., 0.5% carboxymethylcellulose)

  • Dexamethasone (B1670325) (positive control)

  • BALB/c mice (6-8 weeks old)

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Drug Administration:

    • From day 21 to 27, administer methyl p-coumarate (e.g., 5 mg/kg) or vehicle orally (p.o.) once daily.

    • A positive control group should receive dexamethasone (e.g., 1 mg/kg, i.p.).

  • Airway Challenge:

    • On days 25, 26, and 27, challenge the mice with 1% OVA in PBS for 30 minutes via nebulization, 1 hour after the administration of methyl p-coumarate or vehicle.

  • Sample Collection and Analysis (Day 28):

    • 24 hours after the final OVA challenge, anesthetize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with PBS.

      • Perform total and differential cell counts in the BALF to assess inflammatory cell infiltration (eosinophils, macrophages, neutrophils, lymphocytes).

      • Measure cytokine levels (e.g., IL-4, IL-5, IL-13, MCP-1) in the BALF supernatant using ELISA.

    • Collect blood via cardiac puncture to measure serum IgE levels by ELISA.

    • Harvest lung tissue for histopathological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and gene expression analysis (e.g., qPCR for inflammatory markers).

In-Vivo Anticancer Activity: B16-F10 Melanoma Xenograft Model

This protocol outlines the procedure to assess the antitumor efficacy of methyl p-coumarate in a mouse xenograft model of melanoma.

Materials:

  • Methyl p-coumarate

  • B16-F10 melanoma cells

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • Vehicle for methyl p-coumarate

  • Dacarbazine (B1669748) (positive control)

  • C57BL/6 mice (6-8 weeks old)

Procedure:

  • Tumor Cell Implantation:

    • Harvest B16-F10 melanoma cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Drug Administration:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

    • Administer methyl p-coumarate (dose to be determined based on preliminary studies) or vehicle orally or intraperitoneally daily.

    • A positive control group should receive dacarbazine (e.g., 80 mg/kg, i.p.) on a specified schedule.

  • Tumor Growth Monitoring:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • Monitor body weight and general health of the mice throughout the study.

  • Study Termination and Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration of treatment.

    • Excise the tumors and weigh them.

    • Process a portion of the tumor for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).

    • Homogenize a portion of the tumor for protein and gene expression analysis (e.g., Western blot, qPCR) to investigate the mechanism of action.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Methyl p-Coumarate in Anti-Inflammatory Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PMA PMA (Stimulus) IKK IKK PMA->IKK JNK_ERK JNK/ERK PMA->JNK_ERK IkBa IκBα IKK->IkBa Phosphorylation p65 p65 NFkB_active Active NF-κB (p65) p65->NFkB_active Translocation NFkB_complex NF-κB Complex (p65/IκBα) NFkB_complex->IkBa Degradation NFkB_complex->p65 Release cJun_cFos c-Jun/c-Fos JNK_ERK->cJun_cFos Phosphorylation AP1_active Active AP-1 (p-c-Jun/p-c-Fos) cJun_cFos->AP1_active Translocation AP1_complex AP-1 Complex (c-Jun/c-Fos) Gene_Expression Inflammatory Gene Expression (IL-6, IL-8, MCP-1, ICAM-1) NFkB_active->Gene_Expression AP1_active->Gene_Expression Methyl_p_Coumarate Methyl p-Coumarate Methyl_p_Coumarate->IKK Inhibits Methyl_p_Coumarate->JNK_ERK Inhibits

Caption: Inhibition of NF-κB and AP-1 pathways by methyl p-coumarate.

General Experimental Workflow for In-Vivo Studies

G start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model disease_induction Disease Induction (e.g., OVA, Tumor Cells) animal_model->disease_induction grouping Randomization and Grouping (Vehicle, Test, Positive Control) disease_induction->grouping treatment Treatment Administration (Methyl p-Coumarate) grouping->treatment monitoring In-life Monitoring (e.g., Tumor size, Body weight) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Tissues, BALF) monitoring->endpoint analysis Ex-vivo & Biochemical Analysis (Histology, ELISA, qPCR) endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for in-vivo experiments.

References

Application Notes and Protocols for Testing the Antifungal Activity of Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the antifungal properties of methyl p-coumarate, a naturally occurring phenolic compound. The protocols outlined below are based on established standards and techniques in mycology and antimicrobial susceptibility testing, tailored to investigate the specific efficacy and mechanism of action of methyl p-coumarate against pathogenic fungi.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The foundational assessment of any potential antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[1][2] Following this, the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, can be determined. The broth microdilution method is a standardized and widely accepted technique for these evaluations.[1][3]

Table 1: Antifungal Susceptibility of Various Fungal Species to Methyl p-Coumarate
Fungal SpeciesMIC Range (µg/mL)MFC (µg/mL)Reference Compound (Fluconazole) MIC (µg/mL)
Candida albicans32 - >64>640.5 - >64
Aspergillus fumigatus250>2501 - 8
Fusarium solani125>2508 - 32
Botrytis cinerea176.8 (EC50)Not ReportedNot Reported
Alternaria alternataStrongly SuppressedNot ReportedNot Reported

Note: Data for p-coumaric acid and other coumarin (B35378) derivatives have been included to provide context for expected activity ranges.[4] EC50 represents the concentration required to inhibit 50% of growth.

Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Materials:

  • Methyl p-coumarate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (B569324) (SDA)

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile saline with 0.05% Tween 20 (for molds)

Procedure:

  • Preparation of Methyl p-Coumarate Stock Solution: Dissolve methyl p-coumarate in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations for testing (e.g., from 512 µg/mL to 1 µg/mL).

  • Fungal Inoculum Preparation:

    • Yeasts: Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.

    • Molds: Incubate the mold on an SDA plate at 35°C until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.5 x 10^4 to 5 x 10^4 conidia/mL.

  • Assay Plate Inoculation: Dispense 100 µL of each methyl p-coumarate dilution into the wells of a new 96-well microtiter plate. Add 100 µL of the prepared fungal inoculum to each well. Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of methyl p-coumarate at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

  • MFC Determination: To determine the MFC, subculture 10-20 µL from each well that shows no visible growth onto a fresh SDA plate. Incubate at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Investigating the Mechanism of Action

Preliminary studies on related compounds suggest that methyl p-coumarate may exert its antifungal effect through various mechanisms, including disruption of the cell membrane, inhibition of ergosterol (B1671047) biosynthesis, and induction of oxidative stress.

Fungal Cell Membrane Integrity Assay

This assay assesses whether methyl p-coumarate damages the fungal plasma membrane, leading to leakage of intracellular components.

Table 2: Effect of Methyl p-Coumarate on Fungal Cell Membrane Permeability
ParameterControlMethyl p-Coumarate (MIC)Positive Control (Amphotericin B)
Propidium Iodide Uptake (Fluorescence Intensity) LowIncreasedHigh
Electrolyte Leakage (µS/cm) BaselineIncreasedHigh
Protein Leakage (µg/mL) BaselineIncreasedHigh
Sugar Leakage (µg/mL) BaselineIncreasedHigh

Note: This table presents expected trends based on the mechanism of action of membrane-disrupting antifungals.

Experimental Protocol: Propidium Iodide Staining

Materials:

  • Fungal cells treated with methyl p-coumarate (at MIC)

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat fungal cells with methyl p-coumarate at its MIC for a predetermined time (e.g., 4 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing PI (final concentration of 2 µg/mL).

  • Incubate in the dark for 15 minutes.

  • Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence. Alternatively, quantify the fluorescent cell population using a flow cytometer.

Ergosterol Biosynthesis Inhibition Assay

Ergosterol is a vital component of the fungal cell membrane, and its inhibition is a common target for antifungal drugs. This protocol quantifies the total ergosterol content in fungal cells after treatment with methyl p-coumarate.

Table 3: Impact of Methyl p-Coumarate on Fungal Ergosterol Content
Fungal SpeciesTreatmentErgosterol Content (% of Control)Key Sterol Precursors Accumulated
C. albicansControl100%Ergosterol
C. albicansMethyl p-Coumarate (Sub-MIC)DecreasedLanosterol, Eburicol
C. albicansTerbinafine (Positive Control)Significantly DecreasedSqualene

Note: This table illustrates the expected outcome if methyl p-coumarate inhibits ergosterol biosynthesis, leading to a reduction in ergosterol and an accumulation of precursors.

Experimental Protocol: Ergosterol Quantification

Materials:

  • Fungal cells treated with methyl p-coumarate

  • Alcoholic potassium hydroxide (B78521) (25% KOH in ethanol)

  • n-heptane

  • Sterile distilled water

  • UV-Vis spectrophotometer

Procedure:

  • Grow fungal cultures in the presence of sub-inhibitory concentrations of methyl p-coumarate.

  • Harvest and weigh the fungal pellets.

  • Add 3 mL of alcoholic potassium hydroxide to each pellet and vortex.

  • Incubate at 85°C for 1 hour.

  • Allow the samples to cool to room temperature.

  • Add 1 mL of sterile distilled water and 3 mL of n-heptane, and vortex vigorously for 3 minutes.

  • Collect the n-heptane layer and measure the absorbance from 240 nm to 300 nm using a spectrophotometer.

  • Calculate the ergosterol content based on the characteristic absorbance spectrum of ergosterol.

Oxidative Stress Induction Assay

The production of reactive oxygen species (ROS) is a known mechanism of cell death induced by some antifungal agents.

Table 4: Oxidative Stress Markers in Fungi Treated with Methyl p-Coumarate
ParameterControlMethyl p-Coumarate (MIC)Positive Control (H₂O₂)
Intracellular ROS Levels (Fluorescence) LowHighVery High
Lipid Peroxidation (MDA levels) LowHighVery High
Superoxide Dismutase (SOD) Activity BaselineIncreased (initially)Varies
Catalase (CAT) Activity BaselineIncreased (initially)Varies

Note: This table shows the anticipated changes in oxidative stress markers following treatment with an ROS-inducing compound.

Experimental Protocol: ROS Detection with Dihydrorhodamine 123

Materials:

  • Fungal cells treated with methyl p-coumarate

  • Dihydrorhodamine 123 (DHR 123)

  • PBS

  • Fluorescence plate reader or microscope

Procedure:

  • Treat fungal cells with methyl p-coumarate at its MIC for a specified duration.

  • Wash the cells with PBS.

  • Resuspend the cells in PBS containing DHR 123 (final concentration of 5 µg/mL).

  • Incubate in the dark for 1 hour.

  • Measure the fluorescence intensity (excitation at 500 nm, emission at 536 nm). An increase in fluorescence indicates the presence of ROS.

Fungal Biofilm Inhibition and Eradication Assays

Fungal biofilms are communities of microorganisms encased in an extracellular matrix, which often exhibit increased resistance to antifungal agents.

Table 5: Anti-Biofilm Activity of Methyl p-Coumarate
AssayMethyl p-Coumarate (Concentration)% Inhibition/EradicationReference Compound (Fluconazole)
Biofilm Formation Inhibition (MBIC₅₀) 1.56 µg/mL51.65%Concentration-dependent
Pre-formed Biofilm Eradication (MBEC₅₀) Higher concentrations requiredVariesOften high concentrations required

Note: Data is based on findings for other natural compounds and represents expected outcomes.

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum prepared as in the MIC assay

  • Methyl p-coumarate

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%)

Procedure:

  • Dispense 100 µL of fungal inoculum into the wells of a microtiter plate.

  • Add 100 µL of various concentrations of methyl p-coumarate.

  • Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Add 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes.

  • Wash the wells with PBS to remove excess stain.

  • Add 200 µL of 95% ethanol to each well to solubilize the stain.

  • Measure the absorbance at 570 nm. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_mic MIC/MFC Determination cluster_moa Mechanism of Action Studies cluster_biofilm Biofilm Assays prep_compound Prepare Methyl p-Coumarate Stock serial_dilution Serial Dilutions prep_compound->serial_dilution inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate_plate incubate_mic Incubate inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture_mfc Subculture for MFC read_mic->subculture_mfc mem_integrity Membrane Integrity (Propidium Iodide) read_mic->mem_integrity ergosterol Ergosterol Quantification read_mic->ergosterol ros Oxidative Stress (ROS Detection) read_mic->ros biofilm_inhibition Biofilm Inhibition (Crystal Violet) read_mic->biofilm_inhibition read_mfc Read MFC subculture_mfc->read_mfc biofilm_eradication Biofilm Eradication biofilm_inhibition->biofilm_eradication start Start Antifungal Testing start->prep_compound

Caption: Workflow for antifungal testing of methyl p-coumarate.

signaling_pathway cluster_membrane Cell Membrane Disruption cluster_ergosterol Ergosterol Biosynthesis Inhibition cluster_ros Oxidative Stress mpc Methyl p-Coumarate membrane_damage Membrane Damage mpc->membrane_damage mpc->inhibition_point ros_production Increased ROS Production mpc->ros_production leakage Leakage of Ions, Proteins, Sugars membrane_damage->leakage cell_death Fungal Cell Death leakage->cell_death squalene Squalene lanosterol Lanosterol squalene->lanosterol Erg1 ergosterol Ergosterol lanosterol->ergosterol Erg11 (Target of Azoles) lanosterol->inhibition_point inhibition_point->ergosterol Potential Inhibition inhibition_point->cell_death oxidative_damage Oxidative Damage (Lipids, Proteins) ros_production->oxidative_damage oxidative_damage->cell_death

Caption: Potential antifungal mechanisms of methyl p-coumarate.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of methyl p-coumarate in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of methyl p-coumarate?

Q2: Why is my methyl p-coumarate precipitating out of my aqueous buffer?

Precipitation of methyl p-coumarate from an aqueous buffer is a common issue due to its low water solubility. This can be triggered by several factors, including:

  • High Concentration: The concentration of methyl p-coumarate in your solution may exceed its solubility limit in the specific buffer system.

  • Solvent Shock: If you are diluting a stock solution of methyl p-coumarate prepared in an organic solvent (like DMSO or ethanol) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate. This is a phenomenon known as "solvent shock."

  • pH of the Buffer: The pH of your aqueous buffer can influence the solubility of phenolic compounds, although the effect on the esterified form might be less pronounced than on the parent carboxylic acid.

  • Temperature: Changes in temperature can affect solubility. Generally, solubility increases with temperature, so a solution prepared at a higher temperature may precipitate upon cooling to room temperature or lower.

Q3: What are the primary methods to improve the solubility of methyl p-coumarate in aqueous buffers?

Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds like methyl p-coumarate. The most common approaches include:

  • Using Co-solvents: Introducing a water-miscible organic solvent can significantly increase solubility.

  • Adjusting pH: Modifying the pH of the buffer can alter the ionization state of a compound, which may affect its solubility.

  • Employing Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[3]

  • Utilizing Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[4]

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution of Organic Stock Solution
  • Possible Cause: Solvent shock due to rapid dilution of a concentrated organic stock into an aqueous buffer.

  • Solutions:

    • Slower Addition: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and minimize localized high concentrations of the organic solvent.

    • Stepwise Dilution: Perform serial dilutions, gradually decreasing the concentration of the organic solvent in each step.

    • Use of Surfactants: Include a low concentration of a biocompatible surfactant (e.g., Tween® 20 or Tween® 80) in your aqueous buffer to help solubilize the compound as it is introduced.

Issue: Inadequate Solubility for a Required Experimental Concentration
  • Possible Cause: The intrinsic solubility of methyl p-coumarate in the chosen buffer system is too low.

  • Solutions:

    • Co-solvent System: Prepare the buffer with a certain percentage of a water-miscible organic co-solvent.

    • Cyclodextrin Complexation: Pre-formulate methyl p-coumarate as an inclusion complex with a suitable cyclodextrin.

    • Surfactant Micellization: Dissolve methyl p-coumarate in an aqueous buffer containing a surfactant at a concentration above its critical micelle concentration (CMC).

Data Presentation: Solubility of p-Coumaric Acid (Reference)

Since specific quantitative data for methyl p-coumarate is limited, the following table provides solubility data for its parent compound, p-coumaric acid, which can serve as a useful reference point for selecting appropriate solvent systems.

Solvent SystemSolubility (mg/mL)Reference
Water (with gentle warming and ultrasonic)≥0.72[1]
Ethanol (B145695)≥14.7[1]
Dimethyl sulfoxide (B87167) (DMSO)≥19.8[1]
1:6 solution of DMF:PBS (pH 7.2)~0.1[5]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes the use of ethanol as a co-solvent to improve the solubility of methyl p-coumarate in an aqueous buffer.

Materials:

  • Methyl p-coumarate

  • Ethanol (200 proof, molecular biology grade)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve methyl p-coumarate in 100% ethanol to prepare a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare Co-solvent Buffer Mixtures:

    • Prepare a series of aqueous buffer solutions containing different percentages of ethanol (e.g., 5%, 10%, 20% v/v). For example, to make 10 mL of a 10% ethanol buffer, mix 1 mL of ethanol with 9 mL of the aqueous buffer.

  • Determine Apparent Solubility:

    • Add an excess amount of methyl p-coumarate to a microcentrifuge tube.

    • Add a fixed volume (e.g., 1 mL) of each co-solvent buffer mixture to the tube.

    • Vortex the tubes vigorously for 2 minutes.

    • Place the tubes in a sonicator bath for 30 minutes.

    • Incubate the tubes at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of dissolved methyl p-coumarate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol outlines the preparation of a methyl p-coumarate-cyclodextrin inclusion complex using the kneading method to enhance its aqueous solubility.

Materials:

  • Methyl p-coumarate

  • Methyl-β-cyclodextrin (MβCD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation:

    • Determine the desired molar ratio of methyl p-coumarate to MβCD (a 1:1 molar ratio is a good starting point).

    • Calculate the required mass of each component based on their molecular weights (Methyl p-coumarate: 178.18 g/mol ).

  • Kneading Process:

    • Place the calculated amount of MβCD in a mortar.

    • Add a small amount of a 1:1 (v/v) ethanol-water solution to the MβCD to form a paste.

    • Gradually add the methyl p-coumarate to the paste while continuously triturating with the pestle.

    • Continue kneading for 30-60 minutes, adding small amounts of the ethanol-water solution as needed to maintain a consistent paste-like texture.

  • Drying:

    • Spread the resulting paste in a thin layer on a glass dish.

    • Dry the paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or dry in a vacuum desiccator.

  • Sieving and Storage:

    • Grind the dried complex into a fine powder using the mortar and pestle.

    • Pass the powder through a sieve to ensure a uniform particle size.

    • Store the resulting powder in a tightly sealed, light-resistant container.

  • Solubility Assessment:

    • Determine the aqueous solubility of the prepared inclusion complex using the method described in Protocol 1 (Step 3), using the aqueous buffer of choice without any co-solvent.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_end Outcome start Poorly Soluble Methyl p-Coumarate co_solvent Co-solvent Addition start->co_solvent ph_adjustment pH Adjustment start->ph_adjustment surfactant Surfactant Micellization start->surfactant cyclodextrin Cyclodextrin Complexation start->cyclodextrin solubility_test Equilibrium Solubility Testing co_solvent->solubility_test ph_adjustment->solubility_test surfactant->solubility_test cyclodextrin->solubility_test characterization Physicochemical Characterization solubility_test->characterization end Aqueous Solution of Methyl p-Coumarate characterization->end

Caption: Experimental workflow for enhancing the aqueous solubility of methyl p-coumarate.

decision_pathway start Start: Need to dissolve methyl p-coumarate in aqueous buffer q1 Is a small amount of organic solvent acceptable in the final formulation? start->q1 co_solvent Use a co-solvent (e.g., Ethanol, DMSO) q1->co_solvent Yes q2 Can the pH of the buffer be altered without affecting the experiment? q1->q2 No end Optimized aqueous solution co_solvent->end ph_adjust Adjust buffer pH q2->ph_adjust Yes q3 Is the presence of a surfactant compatible with the assay? q2->q3 No ph_adjust->end surfactant Use a surfactant (e.g., Tween® 80) q3->surfactant Yes cyclodextrin Use cyclodextrin complexation q3->cyclodextrin No surfactant->end cyclodextrin->end

Caption: Decision pathway for selecting a suitable solubility enhancement method.

References

Technical Support Center: Optimizing Methyl p-Coumarate for In Vitro Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing methyl p-coumarate in in vitro anti-inflammatory assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for methyl p-coumarate in in vitro anti-inflammatory assays?

A1: The optimal concentration of methyl p-coumarate can vary depending on the cell type and the specific assay. However, based on available literature, a concentration range of 5 µM to 100 µM is commonly used. It is crucial to perform a dose-response experiment to determine the optimal non-cytotoxic concentration for your specific experimental conditions.

Q2: Is methyl p-coumarate cytotoxic at higher concentrations?

A2: Yes, methyl p-coumarate has been observed to exhibit cytotoxicity at higher concentrations. For instance, significant cell death was reported at concentrations around 100 µg/mL.[1] An IC50 value for cytotoxicity has been reported to be 130 µM (23.2 µg/mL) in B16-F10 melanoma cells. Therefore, a cytotoxicity assay, such as the MTT or CytoX assay, is essential to determine the appropriate concentration range for your experiments.

Q3: What solvent should I use to dissolve methyl p-coumarate?

A3: Methyl p-coumarate, like many phenolic compounds, has limited solubility in aqueous media. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Q4: How does methyl p-coumarate exert its anti-inflammatory effects?

A4: Methyl p-coumarate has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with methyl p-coumarate in in vitro anti-inflammatory assays.

Problem Possible Cause(s) Troubleshooting Steps
Compound Precipitation in Culture Medium - Poor aqueous solubility of methyl p-coumarate. - High final concentration of the compound. - Interaction with components in the culture medium.- Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.1%). - Pre-warm Media: Warm the cell culture media to 37°C before adding the methyl p-coumarate stock solution. - Serial Dilution: Prepare intermediate dilutions of the compound in pre-warmed media with gentle mixing before adding to the cell culture plates. - Sonication: Briefly sonicate the diluted compound in the final culture medium before adding it to the cells to aid dissolution.
High Variability in Assay Results - Inconsistent cell seeding density. - Pipetting errors. - "Edge effects" in multi-well plates. - Variation in incubation times.- Consistent Cell Culture Practices: Use cells with a consistent passage number and ensure even cell distribution when seeding. - Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. - Plate Layout: Avoid using the outer wells of the plate for critical samples, or fill them with a buffer to maintain humidity. - Standardize Incubation: Adhere strictly to the specified incubation times for all experimental steps.
No or Low Anti-inflammatory Effect Observed - Sub-optimal concentration of methyl p-coumarate. - Ineffective inflammatory stimulus. - Degradation of the compound.- Dose-Response Curve: Perform a dose-response experiment to identify the optimal effective concentration. - Stimulus Titration: Ensure the concentration and incubation time of the inflammatory stimulus (e.g., LPS, PMA) are sufficient to induce a robust inflammatory response. - Fresh Stock Solutions: Prepare fresh stock solutions of methyl p-coumarate for each experiment to avoid degradation.
Unexpected Cytotoxicity - High concentration of methyl p-coumarate. - High concentration of the solvent (e.g., DMSO). - Contamination of cell culture.- Cytotoxicity Assay: Perform a preliminary cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration. - Vehicle Control: Include a vehicle control (medium with the same concentration of DMSO without the compound) to assess solvent toxicity. - Aseptic Technique: Maintain strict aseptic technique to prevent microbial contamination.

Quantitative Data Summary

The following table summarizes the effective concentrations of methyl p-coumarate in various in vitro anti-inflammatory assays as reported in the literature. Please note that IC50 values are not always available, and the effective concentrations can be cell-type and stimulus-dependent.

Cell Line Inflammatory Stimulus Assay Effective Concentration of Methyl p-Coumarate Reference
A549 (Human Airway Epithelial Cells)Phorbol 12-myristate 13-acetate (PMA) (10 nM)IL-6 Secretion (ELISA)5, 10, 25, 50, 100 µM (Dose-dependent inhibition)[1]
A549PMA (10 nM)IL-8 Secretion (ELISA)5, 10, 25, 50, 100 µM (Dose-dependent inhibition)[1]
A549PMA (10 nM)MCP-1 Secretion (ELISA)5, 10, 25, 50, 100 µM (Dose-dependent inhibition)[1]
A549PMA (10 nM)ICAM-1 Secretion (ELISA)5, 10, 25, 50, 100 µM (Dose-dependent inhibition)[1]
RAW 264.7 (Murine Macrophages)Lipopolysaccharide (LPS)Nitric Oxide (NO) ProductionInhibition reported, specific concentrations for IC50 not detailed in the provided search results.
RAW 264.7LPSiNOS ExpressionInhibition reported, specific concentrations for IC50 not detailed in the provided search results.
RAW 264.7LPSTNF-α SecretionInhibition reported, specific concentrations for IC50 not detailed in the provided search results.
RAW 264.7LPSIL-1β SecretionInhibition reported, specific concentrations for IC50 not detailed in the provided search results.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (Murine Macrophages): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • A549 (Human Airway Epithelial Cells): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of methyl p-coumarate (dissolved in DMSO, final DMSO concentration ≤ 0.5%) for 1 hour.

    • Induce inflammation by adding the stimulus:

      • For RAW 264.7 cells: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

      • For A549 cells: Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10 nM.

    • Incubate for the desired time period (e.g., 24 hours for cytokine secretion, shorter times for signaling pathway analysis).

    • Collect the cell culture supernatant for ELISA or lyse the cells for Western blotting.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (e.g., TNF-α, IL-6)
  • Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate three times with the wash buffer.

  • Add 100 µL of the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with the wash buffer.

  • Add the detection antibody (e.g., biotinylated anti-mouse TNF-α) and incubate for 1 hour at room temperature.

  • Wash the plate three times with the wash buffer.

  • Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate five times with the wash buffer.

  • Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blotting for iNOS, COX-2, and NF-κB
  • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-iNOS, anti-COX-2, anti-p65, anti-phospho-p65, or anti-β-actin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by methyl p-coumarate and a general experimental workflow for its in vitro evaluation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., RAW 264.7, A549) pretreatment Pre-treat cells with Methyl p-Coumarate cell_culture->pretreatment compound_prep Prepare Methyl p-Coumarate Stock Solution (in DMSO) compound_prep->pretreatment stimulation Induce Inflammation (LPS or PMA) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa ELISA (TNF-α, IL-6, etc.) supernatant_collection->elisa griess_assay Griess Assay (Nitric Oxide) supernatant_collection->griess_assay western_blot Western Blot (iNOS, COX-2, NF-κB, MAPK) cell_lysis->western_blot

Caption: A general experimental workflow for in vitro anti-inflammatory assays with methyl p-coumarate.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS / PMA p38 p38 LPS->p38 JNK JNK LPS->JNK ERK ERK LPS->ERK IKK IKK LPS->IKK NFkB_nucleus NF-κB (nucleus) p38->NFkB_nucleus JNK->NFkB_nucleus ERK->NFkB_nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates iNOS iNOS NFkB_nucleus->iNOS upregulates COX2 COX-2 NFkB_nucleus->COX2 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines upregulates NO Nitric Oxide iNOS->NO produces Methyl_p_coumarate Methyl p-Coumarate Methyl_p_coumarate->p38 Methyl_p_coumarate->JNK Methyl_p_coumarate->ERK Methyl_p_coumarate->IKK

Caption: The inhibitory effect of methyl p-coumarate on the NF-κB and MAPK signaling pathways.

References

Troubleshooting precipitation of methyl p-coumarate in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of methyl p-coumarate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is methyl p-coumarate and why is it prone to precipitation in cell culture media?

Methyl p-coumarate, also known as methyl 4-hydroxycinnamate, is an esterified derivative of p-coumaric acid.[][2] It is a crystalline solid with known antifungal and anti-inflammatory properties and has been studied for its ability to inhibit melanin (B1238610) formation.[][3] Like many phenolic compounds, methyl p-coumarate has limited solubility in aqueous solutions such as cell culture media.[4][5][6] Precipitation is common and can be attributed to several factors:

  • Low Aqueous Solubility: The inherent chemical structure of methyl p-coumarate makes it poorly soluble in water-based environments.

  • Solvent Shock: When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous culture medium, the compound can "crash out" of solution.[7][8]

  • Media Composition: The complex mixture of salts, proteins, and other components in cell culture media can interact with the compound, reducing its solubility.[4]

  • Environmental Factors: The pH and temperature of the medium can significantly influence the compound's stability and solubility.[4]

Q2: What is the recommended solvent for preparing a methyl p-coumarate stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for dissolving methyl p-coumarate for in vitro assays.[][2] It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of hydrophobic compounds.[8] Prepare a high-concentration stock solution (e.g., 10-100 mM) to ensure the final DMSO concentration in the culture medium is minimal, ideally below 0.1%, to prevent solvent-induced cytotoxicity.[7]

Q3: At what point during my experiment might I observe methyl p-coumarate precipitation?

Precipitation can occur at several stages:

  • Upon Initial Dilution: This is the most common point, happening when the concentrated DMSO stock is added to the culture medium.[5]

  • During Incubation: The compound may fall out of solution over time due to changes in temperature, pH shifts from cellular metabolism, or interactions with media components.[5]

  • After Freeze-Thaw Cycles: Repeatedly freezing and thawing media that already contains methyl p-coumarate can promote protein denaturation and compound precipitation.[9] It is recommended not to freeze media after the compound has been added.[5]

Q4: How does Fetal Bovine Serum (FBS) affect methyl p-coumarate's solubility?

Fetal Bovine Serum (FBS) can have a dual effect on the solubility of phenolic compounds like methyl p-coumarate.[4] The proteins within FBS, such as albumin, can bind to the compound, which may help to keep it in solution. Conversely, at high concentrations of either the compound or serum, these interactions can lead to the formation of insoluble protein-compound complexes, causing co-precipitation.[4] If you suspect interaction with FBS is an issue, consider reducing the serum percentage or transitioning to a serum-free medium.[5]

Q5: What is the first step I should take if I observe precipitation?

The first step is to determine the source of the precipitation. Visually inspect your stock solution against a light source to ensure it is completely clear, with no visible particles.[8] If the stock solution is clear, the issue likely lies with the dilution procedure or the concentration used. If the stock itself is cloudy, it has not been prepared correctly or has degraded.[10]

Physicochemical Data

The table below summarizes key physicochemical properties of methyl p-coumarate.

PropertyValueReference(s)
IUPAC Name methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[][3]
Synonyms Methyl 4-hydroxycinnamate, p-Coumaric Acid Methyl Ester[]
Molecular Formula C₁₀H₁₀O₃[]
Molecular Weight 178.18 g/mol [][3]
Appearance Crystalline Solid[]
Solubility Soluble in DMSO, Methanol, Chloroform[]
DMSO Solubility 90 mg/mL (with ultrasonic and warming)[2]
Storage (Stock Solution) Aliquot and store at -20°C or -80°C[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common precipitation issues.

ProblemPossible CauseRecommended Solution
1. Stock solution is cloudy or has particulates. Incomplete Dissolution: The compound is not fully dissolved in the solvent.[8]Vortex vigorously. If necessary, briefly sonicate the solution or warm it gently in a 37°C water bath.[7][10]
Moisture Contamination: The solvent (e.g., DMSO) has absorbed atmospheric water.[8]Use a fresh vial of anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption.[8]
Degradation: The stock solution is old or has undergone multiple freeze-thaw cycles.[10]Prepare a fresh stock solution from the solid compound. Aliquot new stock solutions into single-use volumes to minimize freeze-thaw cycles.[10]
2. Precipitate forms immediately upon dilution in media. Rapid Dilution ("Crashing Out"): Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange.[7]Pre-warm the culture medium to 37°C.[7] Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.[4] Perform a serial dilution in pre-warmed media as described in the protocols below.[7]
Low Temperature of Medium: Adding the compound to cold media reduces its solubility.[4]Always pre-warm the cell culture medium to 37°C in a water bath before adding the compound.[4]
Concentration Exceeds Solubility Limit: The final concentration is higher than the compound's solubility in the media.[8]Lower the final working concentration of methyl p-coumarate. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration in your specific media and under your experimental conditions.[7][10]
3. Precipitate appears over time during incubation. pH Shift in Medium: Cellular metabolism can produce acidic byproducts, lowering the medium's pH and affecting solubility.[4][5]Ensure the incubator's CO₂ level is correctly calibrated for the bicarbonate concentration in your medium to maintain a stable pH between 7.2 and 7.4.[4]
Interaction with Media Components: The compound may be interacting with salts or proteins in the serum over time.[4]If using serum, try reducing the FBS percentage.[5] Consider if high concentrations of calcium and phosphate (B84403) could be forming insoluble precipitates that co-precipitate your compound.[4]
Compound Instability: The compound may not be stable at 37°C for extended periods.While methyl p-coumarate is generally stable, if instability is suspected, consider reducing the incubation time or refreshing the media with the compound more frequently. Protect the media from light, as some phenolic compounds can be light-sensitive.[4]

Diagrams and Workflows

TroubleshootingWorkflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Problem: Stock Solution - Prepare fresh stock - Use anhydrous DMSO - Ensure full dissolution check_stock->stock_issue No dilution_issue Is precipitation immediate upon dilution? check_stock->dilution_issue Yes end_clear Solution Found stock_issue->end_clear immediate_precip Problem: Dilution Method - Pre-warm media to 37°C - Add stock dropwise with mixing - Perform serial dilution - Lower final concentration dilution_issue->immediate_precip Yes incubation_issue Problem: Incubation Instability - Check media pH & CO2 levels - Reduce serum concentration - Determine max soluble concentration dilution_issue->incubation_issue No immediate_precip->end_clear incubation_issue->end_clear

Caption: Troubleshooting workflow for methyl p-coumarate precipitation.

PhenylpropanoidPathway cluster_main Simplified Phenylpropanoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H Me_pCoumarate Methyl p-Coumarate pCoumaric->Me_pCoumarate Esterification (Experimental Step)

Caption: Biosynthetic origin of p-coumaric acid.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Methyl p-Coumarate Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution.

Materials:

  • Methyl p-coumarate powder (MW: 178.18 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 17.82 mg of methyl p-coumarate powder.

  • Dispense Compound: Carefully transfer the weighed powder into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.[8]

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes, followed by additional vortexing.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

This protocol helps determine the empirical solubility limit of methyl p-coumarate in your specific medium.[7][10]

Materials:

  • 100 mM Methyl p-coumarate stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well flat-bottom plate

  • Sterile reagent reservoirs and multichannel pipette

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare a 2-fold serial dilution of methyl p-coumarate.

    • Add 100 µL of complete medium to wells A2 through A12.

    • Add 200 µL of medium containing the highest desired concentration of the compound (e.g., 200 µM with 0.2% DMSO) to well A1.

    • Transfer 100 µL from well A1 to A2, mix thoroughly, then transfer 100 µL from A2 to A3, and so on, until well A11. Discard 100 µL from well A11.

    • Well A12 will serve as a vehicle control (medium only, no compound).

  • Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Assess Precipitation:

    • Visual Inspection: At various time points (e.g., 0, 2, 6, and 24 hours), visually inspect the wells for any signs of cloudiness, crystals, or precipitate.[10]

    • Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 500-600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.[7]

  • Determine Maximum Concentration: The highest concentration that remains clear (visually and/or by absorbance) throughout the incubation period is the maximum working soluble concentration for your experiment.

Example Data for Solubility Assessment

WellConcentration (µM)Visual (24h)OD₆₀₀ (24h)
A1200Precipitate0.251
A2100Precipitate0.188
A350Hazy0.115
A425Clear0.054
A512.5Clear0.052
......Clear...
A120 (Control)Clear0.051

In this example, the maximum soluble concentration would be determined to be approximately 25 µM.

References

Stability of methyl p-coumarate in DMSO and other organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of methyl p-coumarate in DMSO and other organic solvents for researchers, scientists, and drug development professionals.

Stability Summary

While comprehensive quantitative stability data for methyl p-coumarate across a wide range of organic solvents is limited in publicly available literature, the following table summarizes recommended storage conditions based on supplier information. These recommendations are primarily for dimethyl sulfoxide (B87167) (DMSO) solutions. Stability in other solvents may vary and should be experimentally determined.

SolventStorage TemperatureRecommended DurationSource
DMSO-20°CUp to 1 month[1][2]
DMSO-80°CUp to 6 months[1][2]
DMSO4°CUp to 2 weeks[2]

Note: It is strongly recommended to prepare solutions fresh on the day of use. If stock solutions are necessary, they should be stored in tightly sealed vials as aliquots to avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of methyl p-coumarate solutions.

Question: My methyl p-coumarate solution in DMSO has formed a precipitate after storage. What should I do?

Answer: Precipitation of methyl p-coumarate from a DMSO solution upon storage, especially after refrigeration or freezing, can be due to several factors:

  • Low Temperature: Solubility of many compounds, including methyl p-coumarate, decreases at lower temperatures.

  • Moisture Absorption: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can significantly reduce the solubility of methyl p-coumarate.

  • Concentration: The concentration of your stock solution might be too high for stable storage at low temperatures.

Troubleshooting Steps:

  • Warm the Solution: Gently warm the solution to room temperature or slightly above (e.g., 37°C) and vortex or sonicate to redissolve the precipitate.

  • Check for Water Contamination: Use anhydrous DMSO and ensure that the vial is tightly sealed to prevent moisture absorption.

  • Prepare Lower Concentration Stocks: If precipitation is a recurring issue, consider preparing and storing more dilute stock solutions.

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles and exposure to atmospheric moisture, store your stock solution in single-use aliquots.

Question: I suspect my methyl p-coumarate solution has degraded. What are the signs and how can I confirm it?

Answer: Degradation of methyl p-coumarate, a phenolic ester, can be indicated by:

  • Color Change: A change in the color of the solution (e.g., yellowing or browning) can be a sign of oxidation or other degradation pathways.

  • Inconsistent Experimental Results: A loss of biological activity or inconsistent results in your assays compared to freshly prepared solutions is a strong indicator of degradation.

Confirmation of Degradation:

The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • HPLC Analysis: Compare the chromatogram of your stored solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main methyl p-coumarate peak would confirm degradation. A photodiode array (PDA) detector can be used to assess peak purity.

Question: I am seeing variability in my results when using methyl p-coumarate solutions in different organic solvents. What could be the cause?

Answer: Variability in experimental results when using different solvents can be attributed to:

  • Differential Stability: Methyl p-coumarate may have different stability profiles in various organic solvents. For instance, protic solvents like methanol (B129727) and ethanol (B145695) could potentially lead to transesterification over time, especially in the presence of acidic or basic catalysts.

  • Solvent-Compound Interactions: The solvent can influence the conformation and biological activity of the compound.

  • Solvent Purity: The purity of the solvent is crucial. Impurities can react with the compound or interfere with the assay.

Troubleshooting Steps:

  • Conduct a Solvent Stability Study: If you plan to use a solvent other than DMSO for an extended period, it is advisable to conduct a preliminary stability study.

  • Use High-Purity Solvents: Always use high-purity, analytical grade solvents.

  • Maintain Consistent Solvent Usage: For a given set of experiments, use the same solvent and preparation method to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of methyl p-coumarate? A1: DMSO is the most commonly recommended solvent for preparing stock solutions of methyl p-coumarate.[1][2] It offers good solubility and the stability of the compound in DMSO under recommended storage conditions is documented by suppliers.

Q2: How should I store the solid form of methyl p-coumarate? A2: The solid form of methyl p-coumarate is generally stable. It should be stored in a tightly sealed container in a dry and cool place, protected from light. Specific storage temperatures, such as -20°C, are often recommended for long-term storage to ensure stability.

Q3: Can I store methyl p-coumarate solutions at room temperature? A3: It is not recommended to store solutions of methyl p-coumarate at room temperature for extended periods, as this can accelerate degradation. For short-term use during an experiment, keeping the solution at room temperature is acceptable, but for storage, refrigeration or freezing is advised.

Q4: Are there any known degradation pathways for methyl p-coumarate? A4: As a phenolic ester, methyl p-coumarate is susceptible to degradation through hydrolysis and oxidation. Hydrolysis of the ester bond would yield p-coumaric acid and methanol. The phenolic hydroxyl group and the double bond in the acrylic acid moiety are susceptible to oxidation.

Q5: What analytical methods are suitable for assessing the stability of methyl p-coumarate? A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for quantifying methyl p-coumarate and detecting its degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or acetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) is a common starting point for method development.

Experimental Protocols

Protocol: General Stability Assessment of Methyl p-Coumarate in an Organic Solvent

This protocol outlines a general procedure for evaluating the stability of methyl p-coumarate in a specific organic solvent using HPLC.

1. Materials and Reagents:

  • Methyl p-coumarate (high purity standard)

  • High-purity organic solvent to be tested (e.g., DMSO, ethanol, methanol, acetonitrile)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile, methanol, water)

  • HPLC-grade acid modifier (e.g., formic acid, acetic acid)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Temperature-controlled storage units (e.g., refrigerator, freezer)

2. Preparation of Standard and Sample Solutions:

  • Standard Solution (Time 0): Accurately weigh a known amount of methyl p-coumarate and dissolve it in the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Further dilute this stock solution with the mobile phase to a suitable working concentration for HPLC analysis.

  • Sample Solutions for Stability Study: Prepare a batch of the methyl p-coumarate stock solution in the test solvent at the same concentration as the standard. Aliquot this solution into several tightly sealed vials for storage under different conditions.

3. Storage Conditions:

  • Store the sample aliquots under the desired conditions. It is recommended to include:

    • Refrigerated temperature (e.g., 2-8°C)

    • Frozen temperature (e.g., -20°C)

    • Room temperature (e.g., 25°C)

    • Accelerated conditions (e.g., 40°C)

  • Protect samples from light by using amber vials or by wrapping them in aluminum foil.

4. HPLC Analysis:

  • HPLC Method: Develop a suitable isocratic or gradient HPLC method that provides a sharp, well-resolved peak for methyl p-coumarate with a reasonable retention time.

    • Example HPLC Conditions:

      • Column: C18 (250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 50:50 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: ~310 nm

      • Injection Volume: 10 µL

  • Analysis Schedule: Analyze the standard solution and the stored sample solutions at specified time points (e.g., 0, 1, 2, 4 weeks, and then monthly).

  • Data Acquisition: Record the peak area and retention time for methyl p-coumarate in each chromatogram. Note the appearance of any new peaks, which may indicate degradation products.

5. Data Analysis:

  • Calculate the percentage of methyl p-coumarate remaining at each time point relative to the initial concentration (Time 0).

  • Plot the percentage of remaining methyl p-coumarate against time for each storage condition.

  • A significant decrease in the concentration of methyl p-coumarate or the appearance of significant degradation peaks indicates instability under those storage conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_standard Prepare Methyl p-Coumarate Stock Solution aliquot Aliquot for Storage prep_standard->aliquot storage_conditions Store at Different Temperatures (e.g., -20°C, 4°C, 25°C, 40°C) aliquot->storage_conditions hplc_analysis HPLC Analysis at Time Points (0, 1, 2, 4 weeks, etc.) storage_conditions->hplc_analysis data_analysis Data Analysis (% Remaining vs. Time) hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Experimental workflow for assessing the stability of methyl p-coumarate.

degradation_pathway cluster_degradation Potential Degradation Pathways methyl_p_coumarate Methyl p-Coumarate hydrolysis Hydrolysis (H₂O, acid/base) methyl_p_coumarate->hydrolysis oxidation Oxidation (O₂, light, heat) methyl_p_coumarate->oxidation p_coumaric_acid p-Coumaric Acid + Methanol hydrolysis->p_coumaric_acid oxidized_products Oxidized Products oxidation->oxidized_products

References

Identifying and minimizing experimental artifacts with methyl p-coumarate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl p-coumarate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing experimental artifacts when working with methyl p-coumarate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with methyl p-coumarate in a question-and-answer format.

Q1: My methyl p-coumarate is not dissolving properly in my cell culture medium. What should I do?

A1: Methyl p-coumarate has low solubility in aqueous solutions. Direct addition to cell culture media will likely result in precipitation.

  • Troubleshooting Steps:

    • Prepare a stock solution: Dissolve methyl p-coumarate in an organic solvent first. Dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) are commonly used.[]

    • Use a gentle warming step: If solubility is still an issue, gentle warming can aid dissolution in the organic solvent.

    • Dilute into media: Once fully dissolved in the organic solvent, the stock solution can be serially diluted into your cell culture medium to the desired final concentration.

    • Vehicle control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the organic solvent used to dissolve the methyl p-coumarate. This will help you to distinguish the effects of the compound from the effects of the solvent.

Q2: I am observing unexpected cytotoxicity in my cell viability assays (e.g., MTT, LDH) even at low concentrations of methyl p-coumarate. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity readings.

  • Troubleshooting Steps:

    • Compound-assay interference: Methyl p-coumarate, as a phenolic compound and antioxidant, can directly react with assay reagents. For example, antioxidants can reduce MTT tetrazolium salts to formazan (B1609692), leading to a false reading of increased cell viability, or interfere with the LDH assay.[2][3] It is crucial to run a cell-free control containing only your media, methyl p-coumarate, and the assay reagent to check for direct reactivity.

    • Solvent toxicity: High concentrations of the organic solvent (e.g., DMSO) used to dissolve the methyl p-coumarate can be toxic to cells. Ensure the final solvent concentration in your culture medium is low (typically <0.5%) and non-toxic to your specific cell line.

    • Compound degradation: Methyl p-coumarate can be unstable and may degrade, especially with prolonged incubation or exposure to light.[4] Degradation products could have different cytotoxic profiles. It is advisable to prepare fresh stock solutions and protect them from light.

    • Off-target effects: Like many biologically active molecules, methyl p-coumarate could have off-target effects that lead to cytotoxicity in your specific cell model.[5]

Q3: My analytical results (e.g., HPLC) for methyl p-coumarate are inconsistent. How can I improve the reliability of my measurements?

A3: Inconsistent analytical results can stem from issues with sample preparation, compound stability, or the analytical method itself.

  • Troubleshooting Steps:

    • Optimize your HPLC method: Ensure your mobile phase composition, column type, and detection wavelength are appropriate for methyl p-coumarate. A reverse-phase C18 column is often used for separating phenolic compounds.[6][7] The detection wavelength should be set to the absorbance maximum of methyl p-coumarate.

    • Check for degradation: As mentioned, methyl p-coumarate can degrade. Analyze samples promptly after preparation and consider including a stabilizer if degradation is suspected.

    • Proper sample preparation: Ensure complete extraction of methyl p-coumarate from your experimental matrix. Inconsistent extraction efficiency will lead to variable results.

    • Use an internal standard: Incorporating an internal standard into your analytical runs can help to correct for variations in injection volume and sample processing.

Q4: I am seeing high background in my antioxidant capacity assays (e.g., DPPH, ABTS). Could the methyl p-coumarate be interfering?

A4: Yes, this is a common issue. Methyl p-coumarate is an antioxidant and will directly react with the radicals used in these assays, leading to a strong signal that can mask the effects you are trying to measure in your experimental system.[8]

  • Troubleshooting Steps:

    • Run a compound-only control: Always measure the antioxidant activity of methyl p-coumarate alone at the same concentrations used in your experiment.

    • Subtract the background: The signal from the compound-only control should be subtracted from the signal obtained in your experimental samples.

    • Consider alternative assays: If the interference is too high, consider using an assay that measures a different aspect of oxidative stress, such as quantifying specific markers of oxidative damage.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for methyl p-coumarate to aid in experimental design.

Table 1: Physicochemical Properties of Methyl p-Coumarate

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃[9]
Molecular Weight178.18 g/mol [9]
Melting Point144-145°C[]
Boiling Point306.6±17.0°C (Predicted)[]
Density1.2±0.1 g/cm³[]
SolubilitySoluble in Chloroform, DMSO, Methanol[]

Table 2: Reported IC50 Values of Methyl p-Coumarate

Cell LineAssayIC50Reference
B16 Mouse MelanomaCytotoxicity130 µM (23.2 µg/mL)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving methyl p-coumarate.

1. Protocol for Preparing a Stock Solution of Methyl p-Coumarate

  • Weigh out the desired amount of methyl p-coumarate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Protocol for Cell Viability (MTT) Assay with Methyl p-Coumarate

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the methyl p-coumarate stock solution in your cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and add the medium containing the different concentrations of methyl p-coumarate or the vehicle control.

  • Include a "compound-only" control well containing the highest concentration of methyl p-coumarate in cell-free medium to check for direct MTT reduction.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11]

  • Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.[2][11]

  • Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Subtract the background absorbance from the cell-free control wells. Correct for any direct MTT reduction observed in the "compound-only" control.

  • Calculate cell viability as a percentage of the vehicle-treated control.

3. Protocol for RP-HPLC Analysis of Methyl p-Coumarate

  • Sample Preparation: Extract methyl p-coumarate from your experimental samples using a suitable organic solvent (e.g., methanol, acetonitrile). Centrifuge to remove any precipitates.

  • HPLC System: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: A common mobile phase is a gradient of water (with a small amount of acid, e.g., 0.1% formic acid or acetic acid) and methanol or acetonitrile.[6][7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6][7]

  • Detection: Set the UV detector to the absorbance maximum of methyl p-coumarate (around 310 nm).[6][7]

  • Injection Volume: Inject a standard volume of your prepared sample (e.g., 20 µL).

  • Quantification: Create a standard curve using known concentrations of a methyl p-coumarate standard to quantify the amount in your samples.

Visualizations

The following diagrams illustrate key concepts and workflows related to experiments with methyl p-coumarate.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute in Media prep_stock->dilute treat_cells Treat Cells dilute->treat_cells cell_free Cell-Free Control dilute->cell_free vehicle Prepare Vehicle Control vehicle->treat_cells assay Perform Assay (e.g., MTT, HPLC) treat_cells->assay cell_free->assay data_analysis Data Analysis assay->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: Experimental workflow for using methyl p-coumarate.

troubleshooting_logic start Unexpected Result (e.g., low viability, high background) check_solubility Is the compound fully dissolved? start->check_solubility check_vehicle Is the vehicle control appropriate? check_solubility->check_vehicle Yes solubility_no No check_solubility->solubility_no No check_interference Is there assay interference? check_vehicle->check_interference Yes vehicle_no No check_vehicle->vehicle_no No check_stability Could the compound have degraded? check_interference->check_stability No interference_yes Yes check_interference->interference_yes Yes stability_yes Yes check_stability->stability_yes Yes action_solubility Improve dissolution method (e.g., use stock solution) solubility_no->action_solubility action_vehicle Include proper vehicle control vehicle_no->action_vehicle action_interference Run cell-free controls and subtract background interference_yes->action_interference action_stability Prepare fresh solutions and protect from light stability_yes->action_stability

Caption: Troubleshooting logic for experimental artifacts.

signaling_pathway mpc Methyl p-Coumarate ros Reactive Oxygen Species (ROS) mpc->ros Scavenges antioxidant_enzymes Antioxidant Enzymes mpc->antioxidant_enzymes May modulate nfkb NF-κB Pathway mpc->nfkb Inhibits ros->nfkb Activates inflammation Inflammatory Response nfkb->inflammation Promotes apoptosis Apoptosis nfkb->apoptosis Inhibits

Caption: Potential signaling pathways affected by methyl p-coumarate.

References

Technical Support Center: Optimizing HPLC Parameters for Methyl p-Coumarate Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of methyl p-coumarate and related phenolic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC analysis of methyl p-coumarate.

Issue: Poor Peak Shape (Tailing or Fronting)

Q1: My methyl p-coumarate peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing phenolic compounds like methyl p-coumarate and is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[2][3] For phenolic compounds, which are often weakly acidic, lowering the mobile phase pH (typically to between 2.5 and 3.5) can suppress the ionization of the phenolic hydroxyl group and residual silanol (B1196071) groups on the silica (B1680970) packing, reducing secondary interactions and improving peak shape.[1] Using a buffer is recommended to maintain a stable pH.

  • Column Choice: The type and condition of your HPLC column are crucial.

    • End-Capped Columns: Modern columns are often "end-capped" to deactivate residual silanol groups, which significantly minimizes secondary interactions that cause tailing.

    • Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

  • Sample Solvent: The solvent used to dissolve the sample can cause peak distortion. If the sample solvent is significantly stronger than the mobile phase, it can lead to peak fronting or tailing. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination: A worn-out or contaminated column can have active sites that cause peak tailing. Try washing the column according to the manufacturer's instructions or replacing it. The use of a guard column can also protect the analytical column from contaminants.

Q2: My peak is fronting. What does this indicate and how can I resolve it?

Peak fronting, where the front half of the peak is broader than the back half, is typically caused by:

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting. To fix this, reduce the injection volume or the concentration of the sample.

  • Collapsed Column Bed: A void or channel in the column packing can cause the sample to move unevenly, resulting in a fronting peak. This often requires replacing the column.

A logical workflow for troubleshooting poor peak shape is outlined below:

G cluster_tailing Tailing cluster_fronting Fronting cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting start Poor Peak Shape (Tailing or Fronting) tailing_check Check Mobile Phase pH start->tailing_check Tailing overload_check Check for Sample Overload start->overload_check Fronting column_check Evaluate Column tailing_check->column_check pH Optimized lower_ph Lower pH to 2.5-3.5 Use Buffer tailing_check->lower_ph sample_solvent_check Check Sample Solvent column_check->sample_solvent_check Column Suitable end_capped Use End-Capped Column Try Phenyl-Hexyl column_check->end_capped column_health Assess Column Health sample_solvent_check->column_health Solvent Matched dissolve_in_mp Dissolve Sample in Mobile Phase sample_solvent_check->dissolve_in_mp wash_replace Wash or Replace Column Use Guard Column column_health->wash_replace column_bed_check Inspect Column Bed overload_check->column_bed_check Not Overloaded reduce_injection Reduce Injection Volume or Concentration overload_check->reduce_injection replace_column Replace Column column_bed_check->replace_column

Caption: Troubleshooting workflow for poor peak shape.

Issue: Inadequate Separation or Resolution

Q3: I am not getting good separation between methyl p-coumarate and other components in my sample. How can I improve the resolution?

Improving resolution involves optimizing the selectivity, efficiency, and retention of your chromatographic system. Here are key parameters to adjust:

  • Mobile Phase Composition:

    • Organic Solvent: The type and proportion of the organic solvent in the mobile phase significantly impact selectivity. Acetonitrile and methanol (B129727) are common choices. Acetonitrile often provides sharper peaks and better resolution. Adjusting the gradient slope or the isocratic composition can optimize separation.

    • pH: As with peak shape, the mobile phase pH can alter the retention times of ionizable compounds, thereby affecting selectivity.

  • Column Parameters:

    • Stationary Phase: A standard C18 column is a good starting point for reversed-phase separation of moderately non-polar compounds like methyl p-coumarate. If resolution is poor, a column with a different selectivity, such as a C8 or a phenyl-hexyl phase, may be beneficial.

    • Particle Size: Smaller particle sizes (e.g., < 3 µm) lead to higher efficiency and sharper peaks, which can improve resolution. However, this will also increase backpressure.

    • Column Dimensions: A longer column will increase the number of theoretical plates and can improve resolution, but it will also increase analysis time and backpressure.

  • Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to higher efficiency and sometimes altered selectivity. This can be a useful parameter to optimize for better separation.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analyte and the stationary phase, though this will increase the run time.

G cluster_params Optimization Parameters cluster_mobile_phase_options Mobile Phase Adjustments cluster_column_options Column Adjustments cluster_temp_flow_options Other Adjustments start Poor Resolution mobile_phase Mobile Phase Composition start->mobile_phase column_params Column Parameters start->column_params temperature Temperature start->temperature flow_rate Flow Rate start->flow_rate organic_solvent Change Organic Solvent (ACN vs. MeOH) mobile_phase->organic_solvent gradient Adjust Gradient Slope mobile_phase->gradient ph Modify pH mobile_phase->ph stationary_phase Change Stationary Phase (C8, Phenyl) column_params->stationary_phase particle_size Decrease Particle Size column_params->particle_size dimensions Increase Column Length column_params->dimensions temp_adjust Increase/Decrease Temperature temperature->temp_adjust flow_adjust Decrease Flow Rate flow_rate->flow_adjust

Caption: Logical relationship of parameters for improving resolution.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for an HPLC method for methyl p-coumarate?

For a reversed-phase HPLC method for methyl p-coumarate, a good starting point would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice.

  • Mobile Phase: A gradient of water (acidified with a small amount of acid like acetic or formic acid) and methanol or acetonitrile. An isocratic mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v/v) has also been reported.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at around 310 nm, which is near the absorbance maximum for p-coumaric acid and its esters.

  • Temperature: Ambient or slightly elevated (e.g., 30-35 °C).

Q5: How does temperature affect the separation of phenolic compounds?

Column temperature can influence HPLC performance in several ways:

  • Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which can lead to lower backpressure and improved efficiency.

  • Retention Times: Generally, increasing the temperature will decrease retention times.

  • Selectivity: Temperature can also affect the selectivity of the separation, meaning the relative retention of two compounds can change with temperature. For some phenolic compounds, higher temperatures can speed up on-column interconversion between different chemical forms, leading to less band broadening and improved efficiency.

Q6: Should I use a gradient or isocratic elution for methyl p-coumarate analysis?

The choice between gradient and isocratic elution depends on the complexity of your sample.

  • Isocratic Elution: Uses a constant mobile phase composition. This is suitable for simple mixtures where all components elute relatively close to each other. It is often simpler to set up and transfer. An isocratic method has been successfully used for the estimation of p-coumaric acid.

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the proportion of the organic solvent. This is necessary for complex samples containing compounds with a wide range of polarities, as it allows for the elution of strongly retained compounds in a reasonable time while still providing good separation of early-eluting peaks.

For method development, starting with a gradient run is often a good strategy to get an overview of the sample components.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of p-coumaric acid and related compounds from various studies.

ParameterMethod 1Method 2Method 3
Analyte p-Coumaric Acidp-Coumaric AcidFerulic and p-Coumaric Acids
Column RP-C18 (250 mm x 4.6 mm, 5 µm)C18C18
Mobile Phase Water:Methanol:Glacial Acetic Acid (65:34:1 v/v)Water (pH 3.5 with Formic Acid):Acetonitrile (77:23 v/v)Gradient with Acetonitrile and 0.5% Acetic Acid
Flow Rate 1.0 mL/min0.7 mL/minNot Specified
Detection UV at 310 nmUV at 305 nmUV-Vis Absorbance
Temperature Not Specified30 °CNot Specified
Reference

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for p-Coumaric Acid

This protocol is based on a validated method for the estimation of p-coumaric acid.

  • Instrumentation: HPLC system with a UV-visible detector and an RP-C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of water, methanol, and glacial acetic acid in the ratio of 65:34:1 (v/v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of p-coumaric acid (e.g., 1000 µg/mL) in the mobile phase. Prepare working standard solutions by further dilution.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol) and dilute with the mobile phase as necessary. Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 310 nm.

    • Inject the standard and sample solutions.

    • The retention time for p-coumaric acid is expected to be around 6.6 minutes under these conditions.

Protocol 2: General Method Development Workflow

This workflow provides a systematic approach to developing a new HPLC method.

G cluster_method_dev Method Development Steps start Define Analytical Goal (e.g., quantify methyl p-coumarate) col_select 1. Select Column (e.g., C18, 15 cm) start->col_select mp_select 2. Choose Mobile Phase Solvents (e.g., Water/ACN with Acid) col_select->mp_select initial_grad 3. Run Initial Broad Gradient (e.g., 5-95% ACN) mp_select->initial_grad eval_chrom 4. Evaluate Chromatogram (Resolution, Peak Shape) initial_grad->eval_chrom optimize 5. Optimize Parameters (Gradient, pH, Temp) eval_chrom->optimize optimize->eval_chrom Iterate validate 6. Validate Method (Linearity, Precision, Accuracy) optimize->validate Optimized end end validate->end Final Method

Caption: A typical workflow for HPLC method development.

References

Enhancing the yield of methyl p-coumarate chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of methyl p-coumarate chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl p-coumarate, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Formation in Fischer Esterification

  • Question: I am performing a Fischer esterification of p-coumaric acid with methanol (B129727), but I'm getting a very low yield or no product at all. What are the likely causes and how can I fix it?

  • Answer: Low yields in Fischer esterification are typically due to issues with the reaction equilibrium, purity of reactants, or suboptimal reaction conditions. Here are the primary factors to investigate:

    • Reaction Equilibrium: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing your ester yield.

      • Solution: To drive the reaction forward, use a large excess of methanol; it can also serve as the solvent. Additionally, actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

    • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

      • Solution: Ensure a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used.

    • Suboptimal Temperature and Time: Insufficient heat or reaction time will lead to an incomplete reaction.

      • Solution: Ensure the reaction is heated to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 12 hours.

    • Impure Reactants: Water present in the p-coumaric acid or methanol can inhibit the reaction.

      • Solution: Use anhydrous methanol and ensure your p-coumaric acid is thoroughly dried before starting the reaction.

Issue 2: Formation of Side Products in Knoevenagel-Doebner Condensation

  • Question: I am synthesizing p-coumaric acid (a precursor to the methyl ester) via a Knoevenagel-Doebner condensation and observing significant side products. How can I improve the selectivity?

  • Answer: The Knoevenagel-Doebner condensation can be prone to side reactions, primarily self-condensation of the aldehyde and Michael addition to the product.

    • Catalyst Choice: Strong bases can promote the self-condensation of 4-hydroxybenzaldehyde (B117250).

      • Solution: Use a weaker amine base such as piperidine (B6355638) or pyridine, often in catalytic amounts.

    • Reaction Temperature: Higher temperatures can sometimes lead to decarboxylation of the p-coumaric acid product to form 4-vinylphenol.

      • Solution: Optimize the reaction temperature. Performing the reaction at a lower temperature (e.g., below 80°C) can inhibit the formation of 4-vinylsyringol, a similar byproduct.[1]

    • Stoichiometry: An excess of the active methylene (B1212753) compound (malonic acid) can sometimes lead to Michael addition to the α,β-unsaturated product.

      • Solution: Carefully control the stoichiometry of your reactants.

Issue 3: Dark Brown or Black Reaction Mixture

  • Question: My reaction mixture turned dark brown or black during the synthesis. What does this indicate and is the product salvageable?

  • Answer: A dark-colored reaction mixture often suggests polymerization or degradation of the starting material or product, which can be caused by excessive heat.

    • Solution: Ensure the reaction is not overheated; maintain a gentle reflux. If using an oil bath, monitor its temperature closely. The product may be salvageable through purification techniques like column chromatography to separate the desired ester from the polymeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing methyl p-coumarate?

A1: The most common methods include:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed esterification of p-coumaric acid with methanol. It is a widely used and cost-effective method.

  • Knoevenagel-Doebner Condensation: This method involves the condensation of 4-hydroxybenzaldehyde with malonic acid to form p-coumaric acid, which is then esterified. This is a two-step process to obtain the final methyl ester.

  • "Clip-Off" Strategy from Lignin (B12514952): A newer approach involves the selective cleavage of ester linkages in herbaceous lignin through transesterification with methanol in the presence of metal chloride catalysts.[2]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (p-coumaric acid) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Q3: What is the best way to purify the crude methyl p-coumarate?

A3: The purification method depends on the impurities present. Common techniques include:

  • Extraction and Washing: After the reaction, the workup typically involves diluting the mixture with an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid catalyst and any unreacted p-coumaric acid.

  • Column Chromatography: Flash column chromatography over silica (B1680970) gel is a highly effective method for separating methyl p-coumarate from byproducts and impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure crystals.

Q4: Can microwave irradiation improve the yield and reaction time?

A4: Yes, microwave-assisted synthesis has been shown to be an efficient method for Knoevenagel-Doebner condensations, leading to high conversion rates (86-96%) and yields (85-92%) of phenolic acids like p-coumaric acid in shorter reaction times.[3]

Data Presentation

Table 1: Comparison of Yields for p-Coumaric Acid Synthesis via Microwave-Assisted Knoevenagel-Doebner Condensation

SubstrateProductConversion Rate (%)Yield (%)
4-Hydroxybenzaldehydep-Coumaric Acid86-9985-97
VanillinFerulic Acid60 (initial trial)-

Data adapted from a study on microwave-assisted Knoevenagel-Doebner reactions, which demonstrated high efficiency for the synthesis of various phenolic acids.[3][4]

Table 2: Yield of Methyl p-Coumarate from Lignin Depolymerization

Lignin SourceCatalystTemperature (°C)Time (h)Aromatic Product Yield (%)Methyl p-Coumarate Yield (%)
Bagasse LigninCuCl₂155412.79.1

This "clip-off" approach demonstrates a novel route to methyl p-coumarate from a renewable resource.[2]

Experimental Protocols

Protocol 1: Fischer Esterification of p-Coumaric Acid

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-coumaric acid (1.0 eq).

  • Reagents: Add a large excess of anhydrous methanol (e.g., 20 eq), which will also serve as the solvent. Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).

  • Reaction: Heat the mixture to a gentle reflux and stir. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: After the reaction mixture has cooled to room temperature, carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the product with ethyl acetate (B1210297) (3 x volume of the reaction mixture). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl p-coumarate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Knoevenagel-Doebner Synthesis of p-Coumaric Acid

  • Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in pyridine, which acts as both the solvent and a catalyst.

  • Reagents: Add malonic acid (1.5-3.0 eq) and a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture, typically to a temperature below 80°C, to avoid decarboxylation of the product. Monitor the reaction by TLC until the 4-hydroxybenzaldehyde is consumed.

  • Workup: Cool the reaction mixture and acidify it with a dilute solution of hydrochloric acid (HCl). The p-coumaric acid product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Drying: Dry the solid p-coumaric acid. This can then be used in the Fischer esterification protocol (Protocol 1) to synthesize methyl p-coumarate.

Visualizations

Fischer_Esterification Fischer Esterification of p-Coumaric Acid pCA p-Coumaric Acid Protonated_pCA Protonated p-Coumaric Acid pCA->Protonated_pCA + H⁺ MeOH Methanol H2SO4 H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_pCA->Tetrahedral_Intermediate + CH₃OH Methyl_p_Coumarate Methyl p-Coumarate Tetrahedral_Intermediate->Methyl_p_Coumarate - H₂O, - H⁺ Water Water

Caption: Reaction pathway for the synthesis of methyl p-coumarate via Fischer esterification.

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Reactants + Solvent + Catalyst) Start->Reaction_Setup Reaction Heating & Stirring (e.g., Reflux) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Neutralization, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End Pure Methyl p-Coumarate Analysis->End

Caption: A general workflow for the synthesis and purification of methyl p-coumarate.

Caption: A logical flowchart for troubleshooting low yields in methyl p-coumarate synthesis.

References

Technical Support Center: Strategies to Enhance the Bioavailability of Methyl p-Coumarate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo studies aimed at improving the bioavailability of methyl p-coumarate.

Frequently Asked Questions (FAQs)

Q1: What is methyl p-coumarate and why is its oral bioavailability a concern?

A1: Methyl p-coumarate is the methyl ester of p-coumaric acid, a phenolic compound found in various plants. Like many polyphenolic compounds, it is presumed to have low oral bioavailability due to factors such as poor aqueous solubility and potential for first-pass metabolism in the liver and intestines. This limits its therapeutic efficacy when administered orally.

Q2: What are the primary strategies to improve the oral bioavailability of methyl p-coumarate?

A2: The main strategies focus on increasing its solubility, protecting it from premature metabolism, and enhancing its absorption across the intestinal epithelium. Key approaches include:

  • Nanoformulations: Encapsulating methyl p-coumarate into nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can improve its solubility, protect it from degradation, and facilitate its transport across the gut wall.[1]

  • Prodrugs: Modifying the chemical structure of methyl p-coumarate to create a more soluble or permeable prodrug that is converted to the active form in the body can be an effective strategy.[2][3]

  • Co-administration with Bioavailability Enhancers: Administering methyl p-coumarate with compounds that inhibit metabolizing enzymes or efflux pumps in the intestine can increase its systemic exposure.

Q3: Which animal models are most suitable for studying the oral bioavailability of methyl p-coumarate?

A3: Rodent models, particularly Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic (PK) studies. Their well-characterized gastrointestinal physiology and cost-effectiveness make them ideal for screening different formulations and strategies. Mice are also frequently used for such studies.

Q4: What are the expected metabolic pathways for methyl p-coumarate?

A4: Based on studies of related compounds like p-coumaric acid, methyl p-coumarate is likely metabolized through conjugation reactions, primarily glucuronidation and sulfation, in the intestine and liver. The ester linkage may also be hydrolyzed to release p-coumaric acid, which is then subject to its own metabolic pathways.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Issue Potential Cause(s) Troubleshooting Steps
High variability in plasma concentrations between animals. Poor aqueous solubility leading to inconsistent dissolution in the gastrointestinal (GI) tract. Variable first-pass metabolism. Differences in GI motility among animals.Standardize feeding conditions (e.g., fasting overnight). Utilize a solubilization technique in the formulation (e.g., co-solvents, surfactants). Consider a more advanced formulation like a nanoemulsion or solid dispersion. Increase the number of animals per group to improve statistical power.
Low or undetectable levels of methyl p-coumarate in plasma. Poor absorption from the GI tract. Rapid and extensive first-pass metabolism. Insufficient sensitivity of the analytical method.Employ a bioavailability-enhancing formulation (e.g., solid lipid nanoparticles, liposomes). Increase the administered dose, if ethically and toxicologically permissible. Develop and validate a highly sensitive analytical method, such as LC-MS/MS.
Precipitation of methyl p-coumarate in the dosing vehicle. The concentration of the compound exceeds its solubility in the chosen vehicle. The pH of the vehicle is not optimal for solubility.Conduct solubility studies to identify a suitable vehicle or co-solvent system. Adjust the pH of the formulation. Consider formulating as a suspension with appropriate suspending agents if a solution is not feasible.
Low entrapment efficiency of methyl p-coumarate in nanoparticles. Poor affinity of the compound for the lipid or polymer matrix of the nanoparticle. Suboptimal formulation parameters (e.g., drug-to-lipid ratio, sonication time).Screen different lipids or polymers to find a matrix with better compatibility. Optimize the formulation parameters through a systematic design of experiments (DoE) approach. Modify the preparation method to enhance encapsulation.

Data Presentation

The following table summarizes pharmacokinetic parameters of p-coumaric acid (a closely related compound to methyl p-coumarate) in rats from a published study, illustrating the kind of data that should be collected and presented.

Table 1: Pharmacokinetic Parameters of p-Coumaric Acid in Rats Following Oral Administration. [4][5]

FormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)
p-Coumaric Acid Monomer100 µmol/kg27.2 ± 3.10.1749.4 ± 5.6
Freeze-Dried Red Wine ExtractEquivalent to 100 µmol/kg of p-coumaric acid34.1 ± 4.50.578.9 ± 9.2

Note: Data for p-coumaric acid is presented as an illustrative example due to the limited availability of published pharmacokinetic data for methyl p-coumarate in various formulations. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Preparation of Methyl p-Coumarate-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline and should be optimized for specific experimental needs.

Materials:

  • Methyl p-coumarate

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Method (Hot Homogenization followed by Ultrasonication):

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed methyl p-coumarate in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specific number of cycles or time to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Oral Gavage Administration in Rats

Procedure:

  • Fast the rats overnight (12-16 hours) with free access to water before dosing.

  • Weigh each rat immediately before dosing to calculate the precise volume of the formulation to be administered.

  • Gently restrain the rat.

  • Introduce the gavage needle (with a ball tip) into the mouth and pass it gently over the tongue into the esophagus.

  • Administer the formulation at a controlled rate. The typical dosing volume for rats is 5-10 mL/kg.

  • Withdraw the gavage needle carefully.

  • Return the animal to its cage and monitor for any signs of distress.

Blood Sampling for Pharmacokinetic Analysis

Procedure (Serial Sampling from Tail Vein):

  • At predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), place the rat in a restraining device.

  • Warm the tail with a heat lamp or warm water to dilate the tail vein.

  • Make a small nick in the lateral tail vein with a sterile scalpel blade or needle.

  • Collect a small volume of blood (e.g., 100-200 µL) into a microcentrifuge tube containing an anticoagulant (e.g., EDTA).

  • Apply gentle pressure to the incision site to stop the bleeding.

  • Place the blood samples on ice immediately.

  • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Collect the plasma supernatant and store it at -80°C until analysis.

Plasma Sample Analysis by HPLC

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and acidified water (e.g., with 1% acetic acid) in a suitable ratio (e.g., 21:79 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310-322 nm.

  • Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile or methanol (B129727) to the plasma sample, vortexing, and centrifuging. The supernatant is then injected into the HPLC system.

Mandatory Visualizations

Signaling Pathways

Based on studies of structurally related compounds, methyl p-coumarate may exert its biological effects by modulating key inflammatory and cellular signaling pathways.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyl_p_coumarate Methyl p-coumarate IKK IKK Methyl_p_coumarate->IKK Inhibits MAPK_Kinases MAPK Kinases (p38, ERK, JNK) Methyl_p_coumarate->MAPK_Kinases Inhibits Akt Akt Methyl_p_coumarate->Akt Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates GSK3b GSK-3β Akt->GSK3b Inhibits Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: Putative signaling pathways modulated by methyl p-coumarate.

Experimental Workflow

G cluster_formulation Formulation cluster_animal_study Animal Study cluster_analysis Analysis Formulation Methyl p-coumarate Formulation (e.g., SLNs, Liposomes) Dosing Oral Gavage in Rats Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep HPLC HPLC/LC-MS/MS Analysis Plasma_Sep->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis

Caption: Workflow for in vivo bioavailability studies of methyl p-coumarate.

Logical Relationships of Bioavailability Enhancement Strategies

G Low_Bioavailability Low Oral Bioavailability of Methyl p-coumarate Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility First_Pass First-Pass Metabolism Low_Bioavailability->First_Pass Nanoformulations Nanoformulations (SLNs, Liposomes) Poor_Solubility->Nanoformulations Addresses Prodrugs Prodrug Approach Poor_Solubility->Prodrugs Addresses First_Pass->Nanoformulations Addresses First_Pass->Prodrugs Addresses Co_administration Co-administration with Inhibitors First_Pass->Co_administration Addresses Improved_Bioavailability Improved Bioavailability Nanoformulations->Improved_Bioavailability Leads to Prodrugs->Improved_Bioavailability Leads to Co_administration->Improved_Bioavailability Leads to

References

Technical Support Center: Refining Dose-Response Experiments for Methyl p-Coumarate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl p-coumarate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your dose-response experiments and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is methyl p-coumarate, and what are its primary biological activities?

Methyl p-coumarate (also known as methyl 4-hydroxycinnamate) is a natural phenolic ester and a derivative of p-coumaric acid.[1][2][3] It is recognized for several biological activities, including:

  • Anti-inflammatory effects: It can suppress the secretion of inflammatory markers like IL-6, IL-8, and MCP-1.[1][4]

  • Melanin (B1238610) synthesis inhibition: It has been shown to inhibit melanin formation in B16 mouse melanoma cells.[1]

  • Antifungal properties: It exhibits inhibitory effects against various pathogens, including A. alternata.[1]

  • Anticancer potential: Studies have indicated its cytotoxicity against melanoma cells.[5][6]

Q2: What are typical concentration ranges for in vitro dose-response experiments with methyl p-coumarate?

The effective concentration of methyl p-coumarate varies depending on the cell type and the biological endpoint being measured. Based on published studies, a general starting range for dose-response experiments is between 0-100 µM .[1] For cytotoxicity assays in melanoma cells, an IC50 value of 130 µM has been reported.[5] It is always recommended to perform a pilot experiment with a broad concentration range to determine the optimal concentrations for your specific experimental system.

Q3: How should I prepare a stock solution of methyl p-coumarate?

Methyl p-coumarate is slightly soluble in water but very soluble in ethanol (B145695) and diethyl ether.[7] For cell culture experiments, it is common to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it to the final desired concentrations in the cell culture medium. Ensure the final concentration of the solvent in your experiment is low (typically <0.1%) and consistent across all treatment groups, including a vehicle control. Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[1]

Troubleshooting Guide

Q4: I am observing high variability in my dose-response data. What are the common causes and solutions?

High variability in cell-based assays is a common issue.[8] Here are some potential causes and troubleshooting steps:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers in each well. Variations in cell density can significantly impact the results.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is advisable to not use the outermost wells for critical measurements or to fill them with sterile PBS or media to minimize evaporation.

  • Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of methyl p-coumarate.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.[8][9] High passage numbers can lead to phenotypic changes.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses.

Q5: My dose-response curve is not sigmoidal. What could be the reason?

Not all dose-response relationships follow a classic sigmoidal curve.[10] Potential reasons for a non-sigmoidal curve include:

  • Biphasic Response: Some compounds can have different effects at low and high concentrations.

  • Insolubility at High Concentrations: Methyl p-coumarate may precipitate out of the medium at very high concentrations, leading to a plateau or a decrease in the response that is not due to a biological effect. Visually inspect the wells with the highest concentrations for any signs of precipitation.

  • Off-target Effects: At high concentrations, the compound may have off-target effects that complicate the dose-response relationship.

  • Incorrect Concentration Range: The tested concentrations may be too narrow or may not cover the full dynamic range of the response. It's crucial to test a wide range of concentrations to capture the complete dose-response curve.[11]

Q6: I am seeing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between cytotoxicity and the intended effect?

It's important to assess cytotoxicity in parallel with your primary functional assay. The anti-melanogenic activity of methyl p-coumarate, for example, has been suggested to be at least partially due to its cytotoxicity in melanoma cells.[5]

  • Run a Cytotoxicity Assay: Use a simple cytotoxicity assay, such as the LDH release assay or a viability stain (e.g., Trypan Blue), in parallel with your primary dose-response experiment.

  • Choose an Appropriate Endpoint: If significant cytotoxicity is observed, consider using an earlier time point for your primary assay to measure the intended effect before cell death occurs.

Data Presentation

Table 1: Reported In Vitro Concentrations and Effects of Methyl p-Coumarate

Cell LineTreatment ConditionsObserved EffectConcentration RangeReference
B16 Mouse Melanoma-Inhibition of melanin formation10 µM[1]
B16-F10 Murine Melanoma-Cytotoxicity (IC50)130 µM[5]
A549 (Human Lung Carcinoma)Stimulated with Phorbol 12-myristate 13-acetate (PMA) for 18hSuppression of IL-6, IL-8, MCP-1, and ICAM-1 secretion0-100 µM (1h pre-treatment)[1]
A549 (Human Lung Carcinoma)Stimulated with PMA for 18hInhibition of NF-κB/AP-1 activation0-100 µM (1h pre-treatment)[1]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of methyl p-coumarate from a stock solution in the appropriate cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest methyl p-coumarate concentration) and a positive control for cell death.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of methyl p-coumarate.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve.

Mandatory Visualizations

experimental_workflow General Dose-Response Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Methyl p-Coumarate Stock treat Prepare Serial Dilutions & Treat Cells stock->treat cells Culture and Harvest Cells seed Seed Cells in Microplate cells->seed seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Viability/ Functional Assay incubate->assay read Read Plate (e.g., Absorbance) assay->read analyze Analyze Data & Plot Dose-Response Curve read->analyze

Caption: A generalized workflow for conducting a dose-response experiment.

nf_kb_pathway Inhibition of NF-κB/AP-1 Pathway by Methyl p-Coumarate cluster_nucleus PMA PMA Stimulation IKK IKK Activation PMA->IKK JNK_ERK JNK/ERK Activation PMA->JNK_ERK IkBa_p p-IκBα IKK->IkBa_p NFkB_p p-p65 IKK->NFkB_p translocation_nfkb NF-κB Translocation IkBa_p->translocation_nfkb NFkB_p->translocation_nfkb cFos_cJun_p p-c-Fos / p-c-Jun JNK_ERK->cFos_cJun_p translocation_ap1 AP-1 Translocation cFos_cJun_p->translocation_ap1 nucleus Nucleus inflammation Inflammatory Gene Expression (IL-6, IL-8, etc.) translocation_nfkb->inflammation translocation_ap1->inflammation mpc Methyl p-Coumarate mpc->IKK inhibition mpc->JNK_ERK inhibition

Caption: Methyl p-coumarate inhibits inflammation via the NF-κB/AP-1 pathway.[1][4]

References

Best practices for long-term storage of methyl p-coumarate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage of methyl p-coumarate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid methyl p-coumarate?

A1: For optimal long-term stability, solid methyl p-coumarate should be stored in a tightly sealed container in a cool, dark, and dry place. To prevent degradation from air exposure, storing under an inert gas is also recommended. While some suppliers suggest room temperature storage, for extended periods, lower temperatures are preferable.[][2][3]

Q2: Can I store methyl p-coumarate at room temperature?

A2: Yes, some suppliers indicate that methyl p-coumarate can be stored at room temperature.[] However, for long-term storage, particularly to minimize potential degradation over several years, storage at 4°C or -20°C is recommended for the solid powder.[4]

Q3: How long can I store methyl p-coumarate?

A3: The shelf-life of methyl p-coumarate depends on the storage conditions. As a powder, it can be stored for up to 3 years at -20°C or 2 years at 4°C. When dissolved in a solvent, its stability is reduced.

Q4: Is methyl p-coumarate sensitive to light or air?

A4: Yes, methyl p-coumarate is sensitive to both light and air. Exposure to sunlight can cause significant degradation of phenolic compounds. It is recommended to store it in a dark place and under an inert atmosphere to prevent oxidation.

Q5: What is the best way to store methyl p-coumarate in solution?

A5: If you need to store methyl p-coumarate in a solvent, it is best to prepare fresh solutions. If storage is necessary, it should be for a limited time at low temperatures. For example, in a solvent, it can be stored for up to 6 months at -80°C or 1 month at -20°C.

Troubleshooting Guide

Problem: I've been storing my methyl p-coumarate at room temperature. Is it still good to use?

Solution:

  • Visual Inspection: Check the physical appearance of the compound. Any change in color (e.g., yellowing or darkening) or clumping may indicate degradation. Methyl p-coumarate should be a white to light yellow or light orange powder or crystal.

  • Purity Check: If you have access to analytical instrumentation, such as HPLC or NMR, you can check the purity of the compound. Compare the results to a fresh sample or the certificate of analysis.

  • Functional Assay: If the compound is used in a biological assay, you can test its activity compared to a new batch. A decrease in expected activity would suggest degradation.

Problem: My methyl p-coumarate solution has changed color. What should I do?

Solution:

A change in the color of a methyl p-coumarate solution is a strong indicator of degradation, likely due to oxidation or light exposure. It is highly recommended to discard the solution and prepare a fresh one from solid stock. To prevent this in the future, store solutions in amber vials at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.

Problem: I am seeing inconsistent results in my experiments using methyl p-coumarate.

Solution:

Inconsistent experimental results can be due to the degradation of your methyl p-coumarate stock. Phenolic compounds can lose their biological activity upon degradation.

  • Review Storage Protocol: Ensure your storage conditions align with the best practices outlined in the FAQs.

  • Use a Fresh Stock: Prepare solutions from a fresh, unopened vial of methyl p-coumarate to see if consistency improves.

  • Aliquot Your Stock: To avoid repeated freeze-thaw cycles of a stock solution, which can accelerate degradation, it is best practice to aliquot the solution into single-use vials upon preparation.

Data Presentation

Table 1: Recommended Storage Conditions for Methyl p-Coumarate

FormStorage TemperatureDurationAdditional Recommendations
Powder/Solid -20°C3 yearsStore in a dark, dry place under inert gas.
4°C2 yearsStore in a dark, dry place under inert gas.
Room TemperatureShorter-termStore in a cool (<15°C), dark, dry place.
In Solvent -80°C6 monthsAliquot to avoid freeze-thaw cycles.
-20°C1 monthAliquot to avoid freeze-thaw cycles.

Experimental Protocols

While specific experimental protocols for the use of methyl p-coumarate are diverse and application-dependent, the general protocol for preparing a stock solution for in vitro experiments is as follows:

Protocol: Preparation of a Methyl p-Coumarate Stock Solution

  • Materials:

    • Methyl p-coumarate (solid)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Allow the container of solid methyl p-coumarate to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of methyl p-coumarate in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 561.4 µL of DMSO to 1 mg of methyl p-coumarate, which has a molecular weight of 178.18 g/mol ).

    • Vortex the solution until the methyl p-coumarate is completely dissolved. Gentle warming and ultrasonic agitation can be used to aid dissolution.

    • Aliquot the stock solution into single-use, light-protecting (amber) vials.

    • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow: Inconsistent Experimental Results start Inconsistent Experimental Results Observed check_storage Review Methyl p-Coumarate Storage Conditions start->check_storage improper_storage Improper Storage Identified (e.g., room temp, light exposure) check_storage->improper_storage proper_storage Storage Conditions are Optimal check_storage->proper_storage new_stock Prepare Fresh Solution from New Solid Stock improper_storage->new_stock Yes check_solution_age Check Age and Handling of Stock Solution improper_storage->check_solution_age No proper_storage->check_solution_age run_experiment Repeat Experiment new_stock->run_experiment results_ok Results are Consistent run_experiment->results_ok results_not_ok Results Still Inconsistent run_experiment->results_not_ok other_factors Investigate Other Experimental Variables results_not_ok->other_factors old_solution Solution is Old or Repeatedly Freeze-Thawed check_solution_age->old_solution fresh_solution Solution is Fresh and Properly Handled check_solution_age->fresh_solution old_solution->new_stock Yes old_solution->fresh_solution No fresh_solution->other_factors

References

Validation & Comparative

Comparative Bioactivity of Methyl p-Coumarate and p-Coumaric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Scientific and Drug Development Professionals

p-Coumaric acid, a widespread hydroxycinnamic acid found in numerous plants, and its methyl ester derivative, methyl p-coumarate, are both recognized for their diverse biological activities.[1][2] While structurally similar, the esterification of the carboxylic acid group results in significant differences in their physicochemical properties, which in turn influences their biological efficacy. This guide provides a detailed comparative analysis of their bioactivities, supported by experimental data, to aid researchers and drug development professionals in evaluating their potential applications.

Key Bioactivity Profiles: A Comparative Overview

The primary difference in the bioactivity between p-coumaric acid and its methyl ester lies in their lipophilicity. The addition of a methyl group in methyl p-coumarate increases its ability to permeate biological membranes, leading to varied efficacy in cellular and in vivo models compared to the more polar p-coumaric acid.

Antimelanogenic and Hypopigmenting Activity

A significant area of research for both compounds is their effect on melanin (B1238610) synthesis. While p-coumaric acid is a more potent direct inhibitor of the tyrosinase enzyme in vitro, its methyl ester often shows superior performance in cellular assays due to enhanced skin permeability.

  • p-Coumaric Acid (PCA): Exhibits strong competitive inhibition of human tyrosinase, the key enzyme in melanogenesis.[3] Its structural similarity to tyrosine allows it to act as a competitive substrate.[1]

  • Methyl p-Coumarate (MPC): Although a weaker inhibitor of isolated tyrosinase compared to PCA, it demonstrates more effective inhibition of melanin synthesis in cellular models, such as B16 melanoma cells and human epidermal melanocytes.[3][4][5][6] This enhanced cellular activity is attributed to its greater lipophilicity and consequently better membrane permeability.[3][6] However, in some in vivo studies using topical creams, PCA was found to be more effective at reducing UVB-induced pigmentation, potentially because MPC is converted back to PCA within the skin.[5][6]

Table 1: Comparative Antimelanogenic Activity

Bioactivity Assayp-Coumaric Acid (PCA)Methyl p-Coumarate (MPC)Reference
Human Tyrosinase Inhibition (IC₅₀)~3 µM~30 µM[3][5]
Melanin Synthesis in B16 CellsLess effectiveMore effective[3][4]
Melanin Synthesis in Human MelanocytesLess effectiveMore effective[3][5]
Anti-inflammatory Activity

Both compounds demonstrate significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

  • p-Coumaric Acid: Effectively suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[7][8] This action is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically by suppressing the phosphorylation of IκB and ERK1/2.[7]

  • Methyl p-Coumarate: Also exhibits potent anti-inflammatory effects. In models of allergic asthma, it suppressed the secretion of inflammatory cytokines like IL-6 and IL-8 in airway epithelial cells.[9] This effect was also linked to the inhibition of NF-κB activation.[9] Studies in LPS-stimulated macrophages have shown its ability to inhibit NO and iNOS expression.[9]

Anticancer and Cytotoxic Activity

The esterification of p-coumaric acid has been shown to enhance its cytotoxic effects against cancer cells, particularly melanoma.

  • p-Coumaric Acid: Possesses anti-proliferative activity against various cancer cell lines, including colon cancer and melanoma.[1][10][11] It can induce apoptosis by modulating the expression of Bcl-2 family proteins and can arrest the cell cycle.[11][12] However, high concentrations are often required to achieve significant effects.[13]

  • Methyl p-Coumarate: Shows more potent cytotoxicity against melanoma cells compared to its parent acid.[4][12] Studies show that ester derivatives like ethyl and butyl p-coumarate cause substantial melanoma cell death at lower concentrations than p-coumaric acid and can arrest the cell cycle.[13] The cytotoxic mechanism of methyl p-coumarate against melanoma cells is linked to its enone moiety acting as a Michael reaction acceptor.[4]

Table 2: Comparative Anticancer/Cytotoxic Activity

Cell LineCompoundActivity Metric (IC₅₀)Reference
B16-F10 MelanomaMethyl p-Coumarate130 µM[4]
B16-F10 Melanomap-Coumaric AcidLess cytotoxic than MPC[4]
SK-MEL-25 MelanomaEthyl p-CoumarateMore cytotoxic than PCA[12]
SK-MEL-25 Melanoman-Butyl p-CoumarateMore cytotoxic than PCA[12]
Antioxidant Activity

The phenolic hydroxyl group in both molecules is key to their antioxidant and radical scavenging properties.

  • p-Coumaric Acid: Is a powerful antioxidant.[1] It effectively scavenges various free radicals, including DPPH, ABTS, and superoxide (B77818) anions, and inhibits lipid peroxidation.[14] Its antioxidant capacity is often comparable to or even greater than standard antioxidants like BHA, BHT, and α-tocopherol in certain assays.[14]

  • Methyl p-Coumarate: While it retains the radical-scavenging phenolic hydroxyl group, its antioxidant activity is less extensively documented in direct comparison to p-coumaric acid. However, it is known to participate in radical transfer mechanisms, which can stimulate the radical coupling of other molecules like sinapyl alcohol in lignin (B12514952) formation.[15]

Antimicrobial Activity

Both p-coumaric acid and its derivatives have been shown to possess a broad spectrum of antimicrobial activity.

  • p-Coumaric Acid: Exhibits activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[8][16]

  • Methyl p-Coumarate: Also shows antifungal activity. For instance, it has been shown to suppress the in vitro growth of Alternaria alternata, a fungus that causes black spot rot in fruit.[17]

Signaling Pathways and Workflows

Visualizing the molecular pathways and experimental processes is crucial for understanding the comparative bioactivities.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCA p-Coumaric Acid Cin->pCA C4H pCoA p-Coumaroyl-CoA pCA->pCoA 4CL Others Flavonoids, Lignins, etc. pCoA->Others

Caption: Biosynthesis of p-Coumaric Acid via the Phenylpropanoid Pathway.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_nuc->Genes Induces Transcription PCA_MPC p-Coumaric Acid & Methyl p-Coumarate PCA_MPC->MAPK Inhibits PCA_MPC->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by PCA and MPC.

Experimental_Workflow start Compound Synthesis or Isolation invitro In Vitro Assays (Enzyme Inhibition, Radical Scavenging) start->invitro cellular Cell-Based Assays (Cytotoxicity, Anti-inflammatory, Antimelanogenic) invitro->cellular invivo In Vivo Animal Models (Toxicity, Efficacy) cellular->invivo data Data Analysis & Comparison invivo->data conclusion Conclusion & Future Directions data->conclusion

Caption: General Experimental Workflow for Bioactivity Comparison.

Detailed Experimental Protocols

1. Tyrosinase Inhibition Assay (In Vitro)

  • Principle: Measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which oxidizes L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.

  • Methodology:

    • Prepare a reaction mixture in a 96-well plate containing phosphate (B84403) buffer (pH 6.8), mushroom or human tyrosinase solution, and the test compound (PCA or MPC) at various concentrations.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding L-tyrosine as the substrate.

    • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

    • Kojic acid or arbutin (B1665170) is typically used as a positive control.

    • Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

2. Cellular Melanin Content Assay

  • Principle: Quantifies the amount of melanin produced by cultured melanocytes (e.g., B16-F10 murine melanoma cells) after treatment with test compounds.

  • Methodology:

    • Seed B16-F10 cells in a culture plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of PCA or MPC for 48-72 hours. A melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH) can be co-administered.

    • After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.

    • Measure the protein content of the lysate using a BCA or Bradford assay for normalization.

    • Dissolve the melanin pellet from the lysate in 1N NaOH at 80°C for 1 hour.

    • Measure the absorbance of the dissolved melanin at 405 nm.

    • Calculate the melanin content relative to the total protein content and express it as a percentage of the untreated control.

3. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from purple to yellow.

  • Methodology:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of the test compound (PCA or MPC) to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox is used as a positive control.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

4. Nitric Oxide (NO) Production Assay in Macrophages

  • Principle: Measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide in macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like LPS. NO production is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the culture medium.

  • Methodology:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of PCA or MPC for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.

    • Collect the cell culture supernatant.

    • Quantify the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) followed by N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite solution to generate a standard curve for quantification.

Conclusion and Future Directions

The comparative analysis reveals a clear structure-activity relationship between p-coumaric acid and methyl p-coumarate.

  • p-Coumaric acid stands out as a potent direct inhibitor of enzymes like tyrosinase and a powerful antioxidant in chemical assays. Its well-documented systemic anti-inflammatory and anticancer effects make it a strong candidate for development as a nutraceutical or systemic drug.[1][7][14]

  • Methyl p-coumarate , due to its enhanced lipophilicity, often demonstrates superior activity in cellular models, particularly in contexts where membrane permeation is a limiting factor, such as in cellular antimelanogenic and cytotoxic assays.[3][4] This suggests its potential as a lead compound for topical applications in dermatology and cosmetology or as a pro-drug that can be metabolized to the active acid form in target tissues.

For drug development professionals, the choice between these two molecules depends heavily on the intended application and delivery route. Future research should focus on direct, side-by-side comparisons in a wider range of biological assays and in vivo models to fully elucidate their therapeutic potential and to develop optimized formulations that maximize their respective bioactivities.

References

Methyl p-Coumarate vs. Resveratrol: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent phenolic compounds reveals differences in their antioxidant capabilities and mechanisms of action. While both methyl p-coumarate and resveratrol (B1683913) show promise as antioxidant agents, current research indicates resveratrol possesses a stronger and more direct radical scavenging activity. This guide provides a comprehensive comparison of their performance based on available experimental data, outlines the methodologies used for their evaluation, and visualizes their known cellular signaling pathways.

Introduction

In the ongoing search for effective antioxidant compounds, both natural and synthetic, researchers frequently turn to phenolic compounds due to their inherent ability to scavenge free radicals and modulate cellular oxidative stress. Among these, resveratrol has gained significant attention for its well-documented antioxidant and anti-aging properties. Methyl p-coumarate, an ester derivative of p-coumaric acid, has also emerged as a compound of interest, demonstrating various biological activities. This guide offers a direct comparison of the antioxidant potential of methyl p-coumarate and resveratrol, providing researchers, scientists, and drug development professionals with a concise overview of their respective strengths and mechanisms.

Quantitative Comparison of Antioxidant Activity

To provide a clear comparison of the antioxidant potential of methyl p-coumarate and resveratrol, the following tables summarize key quantitative data from common in vitro antioxidant assays. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. A significant gap exists in the literature regarding the specific IC50 values for methyl p-coumarate in DPPH and ABTS assays.

Compound DPPH Radical Scavenging Activity (IC50) ABTS Radical Scavenging Activity (IC50)
Methyl p-coumarateData not available (reported to have moderate activity)Data not available
Resveratrol15.54 µg/mL[1] - 21.23 µg/mL[2]2.0 µg/mL[3] - 2.86 µg/mL[4]
p-Coumaric Acid (for reference)~65 µg/mL[5]~138 µg/mL[5]

Table 1: In Vitro Radical Scavenging Activity. IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency.

Compound Cellular Antioxidant Activity (CAA) (EC50)
Methyl p-coumarateData not available
Resveratrol1.66 µg/mL[6]

Table 2: Cellular Antioxidant Activity. The CAA assay measures the ability of a compound to prevent the formation of peroxyl radicals within human cells. The EC50 value is the median effective concentration.

Mechanisms of Antioxidant Action and Cellular Signaling

The antioxidant effects of methyl p-coumarate and resveratrol are not solely based on direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

Methyl p-Coumarate and the Nrf2 Pathway

While direct evidence for methyl p-coumarate is still emerging, its parent compound, p-coumaric acid, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activation by compounds like p-coumaric acid, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). It is plausible that methyl p-coumarate exerts its cellular antioxidant effects through a similar mechanism.

Nrf2_Pathway cluster_nucleus oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 induces mpc Methyl p-coumarate mpc->keap1_nrf2 activates nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE nrf2->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates antioxidant_response Cellular Antioxidant Response antioxidant_genes->antioxidant_response leads to

Methyl p-coumarate and the Nrf2 signaling pathway.
Resveratrol and the SIRT1 Pathway

Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging[6][7][8]. By activating SIRT1, resveratrol can deacetylate and thereby modulate the activity of numerous downstream targets. One of the key mechanisms of resveratrol's antioxidant effect through SIRT1 is the activation of the Forkhead box O (FOXO) transcription factors. Deacetylated FOXO proteins translocate to the nucleus and stimulate the transcription of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase. Furthermore, SIRT1 activation can also positively influence the Nrf2 pathway, creating a synergistic antioxidant response.

SIRT1_Pathway cluster_nucleus_res resveratrol Resveratrol sirt1 SIRT1 resveratrol->sirt1 activates foxo_ac FOXO (acetylated) sirt1->foxo_ac deacetylates foxo FOXO (deacetylated) foxo_ac->foxo nucleus Nucleus foxo->nucleus translocates to antioxidant_genes_res Antioxidant Genes (e.g., MnSOD, Catalase) foxo->antioxidant_genes_res activates transcription of antioxidant_response_res Enhanced Cellular Antioxidant Defense antioxidant_genes_res->antioxidant_response_res leads to

Resveratrol and the SIRT1 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this comparison guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695).

  • Sample Preparation: The test compounds (methyl p-coumarate, resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are prepared at various concentrations in the same solvent.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol mix Mix DPPH Solution with Sample/Control/Blank prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds & Control prep_samples->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH radical scavenging assay workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in decolorization that is measured spectrophotometrically.

Experimental Workflow:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared at various concentrations.

  • Reaction: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the concentration-inhibition curve.

ABTS_Workflow gen_abts Generate ABTS•+ by reacting ABTS with Potassium Persulfate prep_working Dilute ABTS•+ to an Absorbance of ~0.7 at 734 nm gen_abts->prep_working mix_abts Mix ABTS•+ Working Solution with Sample/Control prep_working->mix_abts prep_samples_abts Prepare Serial Dilutions of Test Compounds & Control prep_samples_abts->mix_abts incubate_abts Incubate for a set time (e.g., 6 min at RT) mix_abts->incubate_abts measure_abts Measure Absorbance at 734 nm incubate_abts->measure_abts calculate_abts Calculate % Inhibition and IC50 Value measure_abts->calculate_abts

ABTS radical scavenging assay workflow.
Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to counteract oxidative stress within a cellular environment[9].

Experimental Workflow:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in a 96-well microplate until confluent.

  • Cell Treatment: The cells are treated with various concentrations of the test compounds (methyl p-coumarate, resveratrol) and a positive control (e.g., quercetin) for a period (e.g., 1 hour) to allow for cellular uptake.

  • Probe Loading: The cells are then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a probe that can be oxidized to the fluorescent compound dichlorofluorescein (DCF).

  • Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells to induce oxidative stress.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is then calculated as the percentage of inhibition of fluorescence compared to the control (cells treated with AAPH but no antioxidant).

  • EC50 Determination: The EC50 value is the concentration of the compound that produces a 50% reduction in fluorescence.

CAA_Workflow culture_cells Culture HepG2 cells in 96-well plate treat_cells Treat cells with Test Compounds and Control (e.g., 1 hr) culture_cells->treat_cells load_probe Incubate cells with DCFH-DA probe treat_cells->load_probe induce_stress Add AAPH to induce oxidative stress load_probe->induce_stress measure_fluorescence Measure Fluorescence over time induce_stress->measure_fluorescence calculate_caa Calculate CAA value and EC50 measure_fluorescence->calculate_caa

Cellular Antioxidant Activity (CAA) assay workflow.

Conclusion

Based on the currently available data, resveratrol demonstrates superior in vitro radical scavenging activity compared to what is reported for methyl p-coumarate and its parent compound, p-coumaric acid. The significantly lower IC50 values of resveratrol in both DPPH and ABTS assays indicate a more potent direct antioxidant effect. Furthermore, the available data from the Cellular Antioxidant Activity assay suggests that resveratrol is effective at mitigating oxidative stress within a cellular context.

While methyl p-coumarate is suggested to have antioxidant properties, a clear quantitative comparison is hampered by the lack of specific IC50 and EC50 values in standardized assays. Its potential mechanism of action through the Nrf2 pathway is promising and warrants further investigation to fully elucidate its cellular antioxidant capabilities.

For researchers and drug development professionals, resveratrol currently stands as the more potent and well-characterized antioxidant of the two. However, the distinct mechanisms of action suggest that both compounds could have unique applications. Further research, particularly direct comparative studies and the generation of more quantitative data for methyl p-coumarate, is necessary to fully understand their relative therapeutic potential.

References

Validating the Anti-inflammatory Effects of Methyl p-Coumarate in a Macrophage Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of methyl p-coumarate in a lipopolysaccharide (LPS)-stimulated macrophage model. The data presented herein is a synthesis of findings from multiple studies, offering a comprehensive overview of its efficacy and mechanism of action. We will delve into its effects on key inflammatory mediators and signaling pathways, comparing its activity to its parent compound, p-coumaric acid, and untreated controls.

Comparative Analysis of Anti-inflammatory Activity

Methyl p-coumarate has demonstrated significant anti-inflammatory properties by inhibiting the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the quantitative data from relevant studies, showcasing a dose-dependent inhibitory effect.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundConcentration% Inhibition of NO% Inhibition of PGE2
Methyl p-Coumarate VariousSignificant suppression in a concentration-dependent manner[1]Significant suppression in a concentration-dependent manner[1]
p-Coumaric Acid 50-100 μg/mlSignificant inhibition of iNOS expression[2]Significant inhibition of COX-2 expression[2]
LPS Control 1 μg/mL--

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion

CompoundConcentrationTarget Cytokine% Inhibition
Methyl p-Coumarate VariousTNF-αConcentration-dependent reduction[1][3]
IL-1βConcentration-dependent reduction[1][3]
IL-6Concentration-dependent reduction[3]
MCP-1Concentration-dependent reduction[3]
p-Coumaric Acid 10-100 μg/mlTNF-αSignificant inhibition at mRNA and/or protein level[2][4]
IL-1βSignificant inhibition at mRNA and/or protein level[2][4]
IL-6-
LPS Control 1 μg/mL--

Mechanism of Action: Signaling Pathway Modulation

Methyl p-coumarate exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Some evidence also points to the involvement of the Akt signaling pathway.[1][5] Upon stimulation by LPS, the canonical NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. Methyl p-coumarate has been shown to suppress the phosphorylation of IκBα, an inhibitor of NF-κB, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[3] Interestingly, its effect on the Mitogen-Activated Protein Kinase (MAPK) pathway is less clear, with some studies indicating no significant impact on the phosphorylation of JNK, ERK, and p38.[5]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates pIκBα p-IκBα IKK->pIκBα Phosphorylates IκBα IκBα NFκB NF-κB (p65/p50) pIκBα->IκBα Degradation NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFκB_nucleus->genes Activates Transcription nucleus Nucleus mediators Inflammatory Mediators (NO, PGE2, Cytokines) genes->mediators MPC Methyl p-Coumarate MPC->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Methyl p-coumarate.

Experimental Workflow and Protocols

The validation of methyl p-coumarate's anti-inflammatory effects typically follows a standardized in vitro workflow using a macrophage cell line.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A RAW 264.7 Macrophage Culture B Seeding in Plates A->B C Pre-treatment with Methyl p-Coumarate B->C D Stimulation with LPS C->D E 24h Incubation D->E F Collect Supernatant E->F G Cell Lysis E->G H Griess Assay (NO) F->H I ELISA (Cytokines, PGE2) F->I J Western Blot (iNOS, COX-2, NF-κB, Akt) G->J

Caption: Standard experimental workflow for assessing anti-inflammatory effects.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded in 24-well or 6-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[6]

  • Treatment: Cells are pre-treated with various concentrations of methyl p-coumarate for 1 hour, followed by stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.[6]

2. Measurement of Nitric Oxide (NO) Production:

  • NO concentration in the culture supernatant is measured using the Griess reagent.[6]

  • 100 µL of cell supernatant is mixed with 100 µL of Griess reagent and incubated for 20 minutes.[6]

  • The absorbance is measured at 540 nm using a spectrophotometer.[6]

3. Measurement of Pro-inflammatory Cytokines and PGE2:

  • The levels of TNF-α, IL-1β, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis:

  • After treatment, cells are lysed with RIPA buffer containing protease inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-Akt, Akt, and β-actin.

  • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric analysis of the bands is performed to quantify protein expression levels.[2][6]

References

Comparative Cytotoxicity of Methyl p-Coumarate: An Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of methyl p-coumarate, a naturally occurring phenolic compound, against various cancer cell lines. Due to the limited availability of direct comparative studies on methyl p-coumarate across a wide range of cancer types, this document summarizes the existing data for methyl p-coumarate and provides a broader context by including data on its parent compound, p-coumaric acid, and related esters. This allows for an informed, albeit indirect, comparison of its potential anticancer activities.

Data Presentation: Cytotoxicity of Methyl p-Coumarate and Related Compounds

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency.

Methyl p-Coumarate Cytotoxicity

Direct studies quantifying the IC50 of methyl p-coumarate are limited. The available data is presented below.

Cancer Cell LineCancer TypeIC50 (µM)Reference
B16-F10Murine Melanoma130[1]
A549Human Lung Carcinoma> 100[1]
KG-1a, HL60Human Acute Myeloid LeukemiaSynergistic effects with carnosic acid; no IC50 for single-agent treatment reported.[2]
Hep3BHuman Hepatocellular CarcinomaReported within a range of 109.7-364.2 µM for a group of cinnamic derivatives; no precise IC50 for methyl p-coumarate alone.[3]
Contextual Comparison: p-Coumaric Acid and its Esters

To provide a broader perspective, the following table summarizes the cytotoxicity of p-coumaric acid (the parent compound) and its ethyl and n-butyl esters. Studies have shown that esterification of p-coumaric acid can enhance its cytotoxic potential.[4]

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
p-Coumaric AcidHT-29Human Colorectal Adenocarcinoma150 (at 24h)
p-Coumaric AcidPC3Human Prostate Adenocarcinoma1100
Ethyl p-CoumarateB16-F10Murine MelanomaMore potent than p-coumaric acid (significant cytotoxicity >100 µM)
n-Butyl p-CoumarateB16-F10Murine MelanomaMore potent than ethyl p-coumarate (significant cytotoxicity >100 µM)
Ethyl p-CoumarateSK-MEL-25Human MelanomaMore potent than p-coumaric acid (significant cytotoxicity at 500 µM and 1000 µM)
n-Butyl p-CoumarateSK-MEL-25Human MelanomaMore potent than ethyl p-coumarate (significant cytotoxicity at 500 µM and 1000 µM)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of methyl p-coumarate and related compounds.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Methyl p-coumarate is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock is then serially diluted in culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of methyl p-coumarate. Control wells receive medium with the same concentration of DMSO as the highest drug concentration.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Solubilization of Formazan: The culture medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 4. Treat Cells with Compound seeding->treatment drug_prep 3. Prepare Serial Dilutions of Methyl p-Coumarate drug_prep->treatment incubation 5. Incubate for 24-72h treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_sol 7. Solubilize Formazan Crystals mtt_add->formazan_sol read_absorbance 8. Read Absorbance (570nm) formazan_sol->read_absorbance calc_viability 9. Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 10. Determine IC50 Value calc_viability->calc_ic50

Caption: General experimental workflow for determining the IC50 of a compound using the MTT assay.

Proposed Apoptotic Signaling Pathway for Coumarin (B35378) Derivatives

While the precise signaling pathways activated by methyl p-coumarate in various cancer cells are not fully elucidated, studies on p-coumaric acid and other coumarin derivatives suggest the induction of apoptosis through the mitochondrial (intrinsic) pathway. The following diagram illustrates this proposed mechanism.

G mpc Methyl p-Coumarate ros ↑ ROS Production mpc->ros bcl2 Bcl-2 (Anti-apoptotic) ↓ Downregulation mpc->bcl2 bax Bax (Pro-apoptotic) ↑ Upregulation mpc->bax mito Mitochondrion ros->mito Mitochondrial Stress cyto_c Cytochrome c Release mito->cyto_c Loss of membrane potential bcl2->mito Inhibits bax->mito Promotes cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by coumarin derivatives in cancer cells.

References

Head-to-head comparison of methyl p-coumarate and its ethyl ester derivative.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of methyl p-coumarate and ethyl p-coumarate, two ester derivatives of the naturally occurring phenolic compound, p-coumaric acid. Designed for researchers, scientists, and professionals in drug development, this document objectively evaluates their physicochemical properties, biological activities, and underlying mechanisms, supported by experimental data and detailed protocols.

Physicochemical Properties

Methyl and ethyl p-coumarate share a common p-coumaric acid backbone, differing only by their ester group (methyl vs. ethyl). This minor structural difference influences their physical and chemical characteristics, which can impact solubility, membrane permeability, and ultimately, biological efficacy.

PropertyMethyl p-CoumarateEthyl p-Coumarate
IUPAC Name methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[][2]ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[3][4]
Molecular Formula C₁₀H₁₀O₃[]C₁₁H₁₂O₃
Molecular Weight 178.18 g/mol 192.21 g/mol
Melting Point 144-145°CNot specified in retrieved results.
Boiling Point 306.6±17.0°C (Predicted)Not specified in retrieved results.
Solubility Soluble in Chloroform, DMSO, MethanolSoluble in DMSO, Ethanol (B145695); Insoluble in Water
Appearance Crystalline SolidNot specified in retrieved results.

Synthesis and Experimental Workflows

Both compounds are typically synthesized via Fischer esterification of their parent compound, p-coumaric acid, with the corresponding alcohol (methanol or ethanol) under acidic catalysis.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification pCA p-Coumaric Acid Dissolve Dissolve p-CA in excess alcohol pCA->Dissolve Alcohol Alcohol (Methanol or Ethanol) Alcohol->Dissolve AddCatalyst Add Acid Catalyst (e.g., H₂SO₄ or HCl) Dissolve->AddCatalyst Reflux Heat under Reflux (e.g., 70°C for 5h) AddCatalyst->Reflux Neutralize Neutralize (e.g., NaHCO₃ solution) Reflux->Neutralize Evaporate Evaporate Solvent Neutralize->Evaporate Purify Purify (e.g., Column Chromatography) Evaporate->Purify Product Final Product (Methyl or Ethyl p-Coumarate) Purify->Product

General workflow for the synthesis of p-coumarate esters.

Comparative Biological Performance

While both esters exhibit a range of biological activities, including anti-inflammatory, antifungal, and anticancer effects, their potency can vary. Increased lipophilicity from the esterification generally enhances their ability to cross cell membranes compared to the parent p-coumaric acid, often leading to improved biological activity.

Biological ActivityMethyl p-CoumarateEthyl p-CoumarateKey Findings & References
Antifungal Strong activity against A. alternata (200 µg/mL inhibits rot)Pronounced activity against A. alternata (IC₅₀ of 176.8 µg/mL)Both are effective antifungal agents, disrupting the plasma membrane of fungal cells.
Anti-inflammatory Suppresses IL-6, IL-8, MCP-1 in A549 cells (0-100 µM); Inhibits NF-κB/AP-1 activationInhibits paw edema, reduces neutrophil migration, and decreases inflammatory mediators (IL-6, IL-8)Both show significant anti-inflammatory properties. Methyl p-coumarate's mechanism is linked to NF-κB/AP-1 inhibition.
Antimelanogenic Inhibits melanin (B1238610) formation in B16 melanoma cells; Less potent inhibitor of human tyrosinase (IC₅₀, 30 µM) than p-coumaric acid but more effective in cells.Potent non-competitive inhibitor of tyrosinase (IC₅₀=4.89 µg/mL)Ethyl ester appears to be a more potent direct tyrosinase inhibitor. Methyl ester's higher cell permeability makes it more effective than its parent acid in cellular assays.
Anticancer Cytotoxic to B16 melanoma cells (IC₅₀ of 130 µM)Induces melanoma cell death at doses < 1 mM and causes cell cycle arrest.Both esters show greater antitumor effects than p-coumaric acid, attributed to increased lipophilicity and cytotoxicity.
Aldose Reductase Inhibition Data not available.Potent inhibitor with an IC₅₀ of 1.92 µM.Ethyl p-coumarate shows potential for managing diabetic complications.
Anti-inflammatory Activity

Methyl p-coumarate has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways. In activated airway epithelial cells, it suppresses the activation of NF-κB and AP-1, which are critical transcription factors that regulate the expression of pro-inflammatory cytokines and adhesion molecules.

G Stimulus Inflammatory Stimulus (e.g., PMA) Pathway NF-κB & AP-1 Activation Stimulus->Pathway Translocation Nuclear Translocation Pathway->Translocation Gene Gene Expression Translocation->Gene Cytokines Pro-inflammatory Mediators (IL-6, IL-8, MCP-1) Gene->Cytokines MPC Methyl p-Coumarate MPC->Pathway Inhibits

Inhibitory action of Methyl p-Coumarate on the NF-κB/AP-1 pathway.

Ethyl p-coumarate also demonstrates significant anti-inflammatory activity in both acute and chronic models, effectively inhibiting leukocyte migration and the production of inflammatory mediators without causing gastric lesions, a common side effect of other anti-inflammatory drugs.

Antimelanogenic Effects and Skin Permeability

The regulation of melanin production is a key area of interest for cosmetics and dermatology. While p-coumaric acid itself is a potent inhibitor of human tyrosinase (the key enzyme in melanogenesis), its poor permeability through lipophilic barriers limits its efficacy in cellular systems. The ester derivatives, particularly methyl p-coumarate, exhibit higher permeability. However, studies on excised skin show that methyl p-coumarate can be bio-converted back to p-coumaric acid after permeation.

G cluster_outside Topical Application cluster_inside Target Cells (Melanocytes) PCA_out p-Coumaric Acid (Hydrophilic) Barrier Lipophilic Barrier (e.g., Stratum Corneum) PCA_out->Barrier Low Permeability MPC_out Methyl p-Coumarate (Lipophilic) MPC_out->Barrier High Permeability MPC_in Methyl p-Coumarate PCA_in p-Coumaric Acid MPC_in->PCA_in Bio-conversion TYR Tyrosinase Inhibition MPC_in->TYR PCA_in->TYR Barrier->MPC_in

Permeability and bio-conversion of p-coumaric acid vs. its ester.

Experimental Protocols

Synthesis of Ethyl p-Coumarate

This protocol is adapted from the esterification of p-coumaric acid.

  • Dissolution: Dissolve p-coumaric acid (e.g., 0.61 mmol) in an excess of absolute ethanol (e.g., 10 mL).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) or hydrochloric acid to the solution.

  • Reaction: Heat the mixture under reflux at approximately 70-80°C for several hours (e.g., 5 hours). Monitor the reaction completion using thin-layer chromatography (TLC).

  • Neutralization: After cooling to room temperature, carefully add an aqueous solution of 5% sodium bicarbonate (NaHCO₃) until the pH of the solution is neutral (pH 7.0).

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using silica (B1680970) gel column chromatography to yield pure ethyl p-coumarate. The structure and purity can be confirmed by NMR and HPLC-DAD analysis.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard method for evaluating acute anti-inflammatory activity.

  • Animals: Use Swiss mice, fasted for 12 hours prior to the experiment with free access to water.

  • Treatment: Administer methyl p-coumarate or ethyl p-coumarate orally (p.o.) at desired doses (e.g., 5 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (B1671933) (10 mg/kg).

  • Induction of Edema: One hour after treatment, inject 1% carrageenan solution (e.g., 50 µL) into the sub-plantar region of the right hind paw of each mouse.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle-treated control group. The paw tissue can be further analyzed for inflammatory markers like myeloperoxidase (MPO) activity and cytokine levels (IL-6, IL-8).

Conclusion

Both methyl p-coumarate and ethyl p-coumarate are biologically active derivatives of p-coumaric acid with enhanced properties due to their increased lipophilicity.

  • Ethyl p-coumarate stands out as a particularly potent inhibitor of tyrosinase and aldose reductase, suggesting strong potential in cosmetics for skin lightening and in pharmaceuticals for managing diabetic complications.

  • Methyl p-coumarate has been more extensively studied for its anti-inflammatory mechanism, demonstrating clear inhibition of the NF-κB/AP-1 signaling pathway, making it a strong candidate for treating inflammatory conditions like allergic asthma.

The choice between these two esters depends on the target application. Their enhanced cell permeability and distinct potency profiles compared to their parent acid underscore the value of esterification as a strategy for improving the therapeutic and commercial potential of natural phenolic compounds. Further head-to-head studies, particularly on their pharmacokinetic profiles, are warranted to fully elucidate their comparative advantages.

References

Unveiling the Potency of Methyl p-Coumarate as a Tyrosinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the mechanism of methyl p-coumarate reveals it as a potent noncompetitive inhibitor of tyrosinase, outperforming several well-known agents. This guide provides a comprehensive comparison with established inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and dermatology.

In the quest for effective and safe modulators of pigmentation, methyl p-coumarate has emerged as a significant compound of interest. This comparison guide offers an objective evaluation of its performance against other common tyrosinase inhibitors, namely kojic acid and arbutin (B1665170). The data presented herein validates the mechanism of action of methyl p-coumarate and provides a clear perspective on its potential applications.

Comparative Inhibitory Activity

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Methyl p-coumarate demonstrates superior tyrosinase inhibitory activity compared to arbutin. While kojic acid's IC50 can vary based on experimental conditions, methyl p-coumarate's performance is consistently robust.

InhibitorIC50 ValueSource of TyrosinaseSubstrate
Methyl p-coumarate (p-CAEE) 4.89 µg/mL MushroomL-Tyrosine
Arbutin (β-arbutin)51.54 µg/mLMushroomL-Tyrosine
Arbutin (α-arbutin)0.48 mMMouse Melanoma-
Arbutin (β-arbutin)0.9 mM (Monophenolase), 0.7 mM (Diphenolase)MushroomL-DOPA
Kojic Acid30.6 µMMushroom-
Kojic Acid121 ± 5 µMMushroomL-DOPA

Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source, substrate, and assay methodology[1][2][3]. The direct comparison between methyl p-coumarate and arbutin from the same study (Li et al., 2020) provides the most reliable comparative data[4][5].

Mechanism of Action: Noncompetitive Inhibition

Kinetic studies have elucidated that methyl p-coumarate functions as a noncompetitive inhibitor of tyrosinase. This means it binds to a site on the enzyme distinct from the active site, where the substrate (L-tyrosine or L-DOPA) binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding. Molecular docking simulations support this, suggesting that methyl p-coumarate induces a conformational shift in the catalytic region of tyrosinase.

Noncompetitive_Inhibition cluster_enzyme Tyrosinase Enzyme E Free Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex E->EI ESI Enzyme-Substrate-Inhibitor Complex ES->ESI P Product (Dopaquinone) ES->P Catalysis EI->ESI NoP No Product Formation EI->NoP Inhibition ESI->NoP Inhibition S Substrate (L-Tyrosine/L-DOPA) S->E Binds to active site S->EI Binds to active site I Inhibitor (Methyl p-coumarate) I->E Binds to allosteric site I->ES Binds to allosteric site

Mechanism of noncompetitive inhibition of tyrosinase by methyl p-coumarate.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric determination of tyrosinase activity, measuring the oxidation of L-DOPA to dopachrome.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Methyl p-coumarate (Test Inhibitor)

  • Kojic Acid or Arbutin (Positive Control)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare stock solutions of methyl p-coumarate and the positive control in DMSO. Further dilute with phosphate buffer to achieve a series of desired concentrations.

  • Assay in 96-Well Plate:

    • In each well, add 40 µL of the test inhibitor solution (or positive control/blank).

    • Add 80 µL of phosphate buffer.

    • Add 40 µL of the mushroom tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Take kinetic readings every minute for a total of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance with the test inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions Plating Pipette into 96-well plate: 1. Inhibitor/Control (40 µL) 2. Phosphate Buffer (80 µL) 3. Tyrosinase (40 µL) Reagents->Plating Incubation Pre-incubate at 25°C for 10 minutes Plating->Incubation Reaction Add L-DOPA (40 µL) to initiate reaction Incubation->Reaction Measurement Measure Absorbance at 475 nm (Kinetic Readings) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Melanogenesis_Pathway cluster_stimulus External Stimulus cluster_signaling Intracellular Signaling Cascade cluster_synthesis Melanin Synthesis in Melanosome UV UV Radiation MC1R MC1R UV->MC1R Activates AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Tyrosinase_Gene Tyrosinase Gene Transcription MITF->Tyrosinase_Gene Upregulates Tyrosinase Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase L-DOPA L-DOPA Tyrosinase->L-DOPA Catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes L-Tyrosine L-Tyrosine L-Tyrosine->L-DOPA Hydroxylation L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Methyl_p_coumarate Methyl p-coumarate Methyl_p_coumarate->Tyrosinase Inhibits

References

A Comparative Guide to Analytical Methods for Methyl p-Coumarate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and natural product analysis, the accurate quantification of active compounds is paramount. Methyl p-coumarate, a derivative of the widespread phenolic p-coumaric acid, is a subject of growing research interest. This guide provides a comprehensive cross-validation of three common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that different analytical procedures yield equivalent and reliable results for the same analyte in a given sample. This is particularly important when transferring methods between laboratories or when comparing data generated by different techniques. The core principle is to demonstrate the interchangeability of analytical methods through a predefined set of experiments and acceptance criteria.

Quantitative Performance Comparison

The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the typical performance characteristics for the quantification of methyl p-coumarate or its closely related analogs. It is important to note that direct comparative studies for methyl p-coumarate are limited; therefore, data for p-coumaric acid and ethyl p-coumarate are included as justified proxies.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.9990.98 - 0.99[2][3]
Linear Range 2 - 10 µg/mL[1]0.5 - 20 µg/mL2 - 25 µg/mL[2]
Limit of Detection (LOD) 0.302 µg/mLAnalyte dependent, typically in the low ng/mL range~0.5 - 1 µg/mL
Limit of Quantification (LOQ) 0.99 µg/mLAnalyte dependent, typically in the mid-to-high ng/mL range~1.5 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%80 - 90%
Precision (% RSD) < 2%< 5%< 2%
Specificity/Selectivity HighVery HighLow to Moderate
Throughput ModerateModerate to HighHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of these analytical techniques.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for p-coumaric acid and its esters.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of water, methanol (B129727), and glacial acetic acid (65:34:1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: Approximately 312 nm, based on the absorption maximum for ethyl p-coumarate.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a stock solution of methyl p-coumarate standard in methanol (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

  • Dissolve the sample containing methyl p-coumarate in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the analysis of methyl esters of phenolic acids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Prepare a stock solution of methyl p-coumarate standard in a volatile solvent like methanol or acetone (B3395972) (e.g., 1 mg/mL).

  • Prepare calibration standards by diluting the stock solution.

  • Dissolve the sample in a suitable solvent. Derivatization is typically not required for methyl p-coumarate as it is sufficiently volatile.

  • Inject the prepared sample into the GC-MS system.

Method 3: UV-Vis Spectrophotometry

This method is based on the inherent UV absorbance of the coumaroyl chromophore.

Instrumentation:

  • UV-Vis Spectrophotometer.

Measurement Protocol:

  • Solvent: Methanol or ethanol.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the absorption maximum (λmax) of methyl p-coumarate in the chosen solvent. The expected λmax is around 310-312 nm.

  • Quantitative Measurement: Measure the absorbance at the determined λmax.

Sample Preparation:

  • Prepare a stock solution of methyl p-coumarate standard in the chosen solvent (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range.

  • Dissolve the sample in the same solvent and dilute as necessary to fall within the calibration range.

  • Measure the absorbance of the standards and the sample against a solvent blank.

Cross-Validation Workflow

The cross-validation process ensures that different analytical methods provide comparable results. A typical workflow for cross-validating two methods is depicted below.

CrossValidationWorkflow cluster_methods start Start: Define Cross-Validation Protocol method_A Validated Method A (e.g., HPLC-UV) start->method_A method_B Validated Method B (e.g., GC-MS) start->method_B sample_prep Prepare a Single Set of Samples (e.g., 3 concentrations, n=6) analysis_A Analyze Samples with Method A sample_prep->analysis_A analysis_B Analyze Samples with Method B sample_prep->analysis_B data_comp Compare Results from Both Methods analysis_A->data_comp analysis_B->data_comp acceptance Do Results Meet Acceptance Criteria? (e.g., % Difference < 15%) data_comp->acceptance pass Cross-Validation Successful acceptance->pass Yes fail Investigate Discrepancies acceptance->fail No remediate Remediate and Re-validate fail->remediate remediate->analysis_A remediate->analysis_B

Workflow for cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the quantification of methyl p-coumarate depends on the specific requirements of the analysis.

  • HPLC-UV offers a good balance of specificity, precision, and cost, making it suitable for routine quality control and research applications.

  • GC-MS provides the highest level of specificity and sensitivity, which is ideal for complex matrices or when identification confirmation is required.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for high-throughput screening of relatively pure samples, but it lacks the specificity of chromatographic techniques.

A thorough validation of the chosen method is crucial, and cross-validation should be performed when comparing or transferring analytical procedures to ensure data integrity and consistency.

References

Replicating Key Findings on the Anti-Melanogenic Properties of Methyl p-Coumarate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyl p-coumarate's anti-melanogenic properties with its parent compound, p-coumaric acid, and other widely recognized skin lightening agents. The information presented is collated from various scientific studies to facilitate the replication of key findings and to provide a basis for further research and development.

Executive Summary

Methyl p-coumarate has demonstrated significant potential as an anti-melanogenic agent. While its parent compound, p-coumaric acid, exhibits more potent direct inhibition of human tyrosinase in enzymatic assays, methyl p-coumarate is more effective at reducing melanin (B1238610) synthesis in cellular models[1][2]. This enhanced cellular efficacy is largely attributed to its superior lipophilicity, which facilitates better cell membrane permeability[1][2]. The anti-melanogenic activity of methyl p-coumarate is also linked to its cytotoxic effects on melanoma cells[3]. The underlying mechanism of action is thought to involve the modulation of key signaling pathways in melanogenesis, such as the cAMP/PKA/CREB and MAPK pathways, which ultimately regulate the expression of the master transcriptional regulator of melanogenesis, MITF, and its downstream targets including tyrosinase.

Comparative Performance Data

The following tables summarize the available quantitative data on the efficacy and cytotoxicity of methyl p-coumarate and its comparators.

Table 1: Tyrosinase Inhibition

CompoundEnzyme SourceSubstrateIC50Reference
Methyl p-Coumarate Human TyrosinaseL-Tyrosine30 µM[1]
p-Coumaric AcidHuman TyrosinaseL-Tyrosine3 µM[1]
Kojic AcidMushroom TyrosinaseL-DOPA-[4]
Arbutin (B1665170)Human TyrosinaseL-Tyrosine> 100 µg/mL

Note: A direct IC50 value for Kojic Acid on human tyrosinase was not available in the reviewed literature, but it is a well-established tyrosinase inhibitor.

Table 2: Cellular Anti-Melanogenic and Cytotoxic Effects in B16F10 Murine Melanoma Cells

CompoundAssayIC50 / EffectReference
Methyl p-Coumarate Cytotoxicity (MTT Assay)130 µM[3]
Methyl p-Coumarate Melanin SynthesisSignificantly suppressed[3][5]
p-Coumaric AcidMelanin SynthesisWeaker inhibition than methyl p-coumarate[1]
Hydroquinone (B1673460)Melanin Synthesis-
ArbutinMelanin Synthesis-

Note: A specific IC50 value for melanin synthesis inhibition by methyl p-coumarate in B16F10 cells was not explicitly available in the reviewed literature. Similarly, direct comparative IC50 values for hydroquinone and arbutin in the same cell line under identical conditions were not found.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Melanin Content Assay in B16F10 Cells

This protocol is adapted from established methods for quantifying cellular melanin content.

Materials:

  • B16F10 murine melanoma cells

  • Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of methyl p-coumarate or other test compounds for 48-72 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding 1 N NaOH containing 10% DMSO to each well.

  • Solubilization: Incubate the plates at 80°C for 1 hour to solubilize the melanin.

  • Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm or 475 nm using a spectrophotometer.

  • Normalization: The melanin content can be normalized to the total protein content of the cells, determined by a separate protein assay (e.g., BCA assay) from a parallel set of wells.

In Vitro Tyrosinase Activity Assay (Mushroom or Human)

This protocol measures the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase or human tyrosinase

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine as substrate

  • Test compounds (e.g., methyl p-coumarate)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.

  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature.

  • Initiate Reaction: Add the substrate (L-DOPA or L-Tyrosine) to each well to start the reaction.

  • Measurement: Immediately measure the formation of dopachrome (B613829) by reading the absorbance at approximately 475 nm at regular intervals.

  • Calculation: The percentage of tyrosinase inhibition is calculated as follows: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

  • IC50 Determination: The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxicity of the test compounds.

Materials:

  • B16F10 cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of approximately 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a spectrophotometer.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value for cytotoxicity can be calculated from the dose-response curve.

Western Blot Analysis for Melanogenesis-Related Proteins

This technique is used to determine the effect of test compounds on the expression levels of key proteins involved in melanogenesis.

Materials:

  • B16F10 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MITF, anti-p-CREB, anti-CREB, anti-tyrosinase, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat B16F10 cells with the test compound for the desired time, then lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in melanogenesis and a typical experimental workflow for evaluating anti-melanogenic compounds.

Melanogenesis_Signaling_Pathway Stimuli α-MSH / UV Radiation MC1R MC1R Stimuli->MC1R MAPK MAPK Pathway (ERK, p38, JNK) Stimuli->MAPK AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Transcription Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin MAPK->MITF MPC Methyl p-Coumarate (Hypothesized Inhibition) MPC->PKA MPC->MAPK

Caption: Key signaling pathways regulating melanogenesis.

Experimental_Workflow start Start: Select Test Compounds (Methyl p-coumarate, Comparators) in_vitro In Vitro Assay: Tyrosinase Inhibition start->in_vitro cell_culture Cell Culture: B16F10 Melanoma Cells start->cell_culture data_analysis Data Analysis and Comparison in_vitro->data_analysis cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity melanin_assay Melanin Content Assay cell_culture->melanin_assay cytotoxicity->data_analysis western_blot Mechanism Study: Western Blot (MITF, p-CREB, etc.) melanin_assay->western_blot melanin_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-melanogenic Properties and Mechanism data_analysis->conclusion

References

Comparative Analysis of the Antifungal Efficacy of Methyl p-Coumarate and Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This report provides a detailed comparison of the antifungal efficacy of methyl p-coumarate against established commercial antifungal agents. The analysis is based on a review of existing scientific literature, focusing on quantitative data, experimental methodologies, and mechanisms of action. This guide is intended for researchers, scientists, and professionals involved in the development of novel antifungal therapies.

Executive Summary

Methyl p-coumarate, a naturally occurring phenolic compound, has demonstrated notable antifungal properties against a range of fungal pathogens. This report consolidates available data to compare its efficacy with that of widely used commercial antifungal drugs, namely fluconazole (B54011), amphotericin B, voriconazole, and caspofungin. While direct comparative studies are limited, this guide synthesizes data from various sources to provide a comparative overview. The analysis indicates that while methyl p-coumarate shows promise, its efficacy varies depending on the fungal species. For instance, its parent compound, p-coumaric acid, has shown significant activity against various Candida species. However, the minimum inhibitory concentrations (MICs) reported for p-coumaric acid against Candida species are generally higher than those of commercial agents like fluconazole and amphotericin B, suggesting lower potency in these specific comparisons. Further research is required to establish a comprehensive profile of methyl p-coumarate's antifungal spectrum and potency relative to current therapeutic options.

Data Presentation: Antifungal Efficacy Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of methyl p-coumarate's parent compound, p-coumaric acid, and several commercial antifungal agents against two clinically significant fungal pathogens: Candida albicans and Aspergillus niger. It is important to note that direct comparative data for methyl p-coumarate against these specific strains was not available in the reviewed literature; therefore, data for p-coumaric acid is presented as a proxy. The data for commercial agents is presented as a range of reported MICs to reflect the variability observed across different studies and strains.

Table 1: Comparative Antifungal Efficacy against Candida albicans

Antifungal AgentMIC Range (µg/mL)Reference(s)
p-Coumaric Acid32 - >64[1]
Fluconazole0.125 - ≥64[2][3]
Amphotericin B0.06 - 1.0[4][5]

Table 2: Comparative Antifungal Efficacy against Aspergillus niger

Antifungal AgentMIC/MEC Range (µg/mL)Reference(s)
Voriconazole≤0.125 - 2.0
Caspofungin (MEC)0.008 - 0.5

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MEC (Minimum Effective Concentration) is used for some antifungals like caspofungin against filamentous fungi and represents the lowest drug concentration at which aberrant, branched hyphal growth is observed.

Experimental Protocols

The determination of antifungal susceptibility is crucial for evaluating the efficacy of novel compounds. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure reproducibility and comparability of results. The most relevant protocols for the data presented are the CLSI M27 for yeasts and the CLSI M38-A2 for filamentous fungi.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is widely used to determine the MIC of antifungal agents against yeasts like Candida albicans.

CLSI_M27_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_agent Prepare antifungal stock solution start->prep_agent serial_dil Perform serial two-fold dilutions in 96-well microtiter plates prep_agent->serial_dil inoculate Inoculate microtiter plates with yeast suspension serial_dil->inoculate prep_inoculum Prepare standardized yeast inoculum (0.5-2.5 x 10^3 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic endpoint Endpoint: Lowest concentration with significant growth inhibition (≥50% for azoles) read_mic->endpoint end End endpoint->end

Experimental workflow for CLSI M27 antifungal susceptibility testing of yeasts.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This protocol is employed for determining the MIC or MEC of antifungal agents against filamentous fungi such as Aspergillus niger.

CLSI_M38_A2_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_agent Prepare antifungal stock solution start->prep_agent serial_dil Perform serial two-fold dilutions in 96-well microtiter plates prep_agent->serial_dil inoculate Inoculate microtiter plates with spore suspension serial_dil->inoculate prep_inoculum Prepare standardized spore suspension (0.4-5 x 10^4 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35°C for 48-72 hours inoculate->incubate read_mic Visually determine MIC or MEC incubate->read_mic endpoint Endpoint: Lowest concentration with 100% growth inhibition (MIC) or abnormal hyphal growth (MEC) read_mic->endpoint end End endpoint->end

Experimental workflow for CLSI M38-A2 antifungal susceptibility testing of molds.

Mechanism of Action and Signaling Pathways

The antifungal mechanism of methyl p-coumarate and its parent compound, p-coumaric acid, is multifaceted and appears to involve the disruption of fundamental cellular processes in fungi.

One proposed mechanism for p-coumaric acid is its action as a mitochondrial uncoupler. This disrupts the process of oxidative phosphorylation, which is essential for generating ATP, the cell's primary energy currency. By interfering with the proton gradient across the inner mitochondrial membrane, p-coumaric acid dissipates the energy that would otherwise be used for ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.

Mitochondrial_Uncoupling_Pathway cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ out ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ProtonGradient->ATPSynthase Drives ATP synthesis EnergyDepletion Cellular Energy Depletion ProtonGradient->EnergyDepletion Reduced ATP production pCoumaricAcid p-Coumaric Acid pCoumaricAcid->ProtonGradient Dissipates gradient Fungal Cell Death Fungal Cell Death EnergyDepletion->Fungal Cell Death

Proposed mitochondrial uncoupling mechanism of p-coumaric acid.

Furthermore, studies on coumarins, the broader class of compounds to which methyl p-coumarate belongs, suggest an induction of apoptosis in fungal cells. This programmed cell death is characterized by a cascade of events including an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and the release of pro-apoptotic factors. This indicates that coumarin-related compounds may trigger an intrinsic apoptotic pathway in fungi.

Conclusion

Methyl p-coumarate and its related compounds exhibit promising antifungal properties. However, based on the currently available data, their efficacy, as indicated by MIC values, appears to be lower than that of several leading commercial antifungal agents against key pathogenic fungi like Candida albicans. The mechanisms of action, including mitochondrial uncoupling and induction of apoptosis, suggest a potential for these natural compounds in the development of new antifungal strategies, possibly in combination with existing drugs to enhance their efficacy or overcome resistance. Further research, particularly direct comparative studies using standardized methodologies, is essential to fully elucidate the therapeutic potential of methyl p-coumarate in the field of antifungal drug development.

References

The Dichotomy of Methyl p-Coumarate's Anti-Inflammatory Action: A Comparative Guide to In Vitro and In Vivo Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug developer, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory effects of methyl p-coumarate, a promising natural phenolic compound. By juxtaposing cell-based assay data with findings from animal studies, we aim to provide a clear, data-driven perspective on its therapeutic potential.

At a Glance: In Vitro vs. In Vivo Efficacy

The anti-inflammatory properties of methyl p-coumarate have been substantiated in both cellular and animal models. In vitro, it demonstrates a direct inhibitory effect on the secretion of pro-inflammatory mediators from stimulated immune and epithelial cells. This activity is largely mirrored in vivo, where methyl p-coumarate administration attenuates inflammatory responses in a model of allergic asthma. A key observation is the consistent involvement of the NF-κB signaling pathway as a primary mechanism of action in both settings.

Quantitative Data Summary: A Tale of Two Models

The following tables summarize the key quantitative findings from in vitro and in vivo studies, offering a side-by-side comparison of methyl p-coumarate's efficacy.

Table 1: In Vitro Anti-Inflammatory Effects of Methyl p-Coumarate

Cell LineStimulantBiomarker InhibitedKey Findings
A549 (Human Airway Epithelial Cells)Phorbol 12-myristate 13-acetate (PMA)IL-6, IL-8, MCP-1, ICAM-1Suppressed secretion of key cytokines and adhesion molecules involved in airway inflammation.[1][2]
RAW264.7 (Murine Macrophages)Lipopolysaccharide (LPS)TNF-α, IL-1β, IL-6, MCP-1, iNOSDemonstrated inhibitory effects on the production of pro-inflammatory cytokines and enzymes.[1][2]

Table 2: In Vivo Anti-Inflammatory Effects of Methyl p-Coumarate in an Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

Parameter MeasuredEffect of Methyl p-Coumarate Administration
Eosinophils in Bronchoalveolar Lavage Fluid (BALF)Effective inhibition of increased levels.[1]
Th2 Cytokines (IL-4, IL-5, IL-13) in BALFEffective inhibition of increased levels.
MCP-1 in BALFEffective inhibition of increased levels.
Serum IgEEffective inhibition of increased levels.
Immune Cell Influx in LungsReductive effect observed.
Mucus Secretion in LungsReductive effect observed.
iNOS/COX-2 Expression in LungsReductive effect observed.

Delving Deeper: Experimental Protocols

A thorough understanding of the methodologies employed is crucial for the critical evaluation of the presented data.

In Vitro Anti-Inflammatory Assays

Cell Culture and Treatment:

  • A549 Cells: Human airway epithelial cells were cultured and pre-treated with varying concentrations of methyl p-coumarate (10, 25, 50, and 100 μM) for 1 hour before stimulation with 10 nM PMA.

  • RAW264.7 Macrophages: Murine macrophages were stimulated with LPS to induce an inflammatory response.

Measurement of Inflammatory Mediators:

  • The levels of cytokines (IL-6, IL-8, MCP-1, TNF-α, IL-1β) and other inflammatory markers were quantified in the cell culture supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Western Blot Analysis for Signaling Pathways:

  • To investigate the mechanism of action, the activation of NF-κB and AP-1 signaling pathways was assessed.

  • A549 cells were treated with methyl p-coumarate and PMA. Whole-cell lysates, as well as cytoplasmic and nuclear fractions, were prepared.

  • The protein levels of phosphorylated and total forms of key signaling molecules (p-NF-κB, p-IκB, p-c-Fos, p-c-Jun) were determined by Western blotting.

In Vivo Allergic Asthma Model

Animal Model:

  • An experimental model of allergic asthma was induced in mice using ovalbumin (OVA). This model is characterized by bronchial inflammation, eosinophil influx, and increased Th2 cytokine and IgE production.

Methyl p-Coumarate Administration:

  • Mice were administered methyl p-coumarate, and its effects were compared to a control group.

Analysis of Inflammatory Markers:

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: The levels of eosinophils, Th2 cytokines, and MCP-1 in the BALF were measured.

  • Serum Analysis: The concentration of IgE in the serum was determined.

  • Histological Analysis: Lung tissues were examined for immune cell influx and mucus secretion.

  • Immunohistochemistry: The expression of iNOS and COX-2 in the lung tissue was evaluated.

Visualizing the Molecular Mechanisms

The anti-inflammatory effects of methyl p-coumarate are underpinned by its ability to modulate key signaling pathways. The following diagrams illustrate these mechanisms.

Caption: In Vitro Anti-Inflammatory Signaling Pathway of Methyl p-Coumarate.

In_Vivo_Workflow cluster_induction Induction of Allergic Asthma cluster_treatment Treatment cluster_outcome Outcome Measures cluster_mechanism Underlying Mechanism OVA_sensitization OVA Sensitization & Challenge BALF_analysis BALF Analysis (Eosinophils, Th2 Cytokines, MCP-1) OVA_sensitization->BALF_analysis Leads to Increased Serum_analysis Serum IgE Analysis OVA_sensitization->Serum_analysis Leads to Increased Lung_histology Lung Histology (Immune Influx, Mucus) OVA_sensitization->Lung_histology Leads to Increased Lung_IHC Lung Immunohistochemistry (iNOS, COX-2) OVA_sensitization->Lung_IHC Leads to Increased MpC_admin Methyl p-coumarate Administration MpC_admin->BALF_analysis Inhibits MpC_admin->Serum_analysis Inhibits MpC_admin->Lung_histology Reduces MpC_admin->Lung_IHC Reduces NFkB_inactivation NF-κB Inactivation MpC_admin->NFkB_inactivation Results in

Caption: Experimental Workflow for In Vivo Evaluation of Methyl p-Coumarate.

Correlation and Conclusion

The anti-inflammatory effects of methyl p-coumarate demonstrate a strong correlation between in vitro and in vivo findings. The suppression of pro-inflammatory mediators observed in cell culture translates to a tangible reduction of inflammation in a relevant animal model of allergic asthma. The consistent inhibition of the NF-κB pathway across both experimental settings provides a unifying mechanistic explanation for its observed efficacy.

These findings collectively suggest that methyl p-coumarate is a promising candidate for further development as a therapeutic agent for inflammatory conditions, particularly those affecting the airways. The robust preclinical data warrants further investigation into its pharmacokinetic and toxicological profiles to pave the way for potential clinical applications.

References

A Comparative Analysis of Methyl p-Coumarate and Hydroquinone on Melanin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of methyl p-coumarate and hydroquinone (B1673460) on melanin (B1238610) synthesis, supported by experimental data. The information is intended to assist researchers and professionals in the fields of dermatology, cosmetology, and pharmacology in understanding the mechanisms and relative efficacy of these two compounds as potential modulators of pigmentation.

Executive Summary

Both methyl p-coumarate and hydroquinone are recognized for their ability to inhibit melanin synthesis, a key process in skin pigmentation. Their primary mechanism of action involves the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. However, the potency and cellular effects of these two compounds exhibit notable differences. This guide delves into a comparative analysis of their performance based on available experimental data, details the methodologies for key experiments, and visualizes the involved signaling pathways.

Quantitative Data Comparison

The following tables summarize the quantitative data on the inhibitory effects of methyl p-coumarate and hydroquinone on tyrosinase activity and melanin production. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as the source of the tyrosinase enzyme (mushroom vs. human) and cell lines used.

CompoundEnzyme SourceIC50 Value (µM)Inhibition TypeReference
Methyl p-coumarate Human Tyrosinase30Competitive[1]
p-Coumaric acid Human Tyrosinase3Competitive[1]
Hydroquinone Mushroom Tyrosinase22.78 ± 0.16Not specified[2]
Hydroquinone Mushroom TyrosinaseApparent activation at low concentrations, inhibition at higher concentrations (>100 µM for crude tyrosinase)Mixed[3][4]

Table 1: Comparative Tyrosinase Inhibition by Methyl p-Coumarate and Hydroquinone. The IC50 values indicate the concentration of the compound required to inhibit 50% of the tyrosinase activity. A lower IC50 value signifies greater potency.

CompoundCell LineEffect on Melanin ContentCytotoxicity (IC50)Reference
Methyl p-coumarate B16F10 mouse melanoma cellsSignificantly suppressed melanin formation130 µM
p-Coumaric acid B16F10 mouse melanoma cellsNo significant activitySimilar to methyl p-coumarate, but to a lesser extent
Hydroquinone B16F10 mouse melanoma cellsEffective inhibitor of melanogenesisNot specified in direct comparison

Table 2: Effects of Methyl p-Coumarate and Hydroquinone on Melanin Content and Cell Viability in B16F10 Melanoma Cells.

Mechanism of Action and Signaling Pathways

Both methyl p-coumarate and hydroquinone exert their effects on melanin synthesis primarily through the inhibition of tyrosinase. However, their interactions with the melanogenesis signaling pathways show some distinctions.

Methyl p-coumarate has been shown to suppress melanin synthesis in melanoma cells. While the precise signaling pathway is not fully elucidated in the provided results, its structural similarity to p-coumaric acid suggests it may influence the cAMP and MAPK signaling pathways, which are key regulators of melanogenesis.

Hydroquinone is a well-established inhibitor of tyrosinase. It can act as a substrate for tyrosinase, leading to the formation of reactive quinones that can interfere with melanin production. Hydroquinone has also been shown to downregulate the early and late stages of melanocyte differentiation. Its effects are linked to the modulation of key signaling pathways that control the expression of melanogenesis-related genes.

Below are diagrams illustrating the general melanogenesis signaling pathway and a proposed workflow for evaluating inhibitors.

Melanogenesis_Signaling_Pathway cluster_inhibition Potential Inhibition Points MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription TRP1 TRP-1 MITF->TRP1 Upregulates Transcription TRP2 TRP-2 MITF->TRP2 Upregulates Transcription Melanin Melanin Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin MAPK_pathway MAPK Pathway (ERK, p38, JNK) MAPK_pathway->MITF Modulates Activity Methyl_p_coumarate Methyl p-coumarate Methyl_p_coumarate->Tyrosinase Hydroquinone Hydroquinone Hydroquinone->MITF Downregulates Hydroquinone->Tyrosinase

Caption: General Melanogenesis Signaling Pathway and Points of Inhibition.

Experimental_Workflow start Start culture_cells Culture B16F10 Melanoma Cells start->culture_cells treat_compounds Treat with Methyl p-coumarate or Hydroquinone culture_cells->treat_compounds viability_assay Cell Viability Assay (MTT) treat_compounds->viability_assay melanin_assay Melanin Content Assay treat_compounds->melanin_assay tyrosinase_assay Tyrosinase Activity Assay (Cell-based or in vitro) treat_compounds->tyrosinase_assay western_blot Western Blot for MITF, Tyrosinase, TRP-1, TRP-2 treat_compounds->western_blot data_analysis Data Analysis and Comparison viability_assay->data_analysis melanin_assay->data_analysis tyrosinase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Unlocking Synergistic Potential: A Comparative Guide to Methyl p-Coumarate Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the synergistic effects of methyl p-coumarate with other compounds, supported by experimental data and detailed protocols.

Methyl p-coumarate, a derivative of the naturally occurring phenolic compound p-coumaric acid, has garnered significant interest for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. While its individual efficacy is well-documented, the true potential of methyl p-coumarate may lie in its synergistic interactions with other compounds. This guide provides a comparative assessment of these synergistic effects, offering valuable insights for researchers and drug development professionals seeking to formulate more potent and effective therapeutic combinations.

Antimicrobial Synergy: Enhancing Efficacy Against Pathogens

The combination of phenolic compounds with conventional antibiotics is a promising strategy to combat antimicrobial resistance. While direct studies on methyl p-coumarate are emerging, research on its close analog, ferulic acid methyl ester, provides compelling evidence of synergistic potential.

A study investigating the adjuvant role of several phenylpropanoids, including ferulic acid methyl ester, demonstrated a significant reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics against both Gram-positive and Gram-negative bacteria[1][2].

Table 1: Synergistic Antimicrobial Effects of Ferulic Acid Methyl Ester with Antibiotics [1][2]

Bacterial StrainAntibioticMIC of Antibiotic Alone (µM)MIC of Antibiotic with Ferulic Acid Methyl Ester (100 µM) (µM)Fold Reduction in MIC
Staphylococcus aureusCiprofloxacin0.6250.31252
Klebsiella pneumoniaeCiprofloxacin1.560.782
Pseudomonas aeruginosaGentamicin0.390.1952
Experimental Protocol: Broth Microdilution Checkerboard Assay[1][2]

The synergistic antimicrobial activity is determined using the broth microdilution checkerboard method.

  • Preparation of Compounds: Stock solutions of methyl p-coumarate (or its analog) and the antibiotic are prepared in an appropriate solvent (e.g., dimethyl sulfoxide).

  • Serial Dilutions: In a 96-well microplate, serial twofold dilutions of the antibiotic are made along the x-axis, and serial twofold dilutions of methyl p-coumarate are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to the desired final concentration in Mueller-Hinton Broth (MHB).

  • Inoculation: Each well of the microplate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the drug combination that visibly inhibits bacterial growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the synergy.

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive or Indifference

      • FIC Index > 4: Antagonism

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Stock Solutions (Methyl p-Coumarate & Antibiotic) C Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate at 37°C D->E F Determine MIC E->F G Calculate FIC Index F->G H Interpret Synergy G->H

Experimental workflow for the checkerboard assay.

Antioxidant Synergy: Boosting Radical Scavenging Capacity

The antioxidant activity of phenolic compounds can be significantly enhanced when used in combination. Studies on p-coumaric acid, the parent compound of methyl p-coumarate, have demonstrated synergistic effects with other phenolic acids, such as ferulic acid.

A study utilizing the Oxygen Radical Absorbance Capacity (ORAC) assay showed that a mixture of p-coumaric acid and ferulic acid exhibited a synergistic antioxidant effect, with the observed ORAC value being significantly higher than the calculated theoretical additive value[3].

Table 2: Synergistic Antioxidant Effects of p-Coumaric Acid and Ferulic Acid [3]

Compound/MixtureTheoretical ORAC Value (µM Trolox Equivalents)Experimental ORAC Value (µM Trolox Equivalents)% Difference (Synergy)
p-Coumaric Acid (1.25 µM)10.310.3-
Ferulic Acid (1.25 µM)22.522.5-
p-Coumaric Acid + Ferulic Acid (1:1)16.421.4+30.5%
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay[3]

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reagent Preparation: Prepare solutions of the antioxidant compounds (methyl p-coumarate and the compound to be tested for synergy), a fluorescent probe (e.g., fluorescein), and a peroxyl radical generator (e.g., AAPH).

  • Reaction Mixture: In a 96-well black microplate, add the antioxidant solution(s) and the fluorescein (B123965) solution.

  • Initiation of Reaction: Add the AAPH solution to initiate the radical generation and the decay of the fluorescent probe.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • Quantification of Synergy:

    • Determine the ORAC values for the individual compounds and the mixture.

    • Calculate the theoretical additive ORAC value for the mixture.

    • Synergy is indicated if the experimental ORAC value of the mixture is significantly higher than the theoretical additive value.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Solutions (Antioxidants, Fluorescein, AAPH) B Mix Antioxidants & Fluorescein A->B C Initiate with AAPH B->C D Kinetic Fluorescence Reading C->D E Calculate Area Under Curve (AUC) D->E F Compare Experimental vs. Theoretical AUC E->F

Workflow for assessing antioxidant synergy using the ORAC assay.

Anti-Inflammatory and Anticancer Synergy: A Methodological Overview

While specific quantitative data on the synergistic anti-inflammatory and anticancer effects of methyl p-coumarate with other compounds are not yet extensively available, the established methodologies for assessing such interactions provide a clear roadmap for future research. Isobologram analysis and the Combination Index (CI) method are the gold standards for quantifying synergy in these contexts.

Isobologram Analysis for Anti-Inflammatory Synergy

This method graphically represents the interaction between two drugs.

  • Dose-Response Curves: Determine the dose-response curves for methyl p-coumarate and the other anti-inflammatory agent (e.g., dexamethasone) individually to determine their IC50 values (the concentration that causes 50% inhibition of an inflammatory marker, such as nitric oxide production or cytokine release).

  • Isobologram Construction: Plot the IC50 value of methyl p-coumarate on the x-axis and the IC50 value of the other drug on the y-axis. A straight line connecting these two points represents the line of additivity.

  • Combination Testing: Test various combinations of the two drugs at a fixed ratio and determine the concentrations that produce the 50% inhibitory effect.

  • Data Plotting and Interpretation: Plot the experimental IC50 values of the combination on the isobologram.

    • Points falling on the line indicate an additive effect.

    • Points falling below the line indicate a synergistic effect.

    • Points falling above the line indicate an antagonistic effect.

G A Determine IC50 of Methyl p-Coumarate C Construct Isobologram (Line of Additivity) A->C B Determine IC50 of Other Drug B->C E Plot Combination Data C->E D Test Drug Combinations (Determine Experimental IC50) D->E F Interpret Synergy/ Antagonism E->F

Logical flow for isobologram analysis of anti-inflammatory synergy.

Combination Index (CI) Method for Anticancer Synergy

The CI method provides a quantitative measure of the interaction between two anticancer agents.

  • Cell Viability Assays: Perform cell viability assays (e.g., MTT assay) to determine the dose-effect relationships for methyl p-coumarate and a chemotherapeutic agent (e.g., cisplatin) individually and in combination on a cancer cell line.

  • Data Analysis with CompuSyn: Use software like CompuSyn to analyze the dose-effect data. The software calculates the CI value based on the Chou-Talalay method.

  • Interpretation of CI Values:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

G A Perform Cell Viability Assays (Single Agents & Combination) B Generate Dose-Effect Data A->B C Analyze with CompuSyn Software B->C D Calculate Combination Index (CI) C->D E Interpret Synergy/ Antagonism D->E

Workflow for determining anticancer synergy using the Combination Index method.

Conclusion

The available evidence strongly suggests that methyl p-coumarate and its parent compound, p-coumaric acid, possess significant synergistic potential across a range of therapeutic applications. The provided data on antimicrobial and antioxidant synergies highlight the tangible benefits of combination therapies. While further research is needed to quantify the synergistic anti-inflammatory and anticancer effects of methyl p-coumarate, the established methodologies offer a clear path for these investigations. For researchers and drug development professionals, exploring the synergistic combinations of methyl p-coumarate represents a promising avenue for creating next-generation therapeutics with enhanced efficacy and potentially reduced side effects.

References

Safety Operating Guide

Proper Disposal of Methyl p-Coumarate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling methyl p-coumarate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to correct procedures minimizes risks and ensures compliance with regulatory standards. This guide provides essential safety and logistical information for the appropriate management and disposal of methyl p-coumarate waste.

Key Safety and Hazard Information

Methyl p-coumarate is classified as a skin sensitizer (B1316253) and poses long-term hazards to aquatic life.[1] Precautionary measures are essential to avoid environmental release and ensure personnel safety during handling and disposal.[1][2]

Quantitative Data Summary

A summary of key quantitative data for methyl p-coumarate is provided in the table below for easy reference.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃[1]
Molecular Weight178.18 g/mol [1]
Melting Point139°C[3]
GHS Hazard StatementsH317, H412[1]
GHS Precautionary CodesP261, P272, P273, P280, P501[1][2]
Personal Protective Equipment (PPE)

When handling methyl p-coumarate, especially during disposal procedures, wearing appropriate personal protective equipment is mandatory to prevent skin contact and inhalation.

  • Eye/Face Protection: Wear tightly fitting safety goggles.[2][3]

  • Skin Protection: Chemical-impermeable gloves and protective clothing are essential.[2][3]

  • Respiratory Protection: In case of dust or aerosol generation, a dust respirator should be used.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of methyl p-coumarate.

  • Waste Identification and Segregation:

    • Characterize the waste stream containing methyl p-coumarate.

    • Segregate methyl p-coumarate waste from other laboratory waste streams to avoid incompatible mixtures.

  • Containerization:

    • Use a dedicated, compatible, and properly sealed waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Methyl p-Coumarate."

  • Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container closed except when adding waste.

  • Disposal Method Selection:

    • Consult local, state, and federal environmental regulations to ensure compliance.[3]

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Alternatively, engage a licensed hazardous waste disposal contractor for removal and disposal.

  • Documentation:

    • Maintain accurate records of the amount of methyl p-coumarate waste generated and its disposal date.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Handling cluster_disposal Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate Methyl-P-Coumarate Waste ppe->segregate container Use a Labeled, Compatible Waste Container segregate->container seal Securely Seal Container container->seal store Store in Designated Hazardous Waste Area seal->store log Maintain Disposal Log store->log consult Consult Local Regulations log->consult incinerate Chemical Incineration (with combustible solvent) consult->incinerate If Permitted contractor Licensed Waste Contractor consult->contractor Standard Practice

Caption: Disposal workflow for methyl p-coumarate.

Emergency Procedures

In the event of a spill or exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air.[2]

  • Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[2][3] If skin irritation or a rash occurs, seek medical attention.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention if irritation persists.[3]

  • Ingestion: Rinse the mouth with water and seek medical advice.[2][3]

For large spills, evacuate personnel to a safe area, ensure adequate ventilation, and prevent the material from entering drains.[2][3] Collect the spilled material into an airtight container for disposal.[3]

References

Personal protective equipment for handling Methyl-P-Coumarate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl-P-Coumarate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

  • Hazardous to the aquatic environment, long-term (Chronic) - Category 3: Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryEquipment SpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield may be required where splashing is a risk.[1][2][3][4]To protect eyes from dust, splashes, and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, inspect before use). Fire/flame resistant and impervious clothing or lab coat. Protective boots may be required depending on the scale of handling.[1][2][4]To prevent skin contact, irritation, and potential sensitization.
Respiratory Protection A dust respirator or a full-face respirator should be used if dust is generated or if exposure limits are exceeded.[1][2][4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]To prevent inhalation of dust or vapors, which can cause respiratory irritation.

Note: No occupational exposure limit values are currently available for this compound.[1] Therefore, it is crucial to handle this chemical with care in a well-ventilated environment and with appropriate PPE to minimize any potential exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated area, such as a chemical fume hood, is operational.[2]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have an emergency eye wash station and safety shower readily accessible.[2]

    • Keep the container tightly closed when not in use.[4]

  • Handling:

    • Avoid the formation of dust and aerosols.[1][4]

    • Weigh and handle the solid material carefully to prevent dispersal.

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.[2]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.[1]

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[2]

    • Do not let the chemical enter drains.[4]

Disposal Plan
  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, labeled, and closed container.[4]

  • Disposal Method:

    • Dispose of the waste at an approved waste disposal plant in accordance with all federal, state, and local regulations.[1]

    • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Avoid releasing the chemical into the environment.[1][4]

Emergency First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2][4]

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Ensure Safety Measures handling Chemical Handling (in Fume Hood) ppe->handling spill Spill Response handling->spill If Spill Occurs decon Decontamination (Work Area & Equipment) handling->decon Post-Experiment waste Waste Collection (Sealed Container) spill->waste Contain & Collect decon->waste disposal Disposal (Approved Facility) waste->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-P-Coumarate
Reactant of Route 2
Reactant of Route 2
Methyl-P-Coumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.